Ethyl 10-Methyloctadecanoate: The Definitive Guide to Tuberculostearic Acid Derivatization as a Mycobacterial Biomarker
Executive Summary The global burden of mycobacterial infections, particularly tuberculosis (TB) caused by Mycobacterium tuberculosis (Mtb), necessitates the development of rapid, culture-free diagnostic tools. Tuberculos...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The global burden of mycobacterial infections, particularly tuberculosis (TB) caused by Mycobacterium tuberculosis (Mtb), necessitates the development of rapid, culture-free diagnostic tools. Tuberculostearic acid (TBSA), chemically known as 10-methyloctadecanoic acid, is a hallmark lipid biomarker unique to the mycobacterial cell envelope. To leverage TBSA in highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) platforms, the molecule must undergo derivatization.
While methyl esterification is common, the targeted synthesis of Ethyl 10-methyloctadecanoate (the ethyl ester derivative of TBSA) offers distinct chromatographic advantages in complex clinical matrices. This whitepaper provides an in-depth technical analysis of the biological origins of TBSA, the analytical causality behind its ethyl esterification, and self-validating experimental protocols for drug development professionals and analytical chemists.
The Biological Imperative of Tuberculostearic Acid (TBSA)
Structural Integration and Pathological Role
TBSA is a C19 saturated, branched-chain fatty acid that is synthesized by mycobacteria through the methylation of an oleic acid precursor, a reaction catalyzed by an S-adenosylmethionine (SAM)-dependent methyltransferase[1]. Unlike eukaryotic lipids, this unique branched structure is a highly specific chemical marker for the detection of mycobacteria[1].
Within the Mtb cell envelope, TBSA is not typically found as a free fatty acid. Instead, it is heavily esterified into complex, immunomodulatory glycoconjugates and phospholipids, including:
Lipoarabinomannan (LAM): A potent virulence factor that modulates host immune responses. TBSA is anchored at the phosphatidylinositol end of LAM, making it a critical target for validating the presence of LAM in clinical samples like urine[2][3].
Phosphatidylinositol Mannosides (PIMs) & Phosphatidylinositols (PIs): TBSA-containing PIs serve as molecular markers for infection with clinically relevant Mtb strains and accurately signify bacterial burden[4].
The Biosafety Advantage
Classical determination of Mtb growth inhibition relies on counting colony-forming units (CFUs), a labor-intensive process requiring 2–3 weeks of incubation in Biosafety Level 3 (BSL-3) facilities. TBSA bypasses this bottleneck. Its exceptional thermal stability allows highly infectious samples (such as necrotic lung homogenates or dense sputum) to be autoclaved prior to analysis. This heat inactivation sterilizes the sample without degrading the biomarker, bridging rigorous biosafety with analytical precision[5].
For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester is strictly necessary[1]. Without esterification, the free carboxylic acid group of TBSA forms hydrogen bonds with the stationary phase of the GC column, resulting in severe peak tailing, loss of resolution, and poor sensitivity.
Overcoming Matrix Interference
While methyl esterification (yielding methyl 10-methyloctadecanoate) is the historical standard[5], the synthesis of ethyl 10-methyloctadecanoate (CAS No: 158648-65-8)[6] is strategically employed to solve specific chromatographic challenges:
Retention Time Shifting: In highly complex clinical matrices (e.g., sputum or tissue biopsies), host-derived fatty acids (like palmitic and stearic acid) are overwhelmingly abundant. Derivatizing the lipid pool to ethyl esters shifts the retention time of the TBSA derivative slightly later than its methyl counterpart. This shift can move the biomarker out of a crowded, noisy region of the chromatogram, preventing co-elution with endogenous host lipids[7].
Column Protection: Complex sample extraction and offline derivatization (as opposed to direct online thermochemolysis) reduce the risk of overloading the GC capillary column, drop the baseline, and drastically improve peak shape[7].
Self-Validating Experimental Protocols
To ensure Trustworthiness and reproducibility, the following protocol for the extraction and ethyl esterification of TBSA is designed as a self-validating system . Internal controls are embedded to confirm the success of each phase.
Protocol: Extraction and Ethyl Esterification of TBSA from Clinical Samples
Aliquot: Transfer 1.0 mL of clinical sample (sputum, urine, or lung homogenate) into a heavy-walled borosilicate glass tube with a Teflon-lined screw cap.
Internal Standard (IS): Spike the sample with 20 ng of deuterated internal standard (e.g.,
D2
-palmitic acid or
D3
-TBSA). Causality: Adding the IS before any processing validates both the extraction efficiency and the derivatization yield downstream[3].
Inactivation: Autoclave the sealed tubes at 121°C for 20 minutes. Causality: Ensures complete sterilization of BSL-3 pathogens without degrading the thermally stable TBSA[5].
Phase 2: Lipid Extraction (Validation Checkpoint 2)
4. Solvent Addition: Add 2.0 mL of Chloroform:Methanol (2:1, v/v) to the cooled homogenate.
5. Agitation: Vortex vigorously for 5 minutes, then centrifuge at 3,000 x g for 10 minutes.
6. Phase Separation: Self-Validation: A clear biphasic separation must be visible. The lower organic phase contains the target lipids. Carefully transfer the lower phase to a clean glass vial.
7. Drying: Evaporate the solvent to dryness under a gentle stream of ultra-pure nitrogen gas at 40°C.
Phase 3: Acid-Catalyzed Ethyl Esterification
8. Reagent Addition: Add 1.0 mL of 10% Boron trifluoride (
BF3
) in Ethanol (or ethanolic HCl) to the dried lipid extract.
9. Heating: Seal the vial and heat at 90°C for 60 minutes to cleave TBSA from LAM/PIMs and convert it to ethyl 10-methyloctadecanoate.
10. Quenching & Extraction: Cool to room temperature. Add 1.0 mL of HPLC-grade hexane and 1.0 mL of saturated NaCl solution. Vortex and centrifuge.
11. Recovery: Transfer the upper hexane layer (containing the ethyl esters) to a GC autosampler vial.
Self-Validating GC-MS/MS Analytical Workflow
Quantitative Data & Diagnostic Efficacy
The choice of derivative and analytical platform dictates the sensitivity of the assay. By converting TBSA to its ester forms, researchers can achieve detection limits that rival or exceed traditional culture methods, often detecting down to
102
colony-forming units (CFUs) in complex matrices[4].
Table 1: Comparative Performance of TBSA Derivatives in Clinical Matrices
Matrix
Target Derivative
Analytical Platform
Limit of Detection (LOD)
Primary Analytical Advantage
Murine Lung Homogenate
Methyl 10-methyloctadecanoate
GC-MS/MS
∼103
CFU equivalents
Direct correlation with CFU; thermal stability allows autoclaving[5].
Human Sputum
Ethyl 10-methyloctadecanoate
GC-MS (SIM)
∼102
CFU equivalents
Shifted retention time avoids host lipid co-elution; improves peak shape[7].
Human Urine
Pentafluorobenzyl ester
GC-NCI-MS
∼10–40
ng/mL LAM eq.
Ultra-high sensitivity via negative ion chemical ionization[3].
Macrophage Culture
Methyl/Ethyl ester
GC-MS/MS
∼102
CFU equivalents
Rapid detection of growth inhibition for anti-TB drug screening[4][5].
Note: The approximate TBSA content within Mtb Lipoarabinomannan (LAM) is ~0.9%, making it a highly reliable proxy for total LAM quantification[3].
References
Comparative Structural Study of Terminal Ends of Lipoarabinomannan from Mice Infected Lung Tissues and Urine of a Tuberculosis Positive Patient , ACS Publications.[Link]
Collected Thoughts on Mycobacterial Lipoarabinomannan, a Cell Envelope Lipoglycan , NIH.[Link]
Rapid determination of growth inhibition of Mycobacterium tuberculosis by GC-MS/MS quantitation of tuberculostearic acid , PubMed. [Link]
Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis , NIH.[Link]
A study of online and offline derivatization methods for tuberculostearic acid - a biomarker for M. Tuberculosis , Open University. [Link]
Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine , PLOS One.[Link]
Unlocking Mycobacterial Biomarkers: A Comprehensive Technical Guide to Tuberculostearic Acid Ethyl Ester (TSA-EE)
Executive Summary Tuberculostearic acid (TBSA/TSA), chemically known as 10-methyloctadecanoic acid, is a hallmark branched-chain fatty acid unique to the Mycobacterium tuberculosis complex and related mycobacterial speci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tuberculostearic acid (TBSA/TSA), chemically known as 10-methyloctadecanoic acid, is a hallmark branched-chain fatty acid unique to the Mycobacterium tuberculosis complex and related mycobacterial species[1][2]. While traditionally analyzed as a methyl ester, the ethyl ester derivative (TSA-EE) (CAS No: 158648-65-8)[3][4] has emerged as a superior analytical target in advanced gas chromatography-mass spectrometry (GC-MS) workflows.
As clinical lipidomics demands higher specificity, derivatizing TBSA into its ethyl ester form—or utilizing isotopically labeled standards like Tuberculostearic Acid Ethyl-d5 Ester[5]—allows researchers to bypass the overwhelming background noise of endogenous human fatty acid methyl esters (FAMEs). This whitepaper explores the century-long history of TBSA, its biological synthesis, and provides a field-proven, self-validating protocol for its extraction and GC-MS quantification.
Historical Milestones & The Biosynthetic Breakthrough
The journey to understanding TBSA spans nearly a century, culminating in recent genetic discoveries that have finally mapped its complete biosynthetic pathway.
1927 (Discovery): Rudolph J. Anderson at Yale University first isolated a novel branched-chain fatty acid from the phosphatide fraction of the human H37 strain of M. tuberculosis[1].
1934 - 1962 (Structural Elucidation): The chemical structure was confirmed as 10-methyloctadecanoic acid, and its biosynthesis from oleic acid was hypothesized[2].
2023 (Enzymatic Elucidation): A monumental breakthrough by Morita and colleagues at UMass Amherst identified the cfa gene (cyclopropane-fatty-acyl-phospholipid synthase)[2][6]. The Cfa enzyme acts as an essential methyltransferase. By utilizing S-adenosyl-L-methionine (SAM) as a methyl donor, Cfa modifies oleic acid-containing lipids to produce TBSA[2][7].
Biological Significance
TBSA is not merely a structural anomaly; it is a survival mechanism. TBSA controls lateral membrane partitioning, specifically the intracellular membrane domain (IMD) in mycobacteria[2][7]. By preventing "tight packing" of the plasma membrane, TBSA maintains the membrane fluidity required for the pathogen to survive inside human macrophages for decades[6].
Figure 1: Biosynthetic pathway of Tuberculostearic Acid via the Cfa enzyme.
Analytical Methodology: The Case for Ethyl Esterification
In clinical diagnostics, GC-MS is the gold standard for detecting TBSA in sputum, cerebrospinal fluid (CSF), and urine[1][8]. However, fatty acids must be derivatized to increase their volatility and thermal stability for gas chromatography.
The Causality Behind Ethyl Esterification:
Most lipidomic workflows default to methylation (creating FAMEs). However, human clinical samples are rich in endogenous straight-chain fatty acids (like stearic and palmitic acid) which are also methylated during sample preparation. In highly concentrated samples, the massive peaks of human FAMEs can cause peak tailing and ion suppression, masking the trace TBSA signal.
By deliberately driving the derivatization toward an ethyl ester (TSA-EE) , we achieve two critical advantages:
Chromatographic Shift: The addition of an ethyl group (+14 Da compared to a methyl group) increases the boiling point slightly, shifting the retention time of the mycobacterial biomarker away from the bulk of endogenous human FAMEs.
Isotopic Precision: Utilizing commercially available Tuberculostearic Acid Ethyl-d5 Ester as an internal standard[5] allows for absolute quantification. The +5 Da mass shift of the standard perfectly tracks the extraction and ionization efficiency of the target analyte without contributing to the natural isotopic envelope of the sample.
Quantitative Data: Mass Spectrometry Parameters
To facilitate Selected Ion Monitoring (SIM) in GC-MS, the following diagnostic ions are targeted. The table below summarizes the mass-to-charge (m/z) shifts based on the derivatization strategy.
Derivatization Strategy
Molecular Formula
Molecular Weight (Da)
Target SIM Ion (M+)
Diagnostic Fragment Ion
Free TBSA (Underivatized)
C19H38O2
298.5
N/A (Poor GC peak)
N/A
Methyl Ester (TBSAM)
C20H40O2
312.5
m/z 312
m/z 167
Ethyl Ester (TSA-EE)
C21H42O2
326.5
m/z 326
m/z 181
Pentafluorobenzyl Ester
C26H41F5O2
478.6
m/z 478
m/z 297 (NCI mode)
Experimental Protocol: Extraction and Ethyl Esterification
The following protocol is a self-validating system designed to ensure complete release of TBSA from mycobacterial cell walls, followed by robust ethyl esterification.
Expertise Note: TBSA does not exist as a free fatty acid; it is covalently bound within complex membrane phospholipids (such as phosphatidylinositols) and lipoarabinomannan (LAM) anchors[1][8]. Therefore, direct organic extraction will yield false negatives. Alkaline hydrolysis is an absolute prerequisite.
Step-by-Step Methodology
Sample Decontamination & Lysis:
Transfer 1 mL of clinical sample (sputum, urine, or CSF) to a borosilicate glass tube with a Teflon-lined cap.
Heat at 80°C for 1 hour to ensure complete biological inactivation of M. tuberculosis.
Alkaline Hydrolysis (Saponification):
Add 200 µL of 0.25 N aqueous NaOH to the sample[8].
Incubate at 80°C for 1.5 hours.
Causality: The strong base and heat cleave the ester linkages in the mycobacterial cell wall, releasing TBSA as a free carboxylate salt.
Acidification & Liquid-Liquid Extraction:
Cool the sample to room temperature. Add 500 µL of MS-grade water.
Carefully acidify by adding 5 µL of concentrated H2SO4 until the pH reaches ~2[8].
Causality: Acidification protonates the carboxylate salts into free fatty acids, rendering them lipophilic.
Add 500 µL of Chloroform/Hexane (1:1 v/v). Vortex vigorously for 2 minutes, centrifuge at 3000 x g for 5 minutes, and collect the lower organic layer. Repeat extraction once and pool the organic layers.
Ethyl Esterification:
Evaporate the pooled organic extract to complete dryness under a gentle stream of ultra-pure Nitrogen (N2)[8].
Add 200 µL of anhydrous ethanol containing 2% (v/v) sulfuric acid (acting as an acid catalyst).
Seal and heat at 60°C for 30 minutes to drive the Fischer esterification, yielding Tuberculostearic Acid Ethyl Ester (TSA-EE).
Internal Standard Addition & GC-MS Injection:
Neutralize the reaction with 100 µL of 5% aqueous NaHCO3. Extract the TSA-EE into 100 µL of MS-grade Hexane.
Spike the final hexane extract with 5 ng of Tuberculostearic Acid Ethyl-d5 Ester[5].
Inject 1 µL into the GC-MS operating in Electron Impact (EI) SIM mode, monitoring m/z 326 and m/z 181.
Figure 2: Standardized workflow for extraction and GC-MS quantification of TSA-EE.
Conclusion & Future Perspectives
The identification of the cfa gene in 2023[6] closed a nearly century-old loop regarding the biological origins of tuberculostearic acid. As we move toward highly targeted, quantitative lipidomics for diagnosing pediatric and extrapulmonary tuberculosis, the analytical precision afforded by derivatizing this biomarker into Tuberculostearic Acid Ethyl Ester (TSA-EE) cannot be overstated. By leveraging specific mass shifts and matched isotopic standards, researchers can achieve unparalleled sensitivity and specificity, paving the way for next-generation TB diagnostics.
References
Grokipedia - Tuberculostearic acid - Discovery and Naming
URL
mBio (American Society for Microbiology)
University of Massachusetts Amherst - Microbiologists Identify an Enzyme Involved in Tuberculosis Pathogen Survival
URL
Comprehensive Technical Guide: Physical Properties and Solubility of Ethyl 10-Methyloctadecanoate
Introduction to the Chemical Entity Ethyl 10-methyloctadecanoate (CAS: 158648-65-8), frequently referred to as tuberculostearic acid ethyl ester, is a highly specialized branched-chain fatty acid ethyl ester (FAEE). It i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction to the Chemical Entity
Ethyl 10-methyloctadecanoate (CAS: 158648-65-8), frequently referred to as tuberculostearic acid ethyl ester, is a highly specialized branched-chain fatty acid ethyl ester (FAEE). It is the ethylated derivative of tuberculostearic acid (10-methyloctadecanoic acid), a structural lipid uniquely synthesized by Mycobacterium tuberculosis and related Actinomycetales[1]. In modern analytical chemistry and drug development, this compound serves a dual role: as a highly stable, volatile biomarker for GC-MS-based lipidomic diagnostics[2], and as a structurally unique hydrophobic tail in the formulation of novel lipid nanoparticles (LNPs).
Structural Chemistry & Causality of Physical Properties
To understand the macroscopic physical properties of ethyl 10-methyloctadecanoate, one must analyze its molecular architecture. The molecule consists of an 18-carbon acyl chain, a methyl branch at the C10 position, and an ethyl ester headgroup.
Thermodynamic Implications of Branching
In straight-chain saturated fatty acid esters (like ethyl stearate), the acyl chains pack tightly into highly ordered crystalline lattices via extensive Van der Waals interactions, resulting in a melting point of ~33 °C. However, the C10 methyl group in ethyl 10-methyloctadecanoate acts as a steric "kink." This branching significantly increases the free volume between adjacent lipid molecules, disrupting the crystalline lattice and drastically lowering the enthalpy of fusion. Consequently, while some automated databases erroneously predict high melting points[3], structural homology dictates that this ester is a highly lipophilic liquid at standard ambient temperature and pressure (SATP).
Elimination of Hydrogen Bonding
The esterification of the native tuberculostearic acid (which has a melting point of ~12 °C) with ethanol replaces the hydroxyl group of the carboxylic acid with an ethyl group. This modification completely abolishes the molecule's capacity to act as a hydrogen bond donor, further depressing the melting point and significantly increasing its volatility—a critical feature for gas chromatography applications[2].
Quantitative Physical Properties
Property
Value
Causality / Mechanistic Note
Molecular Formula
C21H42O2
-
Molecular Weight
326.56 g/mol
-
CAS Registry Number
158648-65-8
Also referenced under 55334-35-5 in some libraries.
Physical State (at 25 °C)
Viscous Liquid
Steric hindrance from C10 methyl disrupts crystal packing.
High molecular weight dictates high boiling point at 760 mmHg.
LogP (Octanol/Water)
> 8.0 (Estimated)
Base tuberculostearic acid LogP is ~6.83[4]; ethylation increases lipophilicity.
Solubility Profile and Solvent Interactions
The solubility of ethyl 10-methyloctadecanoate is governed by its extreme hydrophobicity. The energetic cost of cavity formation in highly cohesive solvents (like water) vastly outweighs the weak dipole-induced dipole interactions the ester group can provide.
Solvent
Solubility
Mechanistic Rationale
Water
Insoluble (< 0.01 mg/mL)
High dielectric constant (80.1); inability to overcome hydrogen bond network disruption.
Ethanol (100%)
Freely Soluble (> 50 mg/mL)
Favorable dielectric constant (24.3); hydrophobic tail interacts well with ethyl groups.
Dimethyl Sulfoxide (DMSO)
Moderately Soluble (~20 mg/mL)
Polar aprotic nature requires gentle heating (37 °C) to fully solvate the long aliphatic chain.
Chloroform / DCM
Very Soluble (> 100 mg/mL)
Excellent match in dispersive solubility parameters; preferred for lipid extraction.
Protocol 1: Solubilization and Preparation of GC-MS Standards
Purpose: To prepare stable, volatile standards for the detection of mycobacterial infections using stir bar sorptive extraction (SBSE) or direct GC-MS[2].
Causality: Free fatty acids cause peak tailing in GC due to interactions with the silanol groups on the column. Using the ethyl ester derivative ensures sharp, quantifiable peaks.
Stock Solution Preparation: Weigh exactly 10.0 mg of ethyl 10-methyloctadecanoate in a glass scintillation vial. Avoid plastics, as the highly lipophilic ester will partition into polymer matrices.
Solvation: Add 1.0 mL of HPLC-grade Chloroform. Vortex for 30 seconds. The solution should be completely clear.
Serial Dilution: Transfer 100 µL of the stock to 900 µL of Hexane to create a 1 mg/mL working stock.
Validation Step: Inject 1 µL of the working stock into the GC-MS (using a non-polar column like DB-5MS). A single, sharp peak should elute, validating the absence of hydrolysis back to the free acid and confirming system suitability.
Protocol 2: Incorporation into Lipid Nanoparticles (LNPs) via Microfluidic Mixing
Purpose: To utilize the branched-chain architecture of ethyl 10-methyloctadecanoate as a structural dopant to modulate LNP membrane fluidity.
Causality: The C10 methyl branch introduces controlled disorder in the LNP lipid bilayer, potentially enhancing endosomal escape of encapsulated nucleic acids.
Organic Phase Preparation: Dissolve the lipid mixture (Ionizable lipid, DSPC, Cholesterol, PEG-lipid, and Ethyl 10-methyloctadecanoate) in 100% Ethanol at a defined molar ratio. Ensure total lipid concentration is 12.5 mM.
Aqueous Phase Preparation: Dilute mRNA in 50 mM Citrate Buffer (pH 4.0) to a concentration of 0.17 mg/mL.
Microfluidic Mixing: Pump the organic and aqueous phases into a microfluidic mixer at a 1:3 volume ratio with a total flow rate of 12 mL/min. Mechanism: The rapid shift in polarity forces the highly hydrophobic ethyl 10-methyloctadecanoate to instantly precipitate alongside the ionizable lipids, condensing around the mRNA.
Dialysis & Validation: Dialyze against 1X PBS (pH 7.4) for 18 hours to remove ethanol. Validate LNP size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 confirms a uniform, self-validating assembly.
Pathway and Workflow Visualizations
The biological origin of the tuberculostearyl moiety involves a complex methylation of oleic acid within the mycobacterial membrane, followed by esterification for analytical or synthetic purposes.
Figure 1: Biosynthetic origin of tuberculostearic acid and its derivatization.
The following workflow illustrates the rapid precipitation method for integrating this branched ester into LNP formulations.
Figure 2: Microfluidic formulation workflow for LNPs incorporating ethyl 10-methyloctadecanoate.
References[4] Title: Master's Final Project - Universidad de Zaragoza | Source: unizar.es | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBsW-8AB6HGpegLRZrKGFV0F-Q_b6xChrs-rudEhHnDx3T-dVPAxDlP8jH9dk4ohe6wvSerh5wdxG1HJfnJjlXaijqGKnCg8joD3GwYtebF897S4D9vL_oqFJhRlWzS3sgEuD4BlclyJY0FSBVUrSavxawhxdavTsUgMQ=[1] Title: Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcfB5_YWqPvtw90zSBtaQwJcGGSjHPibqs3Cws55MoS-PGRRbppxkAk3r_lui4kZzGthSdbjnphJaipW74A5PLPZC26MqqhPN1DgH7g334jjBX_tkRhIjAeT-kZ7E4OvGd-Z68-LsA5yNcDQM=[2] Title: Chapter 6: Stir Bar Sorptive Extraction: A Versatile, Sensitive and Robust Technique for Targeted and Untargeted Analyses - Books | Source: rsc.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGiwdjB5iOSPeenwgmIm4upwXx9FtjQcN6PWCjBwus_aDge4DADpX3XPECwUHnqfBlPUw0HTnJumf1qfv6l0mDYC5cEe5-NMOR3qpFzICp5z5m3b4Dbx6hi-8n8zjWNmetLRWGQaiFBAcKS9QVN_7DCkAlHenzLLINp0D-ebRikgxUUtbDMJncbVdBKWX9pYW3tM-l0ZSHEcbdyZlwRuTBX5yCjK7dJdMZMNTU[3] Title: 158648-65-8 - Ethyl 10-methyloctadecanoate - Sale from Quality ... | Source: guidechem.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGVErVvm19DMrFeSFGhSbpDzN-DBnvsBsFHxHz7x4Msnmll03ZHxDJxN8j5JVo-vwW9FZVPYY3p01yBFvRkUirVsBXRiT9D2qwTM2LVuIYT_YfOnxzjIXBIf1TrQQnjQy5mrCHaRb4CzY=
Ethyl 10-Methyloctadecanoate: Comprehensive Physicochemical Profiling, Safety Data, and Analytical Workflows
Executive Summary & Chemical Causality Ethyl 10-methyloctadecanoate (CAS: 158648-65-8) is the ethyl ester derivative of 10-methyloctadecanoic acid, commonly known as tuberculostearic acid (TBSA)[1]. In the fields of infe...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Causality
Ethyl 10-methyloctadecanoate (CAS: 158648-65-8) is the ethyl ester derivative of 10-methyloctadecanoic acid, commonly known as tuberculostearic acid (TBSA)[1]. In the fields of infectious disease diagnostics and lipidomics, TBSA serves as a highly specific structural biomarker for the cell walls of the Mycobacterium genus, including Mycobacterium tuberculosis[2][3].
The Causality of Derivatization:
Why do we convert TBSA into an ethyl ester for laboratory analysis? Free fatty acids possess a polar carboxylic head group that readily forms hydrogen bonds with the stationary phase of gas chromatography (GC) columns. This interaction causes severe peak tailing, elevated boiling points, and poor resolution. By subjecting the sample to acid-catalyzed esterification with ethanol, the acidic proton is neutralized, yielding ethyl 10-methyloctadecanoate. This non-polar derivative exhibits drastically increased volatility and thermal stability, enabling high-fidelity, sub-nanogram quantification via Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Properties & Quantitative Data
Because ethyl 10-methyloctadecanoate is a highly specialized derivative, its safety and physical profiles are synthesized from its direct precursor, 10-methyloctadecanoic acid[4], and its unbranched structural analog, ethyl stearate (CAS: 111-61-5)[5][6].
High hydrophobicity confirms the necessity of biphasic extraction methods (e.g., Folch).
Safety Data Sheet (SDS) & Laboratory Handling Guidelines
While ethyl 10-methyloctadecanoate is not classified as a highly hazardous substance under GHS criteria, it is a mild irritant. Strict adherence to safety and handling protocols is required to prevent both personal exposure and sample contamination[5][7].
Wash immediately with plenty of soap and water. Wear nitrile gloves[7].
Eye Contact
Mild Irritant
Rinse cautiously with water for several minutes. Remove contact lenses. Wear safety goggles[7].
Inhalation
Low Risk
Avoid breathing vapors during heated derivatization. Perform all reactions in a certified fume hood[6][7].
Ingestion
Low Toxicity
Do NOT induce vomiting. Rinse mouth with water and seek medical advice[5].
Storage & Handling Imperatives
Storage Conditions: Store at -20°C in amber glass vials sealed with PTFE-lined caps.
The Plasticizer Pitfall: Never store lipophilic esters in standard polypropylene microcentrifuge tubes. Highly non-polar solvents and esters will leach slip agents (e.g., oleamide) and phthalate plasticizers from the plastic. These contaminants produce isobaric interferences in the mass spectrometer, completely invalidating trace-level biomarker quantification.
Caption: Logical workflow for SDS risk mitigation and handling of long-chain fatty acid esters.
To ensure absolute trustworthiness in clinical or drug-development settings, this protocol is designed as a self-validating system . By incorporating an internal standard prior to extraction, the workflow automatically accounts for matrix effects, extraction losses, and derivatization inefficiencies.
Step-by-Step Methodology
Step 1: Matrix Spiking (The Validation Checkpoint)
Action: Aliquot 1.0 mL of the biological sample (e.g., sputum or serum) into a glass centrifuge tube. Spike the sample with 50 ng of Nonadecanoic acid (C19:0) as an internal standard.
Causality: C19:0 is a synthetic, odd-chain fatty acid absent in human biology. Spiking it before any chemical manipulation ensures that the final ratio of the target analyte to the internal standard perfectly reflects the original biological concentration, validating the entire downstream process.
Action: Add 3.0 mL of a Chloroform:Methanol (2:1, v/v) solution to the sample. Vortex vigorously for 2 minutes, then centrifuge at 3,000 × g for 10 minutes at 4°C. Recover the lower organic (chloroform) phase using a glass Pasteur pipette.
Causality: The non-polar TBSA partitions selectively into the dense chloroform layer, while proteins, salts, and polar metabolites are trapped in the upper aqueous/methanol layer or the protein disc at the interface.
Step 3: Acid-Catalyzed Fischer Esterification
Action: Evaporate the recovered chloroform phase to dryness under a gentle stream of ultra-high-purity nitrogen. Immediately add 1.0 mL of anhydrous ethanol containing 2% (v/v) sulfuric acid (H₂SO₄). Seal tightly and incubate at 70°C for 2 hours.
Causality: The sulfuric acid protonates the carbonyl oxygen of TBSA, making the carbonyl carbon highly electrophilic. Anhydrous ethanol attacks this carbon, driving the equilibrium toward the formation of ethyl 10-methyloctadecanoate. Water must be strictly excluded to prevent the reverse hydrolysis reaction.
Step 4: Liquid-Liquid Recovery of the Ester
Action: Cool the reaction to room temperature. Add 1.0 mL of HPLC-grade hexane and 1.0 mL of a 5% NaCl aqueous solution. Vortex and centrifuge. Carefully extract the upper hexane layer.
Causality: Hexane selectively isolates the newly formed, highly non-polar ethyl 10-methyloctadecanoate. The NaCl increases the ionic strength of the aqueous phase ("salting out"), forcing any residual organic compounds into the hexane layer while retaining the unreacted ethanol and sulfuric acid.
Step 5: GC-MS Analysis (Selected Ion Monitoring)
Action: Inject 1 µL of the hexane extract into a GC-MS equipped with a non-polar capillary column (e.g., DB-5MS). Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting the molecular ion (m/z 326) and the characteristic McLafferty rearrangement fragment (m/z 88 for ethyl esters).
Caption: Self-validating analytical workflow for the extraction, derivatization, and GC-MS quantification of TBSA.
References
GuideChem. 158648-65-8 - Ethyl 10-methyloctadecanoate - Sale from Quality Suppliers.1
INDOFINE Chemical Company, Inc. Safety Data Sheet: 10-METHYLOCTADECANOIC ACID.2
Fisher Scientific. SAFETY DATA SHEET - Ethyl stearate.5
The Biosynthesis and Functional Lipidomics of 10-Methyloctadecanoate Derivatives: A Technical Guide
Executive Summary For drug development professionals and molecular microbiologists, targeting the lipid metabolism of Mycobacterium tuberculosis (Mtb) remains a cornerstone of therapeutic and diagnostic innovation. 10-me...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For drug development professionals and molecular microbiologists, targeting the lipid metabolism of Mycobacterium tuberculosis (Mtb) remains a cornerstone of therapeutic and diagnostic innovation. 10-methyloctadecanoate, widely known as tuberculostearic acid (TSA), is a mid-chain branched fatty acid (mBFA) that serves as a highly specific biomarker and a critical structural component of the mycobacterial cell envelope[1]. This whitepaper deconstructs the enzymatic causality behind TSA biosynthesis, details self-validating experimental protocols for its study, and provides actionable quantitative data for clinical lipidomics.
The Biosynthetic Architecture: Mechanistic Causality
The biosynthesis of TSA is not a de novo fatty acid synthesis event; rather, it is a post-synthetic modification of existing membrane lipids. This architectural choice allows mycobacteria to rapidly execute homeoviscous adaptation—altering membrane fluidity in response to host macrophage environments—without the energetic burden of synthesizing entirely new lipid chains[1].
The pathway operates via a highly conserved, two-step enzymatic cascade:
Step 1: SAM-Dependent Methylenation. The obligate precursor is oleic acid (18:1Δ9) that is already esterified to a membrane phospholipid, typically phosphatidylethanolamine (PE) or phosphatidylcholine (PC)[2]. The enzyme UfaA1 (in Mtb) or BfaB (in other mycobacteria) functions as an S-adenosyl-L-methionine (SAM)-dependent methyltransferase[3][4]. Causality at this step is driven by the electrophilic nature of the SAM methyl group, which attacks the nucleophilic π-bond of the lipid's cis-double bond. This yields a 10-methylene-octadecanoyl intermediate[4].
Step 2: FAD/NADPH-Dependent Reduction. The 10-methylene intermediate is subsequently reduced to a saturated 10-methyl branch. This step is catalyzed by a flavin adenine dinucleotide (FAD)-binding oxidoreductase (e.g., BfaA), utilizing NADPH as the hydride donor[4]. The reduction locks the lipid into a saturated yet branched conformation, which introduces steric hindrance among acyl chains, significantly lowering the phase transition temperature of the mycomembrane.
Fig 1: Two-step biosynthesis of TSA via SAM-dependent methylation and FAD-dependent reduction.
Quantitative Data Summaries
To effectively target this pathway for drug screening or utilize it for diagnostics, researchers must benchmark against established kinetic parameters and clinical abundance metrics.
Table 1: Kinetic Parameters of UfaA1 (Mtb Rv0447c)
Data reflects the in vitro activity of purified recombinant UfaA1[2].
Substrate / Cofactor
K_m (µM)
V_max (nmol/min)
Known Inhibitor
Dioleyl-PE
14
1.3 - 1.6
S-adenosyl-L-homocysteine (SAH)
SAM
13
1.3 - 1.6
S-adenosyl-L-homocysteine (SAH)
NADPH
83
N/A (Reductase step)
N/A
Table 2: Diagnostic Utility of TSA-Phospholipids in Mtb
Data reflects lipidomic profiling of clinical Mtb isolates[5].
Lipid Species
Average Abundance
Detection Limit (CFU)
Primary Application
PE 35:0 (16:0_19:0 TSA)
31.9 mol % of PE class
~10³
Membrane biophysics & structural analysis
PI 35:0 (16:0_19:0 TSA)
70.7 mol % of PI class
~10²
High-sensitivity clinical biomarker
Experimental Protocols: Self-Validating Systems
The following methodologies are designed with built-in validation mechanisms to ensure data integrity, preventing false positives caused by uncoupled enzyme activity or extraction losses.
Protocol 1: In Vitro UfaA1 Methyltransferase Activity Assay
Purpose: To screen small-molecule inhibitors against the first committed step of TSA biosynthesis[2][3].
Causality & Self-Validation: Because SAM can spontaneously degrade, measuring lipid methylation alone is insufficient. This protocol uses SAH quantification as a secondary validation metric. A 1:1 molar ratio of SAH produced to lipid methylated confirms that SAM consumption is strictly coupled to the enzymatic transfer.
Preparation of Lipid Micelles: Solubilize 100 µM of dioleyl-phosphatidylethanolamine (DOPE) in an assay buffer containing 50 mM Tris-HCl (pH 7.5) and 0.1% Triton X-100. Causality: Triton X-100 ensures the formation of uniform mixed micelles, presenting the lipid headgroups in a membrane-like interface required by UfaA1.
Reaction Assembly: In a 100 µL reaction volume, combine the DOPE micelles, 50 µM SAM (spiked with a known specific activity of ³H-SAM for radiometric tracking), and 1 µg of purified recombinant UfaA1.
Initiation & Incubation: Incubate the mixture at 37°C for 30 minutes. Critical Note: The optimal pH for UfaA1 is strictly 7.0–8.0; deviations will protonate critical active-site residues, resulting in rapid activity loss[3].
Termination & Biphasic Extraction: Stop the reaction by adding 500 µL of Chloroform:Methanol (2:1, v/v). Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to separate the organic (lipid) and aqueous (SAM/SAH) phases.
Validation & Readout: Quantify the ³H-labeled 10-methylene-PE in the organic phase via liquid scintillation counting. Simultaneously, analyze the aqueous phase via HPLC to quantify SAH production.
Protocol 2: LC-MS/MS Lipidomic Profiling of TSA-Phosphatidylinositols
Purpose: To quantify Mtb bacterial burden in clinical or culture samples using PI 16:0_19:0 (TSA) as a surrogate marker[5].
Causality & Self-Validation: Clinical matrices heavily suppress MS ionization. Spiking an unnatural internal standard immediately upon inactivation normalizes both extraction efficiency and matrix effects, ensuring the final readout reflects true biological abundance.
Sample Inactivation & Spiking: Inactivate the bacterial pellet using 100% cold methanol. Immediately spike in a synthetic internal standard (e.g., PI 16:0_17:0) at a known concentration.
Extraction: Perform a modified Folch extraction using Chloroform:Methanol:Water (8:4:3). Collect the lower organic phase and dry under a gentle stream of nitrogen gas to prevent lipid oxidation.
Chromatographic Separation: Resuspend the lipid film in Isopropanol:Methanol (1:1). Inject 5 µL onto a C18 reversed-phase column. Use a gradient of Acetonitrile/Water (mobile phase A) and Isopropanol/Acetonitrile (mobile phase B), both containing 10 mM ammonium formate to enhance ionization.
Mass Spectrometry: Operate a triple quadrupole MS in negative ion mode. Target the specific precursor-product ion transition for PI 16:0_19:0 (TSA) (e.g., m/z 851.5 → 241.0 for the inositol headgroup loss, and m/z 297.2 for the TSA acyl chain).
Data Processing: Calculate the ratio of the TSA-PI peak area to the internal standard. Map this ratio against a standard curve generated from known CFU counts to estimate bacterial burden[5].
Fig 2: Self-validating LC-MS/MS lipidomic workflow for quantifying TSA-PI as a biomarker.
References[3] UniProt Consortium. "Tuberculostearic acid methyltransferase UfaA1 - Mycobacterium tuberculosis." UniProtKB. URL:https://www.uniprot.org/uniprotkb/O53732/entry[2] Meena, L. S., & Kolattukudy, P. E. (2013). "Expression and Characterization of Rv0447c Product, Potentially the Methyltransferase Involved in Tuberculostearic Acid Biosynthesis in Mycobacterium Tuberculosis." Biotechnology and Applied Biochemistry. URL:https://doi.org/10.1002/bab.1112[1] Hayashi, J. M., et al. (2021). "Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization." mBio / American Society for Microbiology. URL:https://doi.org/10.1128/mBio.01143-21[4] Machida, K., et al. (2017). "Expression of Genes for a Flavin Adenine Dinucleotide-Binding Oxidoreductase and a Methyltransferase from Mycobacterium chlorophenolicum Is Necessary for Biosynthesis of 10-Methyl Stearic Acid from Oleic Acid in Escherichia coli." Frontiers in Microbiology. URL:https://doi.org/10.3389/fmicb.2017.02079[5] Hamm, P., et al. (2022). "Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis." ACS Infectious Diseases. URL:https://doi.org/10.1021/acsinfecdis.2c00065
Architectural Disruption in Lipid Matrices: A Preliminary Investigation of Branched-Chain Fatty Acid Ethyl Esters
Executive Summary Branched-chain fatty acid ethyl esters (BCFAEEs) represent a critical frontier in both advanced materials science (biolubricants and next-generation biodiesels) and flavor chemistry. By introducing alky...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Branched-chain fatty acid ethyl esters (BCFAEEs) represent a critical frontier in both advanced materials science (biolubricants and next-generation biodiesels) and flavor chemistry. By introducing alkyl branches into the aliphatic backbone of fatty acid esters, researchers can fundamentally alter the thermodynamic behavior of these molecules. This whitepaper provides an in-depth technical analysis of the mechanistic synthesis, physicochemical properties, and analytical profiling of BCFAEEs, grounded in validated methodologies and authoritative literature.
Mechanistic Basis of Branched-Chain Architecture
The physical state of a lipid derivative is dictated by the van der Waals interactions along its hydrocarbon chains. Straight-chain saturated fatty acid ethyl esters (FAEEs) pack tightly into highly ordered crystal lattices, resulting in high melting points that render them unsuitable for low-temperature applications. Historically, fluidity was maintained by utilizing unsaturated FAEEs (e.g., ethyl oleate); however, the presence of double bonds introduces sites highly susceptible to oxidative cleavage.
The strategic introduction of a methyl or ethyl branch disrupts this molecular packing. This steric hindrance significantly lowers the crystallization temperature (pour point) while maintaining the oxidative stability inherent to fully saturated carbon chains [1]. Consequently, long-chain BCFAEEs (such as ethyl isostearate) are highly sought after as base stocks for high-performance biolubricants.
Conversely, in oenology, short-chain BCFAEEs (e.g., ethyl 2-methylbutyrate) are vital flavor compounds. Unlike straight-chain esters that hydrolyze and degrade over time, branched-chain esters accumulate during wine aging due to a thermodynamically driven acid-ester equilibrium [2].
Biosynthetic acid-ester equilibrium of short-chain BCFAEEs during wine aging.
Chemical Synthesis: Skeletal Isomerization
While metabolic engineering of microbes (such as E. coli overexpressing thioesterases) has shown promise for generating branched-chain biodiesel [3], industrial-scale production of long-chain BCFAEEs relies on the catalytic skeletal isomerization of unsaturated fatty acids.
This process utilizes zeolite catalysts possessing a highly specific linear pore structure. The causality here is strictly geometric: the pores must be small enough to retard bimolecular dimerization (which yields unwanted polymeric dimer acids) but large enough to allow the diffusion of the newly formed branched-chain isomers [4].
Mechanistic pathway of zeolite-catalyzed skeletal isomerization of FAEEs.
Self-Validating Experimental Protocols
To ensure robust reproducibility, the following protocols are designed as self-validating systems, incorporating internal checkpoints to verify mechanistic success.
Protocol 1: Zeolite-Catalyzed Isomerization of Ethyl Oleate
Objective: Synthesize branched C18:1 FAEEs prior to hydrogenation.
Causality of Design: Water is added as a co-catalyst to modulate the Brønsted acidity of the zeolite. Without water, the acid sites are too aggressive, leading to severe cracking (carbon chain scission) rather than controlled skeletal rearrangement.
Catalyst Activation: Calcine Ferrierite zeolite at 300°C for 4 hours to clear pore channels and activate solid acid sites.
Reaction Assembly: In a 500 mL high-pressure Parr reactor, combine 100 g of ethyl oleate, 5 g of activated zeolite, and 1.5 g of deionized water.
Isomerization Phase: Purge the reactor with nitrogen gas to prevent oxidative degradation. Heat the mixture to 250°C under continuous agitation (500 rpm) for 6 hours.
Isolation: Cool the reactor to 40°C. Filter the mixture through a 0.45 µm PTFE membrane to recover the zeolite. Isolate the monomeric ester fraction via vacuum distillation (0.1 mbar at 180°C).
Self-Validation Checkpoint: Calculate the mass balance of the distilled monomer fraction versus the residual dimerized bottoms. A monomer yield of >85% validates that the zeolite pore size successfully restricted bimolecular dimerization.
Protocol 2: GC-MS Structural Elucidation of BCFAEEs
Objective: Confirm branching positions and quantify isomer distribution.
Causality of Design: Branched isomers share nearly identical boiling points with their linear counterparts. Therefore, separation cannot rely on boiling point alone; a highly polar capillary column (e.g., DB-WAX) is required to exploit minute differences in dipole moments induced by the steric branches.
Sample Preparation: Dilute 10 mg of the distilled BCFAEE fraction in 1 mL of HPLC-grade hexane. Spike with 50 µg of methyl nonadecanoate (C19:0 ME) as an internal standard.
Injection Parameters: Inject 1 µL using a split ratio of 1:50 at an inlet temperature of 250°C.
Chromatographic Separation: Use a DB-WAX column (30 m × 0.25 mm × 0.25 µm). Set the oven program: initial hold at 150°C for 2 min, ramp at 3°C/min to 240°C, and hold for 15 min. The slow ramp is critical for baseline resolution of positional isomers.
Mass Spectrometry: Operate in Electron Ionization (EI) mode at 70 eV. Monitor the McLafferty rearrangement ion (
m/z
88 for ethyl esters) to confirm the ester functional group, and analyze branch-cleavage fragments to map the methyl positions.
Self-Validation Checkpoint: Evaluate the chromatogram for co-elution. The internal standard (C19:0 ME) must elute with baseline separation from all C18 branched isomers. If co-elution occurs, the stationary phase polarity is insufficient, invalidating the quantitative integration.
Physicochemical Properties & Data Presentation
The success of BCFAEE synthesis is ultimately measured by its thermophysical performance. The table below demonstrates how introducing a branch fundamentally decouples low-temperature fluidity from oxidative vulnerability.
Property
Linear Ethyl Stearate (C18:0)
Linear Ethyl Oleate (C18:1)
Branched Ethyl Isostearate (C18:0)
Branching Status
None (Straight-chain)
None (Straight-chain)
Methyl-branched
Degree of Unsaturation
Saturated
Monounsaturated
Saturated
Melting Point (°C)
33.0
-20.0
-15.0
Oxidative Stability (Rancimat, hrs)
> 50.0
~ 5.0
> 50.0
Kinematic Viscosity at 40°C (cSt)
Solid
5.8
6.2
Industrial Application
Solid lipid matrices
Biodiesel (Poor stability)
Advanced Biolubricants
Data synthesis demonstrating the superior balance of properties in branched saturated esters compared to linear counterparts.
Conclusion
The preliminary investigation into branched-chain fatty acid ethyl esters reveals a highly versatile class of molecules. By manipulating the skeletal architecture of lipids—either through targeted yeast metabolism in oenological contexts or via zeolite-catalyzed isomerization for industrial applications—scientists can engineer compounds that defy the traditional trade-offs between oxidative stability and low-temperature fluidity. Future research must focus on optimizing the pore geometries of solid acid catalysts to further narrow the distribution of positional isomers, thereby standardizing the tribological properties of the resulting bio-fluids.
References
Synthesis of fatty acid derivatives as potential biolubricants and their physical properties and boundary lubrication performance
Iowa State University
URL
Formation Pathways of Ethyl Esters of Branched Short-Chain Fatty Acids during Wine Aging
ResearchGate
URL
Metabolic engineering of microbes for branched-chain biodiesel production with low-temperature property
PMC - National Institutes of Health
URL
Process for the preparation of branched chain fatty acids and alkyl esters thereof (US5677473A)
Foundational
Mechanisms of Tuberculostearic Acid Incorporation into Complex Lipids in Mycobacterium tuberculosis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary Tuberculostearic acid (TBSA), or 10-methyloctadecanoic acid, is a signature branched-chain fatty acid of Mycob...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tuberculostearic acid (TBSA), or 10-methyloctadecanoic acid, is a signature branched-chain fatty acid of Mycobacterium tuberculosis (Mtb) and related Actinomycetales.[1][2] Its unique structure and abundance make it a critical component of the mycobacterial cell envelope and a valuable biomarker for tuberculosis diagnostics.[3][4] This technical guide provides an in-depth exploration of the in-vivo mechanisms governing the biosynthesis and esterification of TBSA. We will dissect the enzymatic processes that create TBSA not as a free fatty acid, but through the direct modification of oleic acid already esterified within phospholipids. The guide details the subsequent distribution of TBSA-containing lipids into essential structural and storage pools, such as plasma membrane phospholipids and triacylglycerols (TAGs). Furthermore, we provide validated, step-by-step experimental protocols and data interpretation frameworks for researchers investigating these pathways, highlighting the causality behind methodological choices. This document is intended to serve as a foundational resource for professionals in tuberculosis research and drug development, offering insights into novel therapeutic targets within the unique lipid metabolism of Mtb.
Introduction
The cell envelope of Mycobacterium tuberculosis is a formidable barrier, exceptionally rich in a diverse array of unique lipids that are central to its survival, pathogenesis, and intrinsic drug resistance.[5][6][7] This complex structure is biochemically distinct from that of most other bacteria, comprising an inner plasma membrane, a core of peptidoglycan and arabinogalactan, and an outer mycomembrane built from very-long-chain mycolic acids.[6][8] Integrated within these layers are numerous non-covalently attached lipids that play critical roles in host-pathogen interactions.
Among the most characteristic of these lipids is tuberculostearic acid (TBSA). First isolated in 1927, TBSA is an 18-carbon saturated fatty acid with a methyl branch at the C-10 position.[2] It is a major fatty acid constituent of the Mtb plasma membrane, accounting for a significant fraction of the total acyl chains.[3][6][7] The central question this guide addresses is how TBSA is synthesized and subsequently incorporated into the vast lipidome of the bacillus. The in-vivo process is elegant and efficient: rather than synthesizing TBSA as a free fatty acid and then esterifying it, Mtb modifies oleic acid after it has been incorporated into phospholipids. This guide will illuminate this core mechanism and trace the journey of the newly formed TBSA as it is distributed throughout the cell's lipid networks.
Part 1: The Biosynthetic Engine: From Oleoyl-Phospholipid to TBSA-Phospholipid
The formation of TBSA is not a modification of a free fatty acid pool but a direct, post-esterification conversion that occurs on phospholipid substrates. This strategy ensures that the modification is targeted to membrane components, directly influencing their biophysical properties.
The Substrate: Oleic Acid Esterified in Phospholipids
The precursor for TBSA is oleic acid (18:1Δ9) that is already esterified to the sn-1 or sn-2 position of a phospholipid molecule, such as phosphatidylethanolamine (PE) or phosphatidylinositol (PI).[3][8][9] This is the critical starting point for the pathway. The enzymes responsible for TBSA synthesis recognize the oleoyl chain within the context of a larger lipid molecule embedded in a membrane.
The Key Enzymatic Cascade: A Two-Step Conversion
The biosynthesis of TBSA from its oleoyl-phospholipid precursor is a two-step process catalyzed by two key enzymes, often encoded by genes found in a conserved operon.[8][10][11]
Step 1: Methylenation via Methyltransferase (Cfa/BfaB)
The first and committing step is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[9][10] Recently, this long-sought enzyme was identified as Cfa (Cyclopropane fatty acid synthase) in M. smegmatis, which functions as the essential methyltransferase for TBSA synthesis.[8][12][13] This enzyme, also referred to as BfaB in some literature, transfers a methylene group from the methyl donor SAM across the double bond of the oleoyl moiety.[9][10][11] This reaction forms a transient 10-methylene-stearoyl-phospholipid intermediate.[10]
Step 2: Reduction via FAD-Binding Oxidoreductase (BfaA)
The 10-methylene intermediate is immediately reduced by a second enzyme, a FAD-binding oxidoreductase known as BfaA.[10][11] This reduction converts the methylene group to the stable methyl branch characteristic of TBSA, completing the synthesis. The final product is a phospholipid molecule where the original oleoyl chain has been transformed into a tuberculostearoyl chain.
Caption: TBSA biosynthesis pathway within a phospholipid.
Part 2: Distribution and Remodeling: The Fate of TBSA-Containing Lipids
Once synthesized, TBSA-containing phospholipids become integral components of the plasma membrane and can also serve as precursors or donors for the incorporation of TBSA into other lipid classes, most notably storage lipids.
The direct synthesis of TBSA within phospholipids ensures its immediate enrichment in the plasma membrane. TBSA is found in all major phospholipid classes, including phosphatidylinositol (PI), phosphatidyl-myo-inositol mannosides (PIMs), phosphatidylethanolamine (PE), and phosphatidylglycerol (PG).[5][6][8][14]
Functional Significance: The introduction of the methyl branch of TBSA disrupts the tight packing of straight-chain saturated fatty acids, thereby modulating membrane fluidity. This is critical for the proper function of the mycobacterial membrane. Research has shown that TBSA-containing phospholipids are essential for the structural integrity and lateral compartmentalization of the plasma membrane, particularly for maintaining the intracellular membrane domain (IMD).[3][8][12][13] The IMD is a specialized region of the membrane that acts as a biosynthetic hub, and its proper organization is crucial for active cell growth and elongation.[8]
While the majority of TBSA resides in membrane phospholipids, it is also found esterified in triacylglycerols (TAGs).[9][10] Mtb accumulates TAGs in intracellular lipid droplets, which serve as critical energy and carbon stores, particularly during periods of stress or dormancy.[15][16][17]
Mtb can synthesize TAGs through two primary routes: de novo synthesis from glycerol-3-phosphate and acyl-CoAs, or by utilizing fatty acids derived from the host environment.[16][17][18] TBSA can be incorporated into TAGs through the canonical Kennedy pathway. A TBSA-containing phospholipid can be hydrolyzed to produce a TBSA-containing diacylglycerol (DAG), which is then acylated by a diacylglycerol acyltransferase (DGAT), such as the triacylglycerol synthase Tgs1, to form TAG.[9][17][19] Alternatively, TBSA could be released and activated to TBSA-CoA for subsequent esterification, though the former route is more likely given the membrane context of these lipids.
Caption: Distribution pathways for TBSA-containing lipids.
Part 3: Methodologies for In-Vivo Analysis
Studying the esterification of TBSA requires a robust and logical workflow to isolate, separate, and identify the various lipid species in which it resides. The protocols described below form a self-validating system, where results from one technique (e.g., TLC) inform the next (e.g., MS).
Experimental Workflow: A Validated Approach
The overall strategy involves extracting the total lipid content from Mtb, separating the complex mixture into distinct lipid classes, and then analyzing both the overall fatty acid composition and the precise molecular structure of intact lipids.
Caption: Experimental workflow for TBSA ester analysis.
Protocol 1: Total Lipid Extraction from Mycobacterial Cultures
Causality: Standard lipid extraction methods (e.g., Folch) are often inefficient for mycobacteria due to their unique, robust cell wall. This modified protocol ensures higher yields by using appropriate solvent ratios and mechanical disruption.[20] Using glass vials and PTFE-lined caps is mandatory, as organic solvents can leach plasticizers from plasticware, contaminating the lipid extract.[21]
Materials:
Mycobacterial pellet from a liquid culture.
Glass centrifuge tubes with PTFE-lined screw caps.
Chloroform (HPLC grade).
Methanol (HPLC grade).
0.9% NaCl solution (pre-chilled).
Glass Pasteur pipettes.
Nitrogen gas stream.
Bead beater with sterile glass or zirconia beads.
Methodology:
Harvesting: Centrifuge the mycobacterial culture and discard the supernatant. Wash the cell pellet once with sterile saline.
Inactivation & Resuspension: Resuspend the pellet in a small volume of chloroform:methanol (1:2, v/v) in a glass tube containing sterile beads.
Mechanical Lysis: Disrupt the cells using a bead beater (e.g., 3 cycles of 45 seconds with cooling on ice in between). This step is critical for efficiently breaking the tough cell wall.
Solvent Addition: Adjust the solvent ratio to chloroform:methanol:water (approximately 1:2:0.8, v/v/v, including the water from the pellet) to create a single-phase system. Stir or vortex vigorously for 2 hours at room temperature.
Phase Separation: Add chloroform and 0.9% NaCl to achieve a final solvent ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v). This will induce phase separation.
Lipid Collection: Centrifuge the tube to pellet the cell debris at the interface. Carefully collect the lower organic (chloroform) phase containing the total lipids using a glass Pasteur pipette.
Drying and Storage: Dry the collected lipid extract under a gentle stream of nitrogen gas. Store the dried lipid film at -20°C or -80°C under nitrogen or argon to prevent oxidation.
Protocol 2: Analysis of Lipid Classes by Thin-Layer Chromatography (TLC)
Causality: TLC separates lipids based on their polarity. Apolar lipids like TAGs migrate further up the plate in non-polar solvent systems, while polar phospholipids remain closer to the origin. Using a two-dimensional (2D) system with different solvents provides much greater resolution for complex mixtures.[22]
Materials:
Silica gel TLC plates (e.g., 20x20 cm).
TLC developing tanks.
Solvent System A (Apolar): Hexane:diethyl ether:acetic acid (80:20:1, v/v/v).
Solvent System B (Polar): Chloroform:methanol:acetic acid:water (85:15:10:4, v/v/v).
Visualization reagent (e.g., phosphomolybdic acid or primuline spray).
Methodology:
Sample Application: Resuspend a known amount of the dried lipid extract in chloroform. Spot a small volume onto the bottom-left corner of a silica TLC plate.
First Dimension: Place the plate in a tank saturated with Solvent System A. Allow the solvent to migrate to the top of the plate. This separates apolar lipids.
Drying: Remove the plate and dry it completely in a fume hood.
Second Dimension: Rotate the plate 90 degrees counter-clockwise. Place it in a new tank saturated with Solvent System B. Allow the solvent to migrate to the top. This separates polar lipids.
Visualization: After drying, spray the plate with a visualization reagent and heat gently. Different lipid classes will appear as distinct spots. Identify spots by comparing their migration to known standards (e.g., PI, PE, TAG standards).
Protocol 3: Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS requires volatile analytes. Lipids are not volatile, so their constituent fatty acids must be cleaved and derivatized into fatty acid methyl esters (FAMEs). FAMEs are volatile and can be separated by GC based on their boiling points and polarity, and identified by MS based on their unique fragmentation patterns.[23]
Materials:
Dried lipid extract (either total extract or a scraped TLC spot).
Methanolic HCl (e.g., 2.5%).
Hexane (HPLC grade).
Anhydrous sodium sulfate.
GC-MS instrument with a suitable capillary column (e.g., Zebron ZB-1).
Methodology:
Transesterification: Add methanolic HCl to the dried lipid sample in a sealed glass tube. Heat at 80°C for 2 hours. This cleaves the fatty acids from the glycerol backbone and methylates them simultaneously.
FAME Extraction: After cooling, add water and extract the FAMEs into hexane.
Drying: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.
Analysis: Inject the FAME sample into the GC-MS. The TBSA-methyl ester will have a characteristic retention time and a mass spectrum that can be compared to a standard or library for positive identification.
Quantification: Quantify the amount of TBSA relative to other fatty acids (like palmitic acid) by integrating the peak areas from the GC chromatogram.[23]
Protocol 4: Intact Lipid Analysis by LC-MS/MS (Lipidomics)
Causality: This advanced technique analyzes intact lipid molecules, providing information on both the headgroup and the specific fatty acids attached. Tandem mass spectrometry (MS/MS) is used for structural confirmation. For example, a precursor ion scan for the TBSA fragment (m/z 297.28) can selectively detect all lipid species containing TBSA.[6][14]
Materials:
Dried lipid extract.
LC-MS/MS system (e.g., Q-TOF or Orbitrap).
Appropriate solvents for liquid chromatography (e.g., acetonitrile, isopropanol, water with formic acid and ammonium formate).
Methodology:
Sample Preparation: Resuspend the total lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile:water).
Chromatography: Separate the lipid classes using reverse-phase or normal-phase liquid chromatography.
Mass Spectrometry (MS1): As lipids elute from the column, acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of intact lipid molecules. For example, PI(16:0/19:0) would have a predicted m/z.[14]
Tandem Mass Spectrometry (MS2): Select the precursor ion of interest (e.g., m/z 851.56 for [PI 16:0_19:0(TSA) - H]⁻) and fragment it.[6][14] The resulting product ions, including a fragment for the TBSA carboxylate anion (m/z 297.28), confirm the identity of the lipid.
Part 4: Data Interpretation and Synthesis
Quantitative Analysis
Integrating data from the methodologies above allows for a quantitative understanding of TBSA distribution. Lipidomics studies have revealed the relative abundance of TBSA-containing species within different phospholipid classes.
Note: Abundances are approximate and can vary between strains and growth conditions.
Causality and Implications for Drug Development
The pathways responsible for synthesizing and distributing TBSA represent promising targets for novel anti-tubercular therapies.
Enzymatic Vulnerability: The enzymes Cfa/BfaB and BfaA are unique to bacteria and essential for producing a key membrane component.[8][10] Their absence in humans makes them excellent candidates for selective drug targeting. Chemical inhibition of TBSA production, for example with pivalic acid, has been shown to be possible, validating this approach.[10][23]
Membrane Integrity as a Target: Since TBSA is critical for the proper organization of the IMD and overall membrane function, disrupting its synthesis could compromise bacterial growth, homeostasis, and potentially increase susceptibility to other antibiotics.[3][8]
Targeting Dormancy: The incorporation of TBSA into TAGs links this pathway to the long-term survival and persistence of Mtb.[15][16] Inhibiting TAG synthases like Tgs1 could prevent the pathogen from storing energy, potentially shortening the required duration of tuberculosis treatment.[17][19]
Conclusion
The in-vivo esterification of tuberculostearic acid in Mycobacterium tuberculosis is a sophisticated process of post-esterification modification, rather than a simple acylation with a pre-formed fatty acid. By directly converting oleoyl-phospholipids into TBSA-phospholipids, Mtb efficiently remodels its membranes to control fluidity and spatial organization. This core process, driven by the Cfa/BfaA enzymatic system, is fundamental to the bacillus's growth and structural integrity. The subsequent trafficking of TBSA into storage lipids like TAGs further highlights its importance in the pathogen's lifecycle, particularly during dormancy. The methodologies detailed in this guide provide a robust framework for investigating these pathways, and the enzymes involved represent high-value targets for the development of next-generation therapeutics aimed at dismantling the unique and essential lipid architecture of this formidable pathogen.
References
Prithviraj, M., et al. (2023). Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization. mBio, 14(2), e03396-22. [Link]
Prithviraj, M., et al. (2023). Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization. mBio. [Link]
Prithviraj, M., et al. (2023). Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization. PubMed. [Link]
Rodriguez-Rivero, C., et al. (2021). Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography. JoVE. [Link]
Dhariwal, R. S., et al. (1991). Direct detection of Mycobacterium tuberculosis lipid antigens by thin-layer chromatography. FEMS Microbiology Letters. [Link]
JoVE. (2021). Lipid Extraction Protocol for Mycobacteria. JoVE. [Link]
Trnka, L., et al. (1976). [Thin-layer chromatography of mycobacterial lipids and its importance for the differentiation and identification of mycobacteria]. Read by QxMD. [Link]
Rodriguez-Rivero, C., et al. (2021). Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography. PubMed. [Link]
Bannantine, J. P., et al. (2024). Genetic and chemical control of tuberculostearic acid production in Mycobacterium avium subspecies paratuberculosis. Microbiology Spectrum. [Link]
Lugo-Villarino, G., & Neyrolles, O. (2014). Underestimated Manipulative Roles of Mycobacterium tuberculosis Cell Envelope Glycolipids During Infection. Frontiers in Cellular and Infection Microbiology. [Link]
Wang, M., et al. (2020). Total synthesis and mass spectrometric analysis of a Mycobacterium tuberculosis phosphatidylglycerol featuring a two-step synthesis of (R)-tuberculostearic acid. Organic & Biomolecular Chemistry. [Link]
Singh, G., & Singh, B. N. (2019). Triacylglycerols: Fuelling the Hibernating Mycobacterium tuberculosis. Frontiers in Cellular and Infection Microbiology. [Link]
Bai, W., et al. (2019). Phospholipid and tuberculostearic acid biosynthetic pathway. ResearchGate. [Link]
Singh, G., & Singh, B. N. (2019). Triacylglycerols: Fuelling the Hibernating Mycobacterium tuberculosis. PMC. [Link]
Kim, M. J., et al. (2011). Mycobacterium tuberculosis Uses Host Triacylglycerol to Accumulate Lipid Droplets and Acquires a Dormancy-Like Phenotype in Lipid-Loaded Macrophages. PLOS Pathogens. [Link]
Monu, & Meena, L. S. (2018). Triacylglycerol: nourishing molecule in endurance of Mycobacterium tuberculosis. Journal of Biosciences. [Link]
Prithviraj, M., et al. (2023). Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization. mBio. [Link]
Bannantine, J. P., et al. (2024). Genetic and chemical control of tuberculostearic acid production in Mycobacterium avium subspecies paratuberculosis. PMC. [Link]
Kröger, S., et al. (2022). Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis. ACS Infectious Diseases. [Link]
Kröger, S., et al. (2022). Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis. PMC. [Link]
Kröger, S., et al. (2021). Tuberculostearic acid (TSA)-containing phosphatidylinositols as reliable marker to determine Mycobacterium tuberculosis bacterial burden. bioRxiv. [Link]
The Good Scents Company. (n.d.). tuberculostearic acid. [Link]
Low, K. L., et al. (2020). Triacylglycerol synthesis in M. tuberculosis. ResearchGate. [Link]
Alling, T., et al. (2018). Effects of ISO on in vivo synthesis of oleic acid and tuberculostearic acid in M. tuberculosis and M. bovis BCG. ResearchGate. [Link]
Prithviraj, M., et al. (2022). Genetic and lipidomic identification of tuberculostearic acid as a controller of mycobacterial membrane compartmentalization. Semantic Scholar. [Link]
Kröger, S., et al. (2021). Tuberculostearic acid (TSA)-containing phosphatidylinositols as reliable marker to determine Mycobacterium tuberculosis bacterial burden. bioRxiv. [Link]
Singh, P., et al. (2014). Revisiting a protocol for extraction of mycobacterial lipids. ScienceDirect via ResearchGate. [Link]
Bannantine, J. P., et al. (2024). Genetic and chemical control of tuberculostearic acid production in Mycobacterium avium subspecies paratuberculosis. PubMed. [Link]
Mvubu, N. E., et al. (2022). Clinical strains of Mycobacterium tuberculosis exhibit differential lipid metabolism-associated transcriptome changes in in vitro cholesterol and infection models. Oxford Academic. [Link]
Layre, E., et al. (2014). Mycobacterial Lipidomics. Microbiology Spectrum. [Link]
Arora, G., et al. (2019). Exploring Variations in Lipids among Drug-Resistant and Sensitive Mycobacterium tuberculosis by Thin Layer Chromatography and Mass Spectrometry. Longdom Publishing. [Link]
GC-MS Analytical Protocol for the Detection and Quantification of Ethyl 10-Methyloctadecanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive, field-proven protocol for the analysis of ethyl 10-methyloctadecanoate, a branc...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the analysis of ethyl 10-methyloctadecanoate, a branched-chain fatty acid ethyl ester (FAEE), using Gas Chromatography-Mass Spectrometry (GC-MS). Branched-chain fatty acids are significant in various biological and industrial contexts, and their accurate detection is crucial. This document details the entire workflow, from sample preparation via acid-catalyzed esterification to instrument configuration and method validation. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility, making this guide a valuable resource for researchers in quality control, metabolomics, and drug development.
Introduction
Ethyl 10-methyloctadecanoate is the ethyl ester of 10-methyloctadecanoic acid (tuberculostearic acid), a saturated branched-chain fatty acid. The analysis of fatty acids and their esters is fundamental in many scientific disciplines. In their native form, fatty acids are often not volatile enough for gas chromatography.[1] Therefore, a derivatization step is essential to convert them into more volatile and thermally stable ester forms, such as fatty acid methyl esters (FAMEs) or, in this case, fatty acid ethyl esters (FAEEs).[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis, offering high-resolution separation through its chromatographic component and definitive identification via its mass spectrometric detector.[4] The electron ionization (EI) source provides reproducible fragmentation patterns that serve as a chemical fingerprint for compound identification.[5] This protocol is designed to be a self-validating system, ensuring robustness and reliability for quantitative and qualitative analyses.
Materials and Reagents
Analyte Standard: Ethyl 10-methyloctadecanoate, >98% purity (e.g., Larodan, CAS: 2490-19-9 for the methyl ester, adapted for ethyl ester analysis)[6]
Internal Standard (IS): Ethyl nonadecanoate (C19:0 Ethyl Ester) or similar odd-chain FAEE not present in the sample.
Solvents (HPLC or GC grade): Hexane, Heptane, Dichloromethane, Methanol, Ethanol.
Derivatization Reagent: 2% (v/v) concentrated Sulfuric Acid in anhydrous Ethanol. This is prepared by cautiously adding 2 mL of concentrated H₂SO₄ to 98 mL of anhydrous ethanol while cooling in an ice bath.
Other Reagents: Anhydrous Sodium Sulfate (Na₂SO₄), 1 M Sodium Chloride (NaCl) solution, Nitrogen gas (high purity).
Glassware: 2 mL borosilicate vials with PTFE-lined caps, volumetric flasks, pipettes.
Experimental Workflow and Protocols
Visualization of the Experimental Workflow
The overall process, from sample receipt to data analysis, follows a structured path to ensure consistency and accuracy.
Application Note: Utilizing Ethyl 10-Methyloctadecanoate as a Robust Internal Standard for Quantitative Lipidomics
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The precise quantification of lipid species is fundamental to lipidomics research, providing critical insights into cellular ph...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise quantification of lipid species is fundamental to lipidomics research, providing critical insights into cellular physiology, disease pathology, and therapeutic development. Achieving accuracy and reproducibility in mass spectrometry-based lipid analysis is contingent upon the effective use of internal standards (IS) to correct for analytical variability.[1] This document provides a detailed technical guide on the application of Ethyl 10-methyloctadecanoate, a branched-chain fatty acid ethyl ester, as an internal standard for quantitative lipidomics. We present its chemical rationale, comprehensive, step-by-step protocols for its implementation in both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) workflows, and guidelines for method validation.
The Imperative for Internal Standardization in Lipidomics
Lipidomics aims to identify and quantify the thousands of diverse lipid species within a biological system.[2] However, the analytical process, from sample extraction to mass spectrometry detection, is subject to multiple sources of variation that can compromise data integrity. These include sample loss during lipid extraction, inconsistencies in derivatization efficiency, and fluctuations in instrument response, particularly ion suppression or enhancement in electrospray ionization (ESI-MS).[1][3]
An ideal internal standard is a compound added at a known concentration to a sample at the beginning of the analytical workflow.[1] It should mimic the chemical and physical behavior of the analytes of interest throughout the entire procedure but be distinguishable from them, thereby allowing for the normalization of their signals.[3] The primary categories of internal standards used in lipidomics are stable isotope-labeled lipids and structurally similar lipids, such as those containing odd-chain or branched-chain fatty acids, which are not typically found in significant amounts in most biological samples.[1][4]
Profile and Rationale: Ethyl 10-Methyloctadecanoate
Ethyl 10-methyloctadecanoate is an excellent candidate for an internal standard in many lipidomics applications. Its utility stems from two key structural features: the branched methyl group on the acyl chain and the ethyl ester linkage.
Branched-Chain Structure: The 10-methyl group makes the fatty acid structurally distinct from the straight-chain fatty acids that are most common in mammalian systems. This minimizes the risk of co-elution with and mass spectral overlap from endogenous lipids.
Ethyl Ester Form: When analyzing fatty acids, a common workflow involves transesterification to form fatty acid methyl esters (FAMEs) for GC-MS analysis.[5] As an ethyl ester, Ethyl 10-methyloctadecanoate will be chromatographically resolved from the FAMEs of interest, making it a suitable IS for this specific and widely used application.[6]
Below is a summary of its key chemical properties.
The successful application of Ethyl 10-methyloctadecanoate as an internal standard requires its integration into a validated, multi-step workflow. The diagram below outlines the critical stages from sample preparation to data analysis.
Caption: Decision tree for validating the internal standard.
Conclusion
References
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.). MDPI. Retrieved from [Link]
Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. (2006, April 5). ACS Publications. Retrieved from [Link]
Why Isolate Lipids from Biological Samples? Making Lipidomics by Mass Spectrometry the Standard. (2016, November 24). Chromatography Today. Retrieved from [Link]
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why?. (2017, November 15). PubMed. Retrieved from [Link]
Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food. (n.d.). Scilit. Retrieved from [Link]
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (2020, June 3). MDPI. Retrieved from [Link]
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, June 26). ACS Publications. Retrieved from [Link]
Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. (2019, August 6). PubMed. Retrieved from [Link]
Methods for lipid extraction and identification of microbes using same via mass spectrometry. (n.d.). Google Patents.
Quantification of Bacterial Fatty Acids by Extraction and Methylation. (2022, March 20). Bio-protocol. Retrieved from [Link]
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (2015, January 30). PMC. Retrieved from [Link]
Determination of Total Lipids as Fatty Acid Methyl Esters (FAME) by in situ Transesterification. (n.d.). National Renewable Energy Laboratory. Retrieved from [Link]
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. (n.d.). PMC. Retrieved from [Link]
Optimization of a fatty acid methyl ester protocol for quantification of odd - PMC. (2026, February 9). NIH. Retrieved from [Link]
Odd chain fatty acid as internal standard?. (2016, June 25). ResearchGate. Retrieved from [Link]
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. (n.d.). RSC Publishing. Retrieved from [Link]
Methyl 10-methyloctadecanoate. (n.d.). PubChem. Retrieved from [Link]
High-throughput shotgun lipidomics by quadrupole time-of-flight mass spectrometry. (n.d.). MPI-CBG Publications. Retrieved from [Link]
Octadecanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester. (n.d.). NIST WebBook. Retrieved from [Link]
A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. (2025, February 7). MDPI. Retrieved from [Link]
GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents. (2023, January 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
Determination of some bioactive chemical constituents from Thesium humile Vahl. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Tuberculostearic acid (10-methyloctadecanoic acid, TBSA) is a unique structural lipid constituent of the Mycobacterium tuberculosis (MTB) cell wall, predominantly localized within complex glycolipids such as lipoarabinomannan (LAM) and phosphatidylinositol mannosides (PIMs)[1]. Because TBSA is absent in human host cells and most commensal respiratory flora, it serves as a highly specific biomarker for pulmonary tuberculosis[2].
Extracting this biomarker from clinical sputum presents a dual challenge: the extreme viscosity of the mucin-rich matrix and the covalent nature of TBSA's integration into the bacterial envelope. Furthermore, free fatty acids exhibit poor chromatographic behavior. While methylation is the traditional derivatization route, converting TBSA to ethyl 10-methyloctadecanoate using 3 offers superior reaction kinetics in aqueous-organic mixtures[3].
The Causality of the Ethyl Ester Choice: Derivatization to an ethyl ester provides a distinct thermodynamic advantage for sorptive extractions. The addition of the ethyl group increases the octanol-water partition coefficient (
Kow
) of the molecule compared to its methyl counterpart. This increased lipophilicity drives highly efficient partitioning into non-polar matrices like Polydimethylsiloxane (PDMS) during Stir Bar Sorptive Extraction (SBSE), significantly lowering the Limit of Detection (LOD)[3].
Workflow Visualization
Workflow for the extraction and derivatization of ethyl 10-methyloctadecanoate from clinical sputum.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of an internal standard prior to hydrolysis ensures that extraction efficiency and derivatization completeness can be quantitatively verified.
Phase 1: Matrix Liquefaction and Decontamination
Sputum is heavily cross-linked by mucin glycoproteins via disulfide bridges. N-acetyl-L-cysteine (NALC) acts as a reducing agent to cleave these bonds, releasing trapped bacilli without degrading lipid biomarkers[4].
Transfer 1.0 mL of clinical sputum into a sterile 15 mL polypropylene centrifuge tube.
Add 10 µL of Internal Standard (IS) solution (e.g., Nonadecanoic acid, 10 µg/mL in ethanol) to validate downstream recovery.
Add 1.0 mL of freshly prepared NALC-NaOH solution (1% NALC, 2% NaOH, 1.45% sodium citrate).
Vortex for 20 seconds and incubate at room temperature for 15 minutes.
Neutralize by adding 8.0 mL of phosphate buffer (pH 6.8, 0.067 M).
Centrifuge at 3,000 × g for 15 minutes. Discard the supernatant, retaining the mycobacteria-rich pellet.
Phase 2: Cellular Lysis and Alkaline Hydrolysis
TBSA does not exist freely; it is esterified to the mannan core of the bacterial envelope. Strong alkaline hydrolysis saponifies these ester bonds, yielding free 10-methyloctadecanoic acid[1].
Resuspend the pellet in 1.0 mL of 0.5 M NaOH in methanol.
Seal the tube and incubate at 80°C for 2 hours in a heating block.
Cool to room temperature and adjust the pH to ~2.0 using 6 M HCl.
Phase 3: Derivatization to Ethyl 10-Methyloctadecanoate
Reacting the hydrolysate with ethyl chloroformate neutralizes the carboxylate, making it highly amenable to non-polar extraction phases[3].
Add 200 µL of absolute ethanol and 50 µL of pyridine to the acidified hydrolysate.
Add 50 µL of ethyl chloroformate dropwise.
Vortex vigorously for 1 minute. (Note: The reaction produces
CO2
gas; vent the tube carefully).
Phase 4: Extraction and Clean-up
Option A: Stir Bar Sorptive Extraction (SBSE) - Recommended for Ultra-Trace Analysis
Introduce a Polydimethylsiloxane (PDMS)-coated stir bar into the derivatized sample.
Stir at 1,000 rpm for 60 minutes at room temperature.
Remove the stir bar, rinse with Milli-Q water, and dry with a lint-free tissue prior to thermal desorption GC-MS[3].
Option B: Liquid-Liquid Extraction (LLE) - Standard Approach
Add 2.0 mL of HPLC-grade hexane to the derivatized mixture.
Vortex for 5 minutes to partition the ethyl 10-methyloctadecanoate into the organic layer.
Centrifuge at 2,000 × g for 5 minutes to resolve the phase emulsion.
Transfer the upper hexane layer to a clean GC vial, evaporate to dryness under a gentle stream of
N2
, and reconstitute in 100 µL of hexane[5].
Data Presentation & Analytical Parameters
Table 1: Comparison of Extraction Methodologies for Ethyl 10-Methyloctadecanoate
Extraction Method
Matrix Compatibility
Relative Recovery (%)
Est. LOD (ng/mL)
Key Advantage / Causality
SBSE (PDMS)
High (Aqueous/Organic)
> 92%
0.2
Ethyl esterification maximizes
Kow
, driving near-complete partitioning into the PDMS phase[3].
SPE (C18 / Silica)
Medium (Requires clean-up)
80 - 85%
1.5
Good for high-throughput; allows for selective washing of polar sputum contaminants[5].
LLE (Hexane)
Low-Medium (Emulsion risk)
70 - 75%
5.0
Cost-effective and simple, but residual mucin can cause phase emulsions.
Table 2: GC-MS/SIM Parameters
To ensure high specificity, Selected Ion Monitoring (SIM) must be utilized. The molecular weight of the ethyl ester derivative shifts the diagnostic ions compared to standard methylation protocols[6].
Maximizes transfer of trace analytes onto the column.
Carrier Gas
Helium, 1.0 mL/min (Constant Flow)
Maintains uniform linear velocity during the temperature gradient.
Oven Program
80°C (1 min)
→
15°C/min to 280°C (5 min)
Rapidly elutes solvent while providing high resolution in the
C18−C20
elution window.
SIM Diagnostic Ions
m/z 326, m/z 88
m/z 326 represents the intact molecular ion
[M]+
of ethyl 10-methyloctadecanoate. m/z 88 is the characteristic McLafferty rearrangement fragment specific to ethyl esters.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals
Content Type: Technical Protocol & Application Guide
Introduction & Mechanistic Rationale
Tuberculostearic acid (10-methylstearic acid, TBSA) is a unique, branched-chain fatty acid that serves as a highly specific structural biomarker for Mycobacterium tuberculosis[1]. It is primarily localized within the mycobacterial cell wall, esterified to complex lipids such as lipoarabinomannan (LAM) and phosphatidylinositol mannosides[2]. Because free fatty acids exhibit poor chromatographic behavior in gas chromatography (GC) due to strong hydrogen bonding and high polarity, derivatization into a volatile ester is mandatory for accurate mass spectrometric quantification[3].
While methyl esterification (yielding fatty acid methyl esters, or FAMEs) is the historical standard[4], ethyl esterification offers distinct analytical advantages in specific biological matrices. Converting TBSA to TBSA-ethyl ester (TBSA-EE) shifts its retention time, which can effectively resolve the biomarker from co-eluting endogenous matrix interferences that typically overlap with methyl esters. Furthermore, utilizing ethanol avoids the extraction artifacts and high toxicity associated with methanolic reagents.
This application note details a self-validating, acid-catalyzed Fischer esterification protocol utilizing ethanolic hydrogen chloride (HCl) to quantitatively convert TBSA to its ethyl ester[3].
Experimental Design & Self-Validating Systems
To ensure Trustworthiness and strict quality control, this protocol is designed as a self-validating system:
Internal Standard (IS) Causality: Nonadecanoic acid (C19:0) is spiked into the raw sample prior to any chemical manipulation. C19:0 is a straight-chain structural isomer of TBSA (both have the formula C₁₉H₃₈O₂). Because it undergoes the exact same saponification, extraction, and esterification kinetics as TBSA, monitoring the C19:0-EE recovery validates the entire workflow. A drop in IS signal immediately flags a sample preparation failure rather than an instrument error.
Chromatographic Resolution: Despite being isomers with identical molecular weights (MW 326.5 as ethyl esters), TBSA-EE elutes earlier than C19:0-EE on a non-polar GC column due to the steric hindrance of its 10-methyl branch, allowing for baseline separation.
Caption: Workflow for the extraction and ethyl esterification of TBSA from biological matrices.
5% Anhydrous HCl in Absolute Ethanol (Derivatization reagent)[3]
0.9% NaCl (Aqueous Saline)
Solvents: GC-MS Grade Hexane, Absolute Ethanol.
Step-by-Step Protocol
Phase 1: Saponification (Release of Bound TBSA)
Mechanism: TBSA is covalently bound in the mycobacterial cell envelope. Alkaline hydrolysis cleaves these ester linkages, releasing TBSA as a water-soluble potassium salt.
Transfer 500 µL of the biological sample (e.g., homogenized sputum or culture pellet) into a 10 mL glass tube with a PTFE-lined screw cap.
Spike the sample with 10 µL of the C19:0 Internal Standard (10 µg/mL in ethanol).
Add 1.0 mL of 1M KOH in 90% ethanol.
Seal tightly, vortex for 10 seconds, and incubate in a heating block at 80°C for 60 minutes. Allow to cool to room temperature.
Phase 2: Acidification and Primary Extraction
Mechanism: Lowering the pH below the pKa of TBSA (~4.8) protonates the carboxylate ion into a highly lipophilic free fatty acid, allowing it to partition into the organic solvent.
Add 200 µL of 6M aqueous HCl to the cooled sample to drop the pH to < 2.0 (Verify periodically with pH paper).
Add 2.0 mL of GC-grade Hexane.
Vortex vigorously for 2 minutes to drive liquid-liquid extraction (LLE).
Centrifuge at 3,000 × g for 5 minutes to achieve phase separation.
Transfer the upper organic (hexane) layer to a clean, dry glass derivatization vial. Evaporate the hexane to complete dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.
Phase 3: Acid-Catalyzed Ethyl Esterification
Mechanism: Fischer esterification is an equilibrium reaction. Using anhydrous absolute ethanol as both solvent and reactant, alongside a strong acid catalyst, drives the equilibrium toward the ester product via Le Chatelier's principle[3].
Add 1.0 mL of 5% anhydrous HCl in absolute ethanol to the dried lipid residue.
Purge the vial headspace with N₂ to prevent oxidative degradation, then seal tightly with a PTFE-lined cap.
Incubate at 80°C for 120 minutes.
Remove from heat and cool to room temperature.
Caption: Acid-catalyzed Fischer esterification mechanism converting TBSA to its ethyl ester.
Phase 4: Final Extraction & Neutralization
Mechanism: Saline increases the ionic strength of the aqueous phase (salting-out effect), forcing the non-polar TBSA-EE into the hexane layer while leaving unreacted ethanol and residual acid behind. This protects the GC column from acid degradation.
Add 1.0 mL of 0.9% NaCl solution to the derivatized mixture.
Add 1.0 mL of GC-grade Hexane.
Vortex vigorously for 1 minute, then centrifuge at 3,000 × g for 5 minutes.
Transfer the upper hexane layer (containing TBSA-EE and C19:0-EE) to a GC autosampler vial containing a glass insert. The sample is now ready for GC-MS/MS analysis.
Data Presentation & Analytical Parameters
To ensure optimal detection of the derivatized biomarker, the mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode using Electron Ionization (EI).
Table 1: GC-MS/MS Instrument Parameters
Parameter
Setting
Mechanistic Rationale
Column
DB-5MS (30 m x 0.25 mm, 0.25 µm)
Non-polar stationary phase is optimal for resolving volatile, non-polar fatty acid esters.
Injection
1 µL, Splitless, 250°C
Splitless injection maximizes sensitivity for trace biomarker detection in clinical samples.
Carrier Gas
Helium, Constant Flow at 1.2 mL/min
Provides optimal linear velocity for chromatographic resolution.
Oven Program
50°C (1 min) → 20°C/min to 150°C → 10°C/min to 300°C
Rapid elution of the hexane solvent front, followed by a shallow ramp to maximize isomer separation[2].
Ionization
Electron Ionization (EI), 70 eV
Standard hard ionization provides reproducible, library-matchable fragmentation patterns.
Table 2: MRM Transitions for Ethyl Esters
Note: In EI, ethyl esters characteristically yield a base peak at m/z 88 due to the McLafferty rearrangement (compared to m/z 74 for methyl esters).
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
TBSA-EE
326.3
88.1
10
Quantifier (McLafferty rearrangement)
TBSA-EE
326.3
167.1
15
Qualifier (Diagnostic alkyl chain cleavage)
C19:0-EE (IS)
326.3
88.1
10
Quantifier (Internal Standard)
References
A fast method for the identification of Mycobacterium tuberculosis in sputum and cultures based on thermally assisted hydrolysis and methylation followed by gas chromatography-mass spectrometry
Source: ResearchGate
URL:[Link][1]
Identification of a Desaturase Involved in Mycolic Acid Biosynthesis in Mycobacterium smegmatis
Source: PubMed Central (PMC) / PLOS One
URL:[Link][4]
Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine
Source: PubMed Central (PMC)
URL:[Link][2]
Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis
Source: AOCS Lipid Library
URL:[Link][3]
Application Note: Elucidating the Structure of Ethyl 10-Methyloctadecanoate via Mass Spectrometry
Abstract This application note provides a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation patterns of ethyl 10-methyloctadecanoate, the ethyl ester of the clinically significa...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation patterns of ethyl 10-methyloctadecanoate, the ethyl ester of the clinically significant tuberculostearic acid. We will delve into the characteristic fragmentation pathways, including the McLafferty rearrangement and cleavages at the methyl branch point, which are crucial for its unambiguous identification. This guide offers both the theoretical underpinnings of the fragmentation mechanisms and a practical protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), making it an essential resource for researchers working with branched-chain fatty acids.
Introduction: The Significance of Ethyl 10-Methyloctadecanoate
Ethyl 10-methyloctadecanoate is the ethyl ester derivative of 10-methyloctadecanoic acid, commonly known as tuberculostearic acid (TBSA). TBSA is a signature fatty acid found in the cell walls of various mycobacteria, including Mycobacterium tuberculosis, and other actinomycetes.[1] Its detection in clinical samples can serve as a biomarker for diagnosing tuberculosis and other mycobacterial infections.[1][2] For analytical purposes, fatty acids are typically converted to more volatile esters, such as methyl (FAMEs) or ethyl (FAEEs) esters, to improve their chromatographic properties for GC-MS analysis.[3][4][5] Understanding the mass spectrometric behavior of these derivatives is paramount for their accurate identification in complex biological matrices.
Fundamental Fragmentation Mechanisms of Fatty Acid Ethyl Esters (FAEEs)
When subjected to electron ionization (EI) at a standard energy of 70 eV, fatty acid esters undergo predictable fragmentation, providing a molecular fingerprint.[3][6] For ethyl esters, two primary fragmentation routes dominate the mass spectrum.
The McLafferty Rearrangement
The most characteristic fragmentation for long-chain esters is the McLafferty rearrangement.[7][8][9] This process involves the transfer of a gamma-hydrogen atom to the carbonyl oxygen through a six-membered ring transition state, followed by the cleavage of the beta-carbon bond. For fatty acid ethyl esters, this rearrangement results in the formation of a highly stable, resonance-stabilized enol ion at a mass-to-charge ratio (m/z) of 88. This ion is often the base peak or one of the most abundant ions in the spectrum of a saturated FAEE, analogous to the well-known m/z 74 peak for fatty acid methyl esters (FAMEs).[3][8]
Alpha-Cleavage and Alkyl Chain Fragmentation
Other significant fragmentation pathways include cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[10][11] This can result in the loss of the ethoxy group (-OC2H5, 45 Da) to form an acylium ion [M-45]+, or the loss of an ethyl radical (-C2H5, 29 Da). The long alkyl chain also undergoes fragmentation, typically producing a series of hydrocarbon clusters separated by 14 mass units (representing CH2 groups).[10]
Deciphering the Branch Point: Fragmentation of Ethyl 10-Methyloctadecanoate
The presence of a methyl group at the C-10 position introduces specific cleavage points that are diagnostic for its location. The molecular ion (M+) for ethyl 10-methyloctadecanoate (C21H42O2) is expected at m/z 326.5. However, for long-chain aliphatic esters, the molecular ion peak can be weak or absent in EI-MS.[6][12]
The key to locating the methyl branch lies in the cleavage of the C-C bonds adjacent to the tertiary carbon (C-10). This cleavage is favored because it leads to the formation of more stable secondary carbocations.
Cleavage at the C9-C10 bond: This cleavage results in two possible fragment ions. The ion containing the ester group will have an m/z of 213.
Cleavage at the C10-C11 bond: This cleavage yields a prominent ion containing the ester group at m/z 227. This fragment is often more abundant as it represents the loss of a larger alkyl radical.
The mass spectrum is therefore expected to show a characteristic pattern that allows for the precise localization of the methyl branch. While standard single-stage EI-MS can often provide this information, tandem mass spectrometry (MS/MS) of the molecular ion can yield even more definitive structural data by isolating the molecular ion and inducing fragmentation, which produces a cleaner spectrum focused on these diagnostic ions.[13][14][15]
Predicted Fragmentation Ions for Ethyl 10-Methyloctadecanoate
m/z
Proposed Identity/Origin
Description
326
[M]+•
Molecular Ion
311
[M-15]+
Loss of a methyl group (CH3)
297
[M-29]+
Loss of an ethyl group (C2H5)
281
[M-45]+
Loss of the ethoxy group (OC2H5)
227
[C13H23O2]+
Cleavage of the C10-C11 bond, retaining the charge on the ester-containing fragment. Diagnostic for the C-10 branch.
213
[C12H21O2]+
Cleavage of the C9-C10 bond, retaining the charge on the ester-containing fragment. Diagnostic for the C-10 branch.
88
[C4H8O2]+•
McLafferty rearrangement product. Characteristic of an ethyl ester.
Visualizing the Fragmentation Pathways
The following diagrams illustrate the primary fragmentation mechanisms discussed.
Caption: Key fragmentation pathways for Ethyl 10-Methyloctadecanoate in EI-MS.
Experimental Protocol: GC-MS Analysis
This section provides a generalized protocol for the analysis of ethyl 10-methyloctadecanoate. Optimization may be required based on the specific instrumentation and sample matrix.
Sample Preparation: Ethyl Esterification
If starting with the free fatty acid (TBSA), derivatization is required.[5][16]
Materials:
Dried lipid extract or fatty acid sample (1-10 mg)
2 mL of 3% HCl in anhydrous ethanol (or 12% BCl3-ethanol)
2 mL of high-purity hexane
1 mL of deionized water
Anhydrous sodium sulfate
Procedure:
Place the dried sample into a 5 mL reaction vial.
Add 2 mL of ethanolic HCl reagent.
Seal the vial tightly and heat at 80°C for 1 hour.
Cool the vial to room temperature.
Add 1 mL of deionized water and 2 mL of hexane to the vial.
Vortex vigorously for 1 minute to extract the FAEEs into the hexane layer.
Allow the phases to separate. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
The sample is now ready for GC-MS analysis.
GC-MS Parameters
Gas Chromatograph (GC) Conditions:
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.
Inlet: Split/splitless injector, operated in splitless mode for trace analysis.
Injector Temperature: 260°C.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp 1: 10°C/min to 200°C.
Ramp 2: 5°C/min to 280°C, hold for 10 minutes.
Mass Spectrometer (MS) Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Scan Range: m/z 40-400.
Caption: Experimental workflow for GC-MS analysis of TBSA as its ethyl ester.
Conclusion
The mass spectrometric analysis of ethyl 10-methyloctadecanoate provides a clear and interpretable fragmentation pattern that allows for its confident identification. The presence of a strong m/z 88 ion confirms the ethyl ester functionality via the McLafferty rearrangement, while diagnostic ions, particularly at m/z 227, pinpoint the methyl branch to the C-10 position. By combining this mechanistic understanding with a robust GC-MS protocol, researchers can reliably identify this important mycobacterial biomarker in a variety of sample types, aiding in both clinical diagnostics and fundamental research.
References
Ran-Ressler, R. R., Lawrence, P., & Brenna, J. T. (2012). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of Lipid Research, 53(1), 195–203. [Link]
Dionisi, F., Golay, P. A., Aeschlimann, J. M., & Fay, L. B. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8899–8905. [Link]
Yang, Z., He, Y., & Brenna, J. T. (2020). Gas Chromatography Chemical Ionization Mass Spectrometry and Tandem Mass Spectrometry for Identification and Straightforward Quantification of Branched Chain Fatty Acids in Foods. Journal of Agricultural and Food Chemistry, 68(17), 4996–5003. [Link]
Yang, Z., & Brenna, J. T. (2019). Structural Identification of Monounsaturated Branched Chain Fatty Acid Methyl Esters by Combination of Electron Ionization and Covalent Adduct Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 91(23), 15150–15157. [Link]
Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. Bioanalysis, 5(12), 1527–1543. [Link]
Ravotti, R., Fellmann, O., Lardon, N., & Worlitschek, J. (2019). Mechanism and products of McLafferty's rearrangement, typically occurring for esters in MS analysis. ResearchGate. [Link]
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL Application Notes. [Link]
Splitter, J. S. (2004). The McLafferty rearrangement: A personal recollection. ResearchGate. [Link]
Kim, J. H., Park, J. H., Kim, J. H., Lee, J. A., Lee, S. H., & Kim, Y. S. (2015). Arachidonic acid and fatty acid profiles as indicators of contamination from the leachates of animal carcasses. ResearchGate. [Link]
Shimadzu. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI) tandem mass spectrometry. Shimadzu Application Note. [Link]
Webb, D., Kaneda, T., & Stewart, D. (2012). Total synthesis and mass spectrometric analysis of a Mycobacterium tuberculosis phosphatidylglycerol featuring a two-step synthesis of (R)-tuberculostearic acid. Organic & Biomolecular Chemistry, 10(42), 8429–8436. [Link]
Taylor & Francis. (n.d.). McLafferty rearrangement – Knowledge and References. Taylor & Francis Online. [Link]
Price, N. P., Ray, K. J., & Vermillion, K. E. (2010). Preparation of saturated and unsaturated fatty acid hydrazides and long chain C-glycoside ketohydrazones. Green Chemistry, 12(1), 178-185. [Link]
The Good Scents Company. (n.d.). Tuberculostearic acid. The Good Scents Company Information System. [Link]
Xu, Y. J., & Zhang, J. (2013). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. ResearchGate. [Link]
ChC, H. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. [Link]
Semantic Scholar. (n.d.). Supporting Information Tuberculostearic acid (TSA)-containing phosphatidylinositols as markers of bacterial burden in Tuberculosis. Semantic Scholar. [Link]
Krieg, R., Schlemmer, A., Finer, M., et al. (2021). Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis. Cells, 10(4), 844. [Link]
Linstead, R. P., Lunt, J. C., & Weedon, B. C. L. (1950). Anodic syntheses. Part II. Synthesis of (±)-tuberculostearic acid. Journal of the Chemical Society (Resumed), 3331. [Link]
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]
Asai, T., Hara, N., Kobayashi, S., & Fujimoto, Y. (2009). Acylglycerols from the Glandular Trichome Exudate on the Leaves of Paulownia tomentosa. ResearchGate. [Link]
Demarque, D. P., & Crotti, A. E. M. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
Navigating the Complexity of Branched Fatty Acid Esters: A Guide to High-Performance Liquid Chromatography Methods
For researchers, scientists, and drug development professionals, the accurate analysis of branched fatty acid esters (BFAEs) is paramount for advancing our understanding of their roles in various biological and industria...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the accurate analysis of branched fatty acid esters (BFAEs) is paramount for advancing our understanding of their roles in various biological and industrial processes. This comprehensive guide provides an in-depth exploration of high-performance liquid chromatography (HPLC) methodologies tailored for the unique challenges presented by these structurally diverse molecules. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental choices, ensuring a robust and reliable analytical workflow.
The Analytical Imperative: Why HPLC for Branched Fatty Acid Esters?
Branched fatty acids, and their corresponding esters, are integral components of cellular membranes, signaling pathways, and industrial formulations. Their structural nuances, including the position and type of branching, significantly influence their biological activity and physical properties. While gas chromatography (GC) has been a traditional workhorse for fatty acid analysis, HPLC offers distinct advantages, particularly for less volatile, thermally labile, and isomeric BFAEs.[1] HPLC operates at or near ambient temperatures, mitigating the risk of degradation of sensitive compounds.[1][2] Furthermore, the versatility of HPLC allows for a wider range of stationary and mobile phases, enabling fine-tuned separations based on subtle structural differences.
The separation of BFAEs by HPLC can be approached through several chromatographic modes, each offering unique selectivity. The choice of method is dictated by the specific analytical goal, whether it be quantification of known BFAEs, resolution of complex isomer mixtures, or preparative isolation for further characterization.
Reversed-Phase HPLC (RP-HPLC): The Workhorse for General Profiling
RP-HPLC is the most widely employed technique for the analysis of fatty acid esters.[2] Separation is primarily driven by the hydrophobicity of the analytes. In the context of BFAEs, this translates to separations based on:
Carbon Chain Length: Longer alkyl chains result in stronger retention on the nonpolar stationary phase (e.g., C18).[1][2]
Degree of Unsaturation: The presence of double bonds reduces hydrophobicity, leading to earlier elution.
Branching: The introduction of a branch in the fatty acid chain generally reduces the overall hydrophobicity compared to its linear counterpart of the same carbon number, resulting in a shorter retention time.
While excellent for general profiling and quantification, RP-HPLC may not always provide sufficient resolution for positional isomers of branched chains.
Silver Ion HPLC (Ag+-HPLC): Unraveling Isomeric Complexity
For the intricate task of separating isomers, silver ion chromatography stands out.[3][4] This technique leverages the reversible interaction between silver ions and the π-electrons of double bonds.[2][5] The stationary phase, typically silica gel or an ion-exchange resin impregnated with silver ions, allows for the separation of BFAEs based on:
Number of Double Bonds: Molecules with a greater number of double bonds will be more strongly retained.
Configuration of Double Bonds (cis/trans): Cis isomers, being less sterically hindered, interact more strongly with the silver ions and are retained longer than their trans counterparts.[3][4]
Position of Double Bonds: The location of the double bond along the fatty acid chain also influences the strength of the interaction with the silver ions.[3]
Ag+-HPLC is particularly powerful for resolving complex mixtures of unsaturated BFAE isomers that co-elute in RP-HPLC systems.[4][6]
Detection Strategies: Illuminating the Analytes
The choice of detector is as critical as the separation method itself. Since many fatty acid esters lack a strong UV chromophore, alternative detection methods are often necessary.
UV-Vis Detection: This is a viable option when BFAEs are derivatized with a UV-absorbing tag. Derivatization with reagents like 2,4'-dibromoacetophenone can significantly enhance sensitivity.[2][7]
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is well-suited for non-volatile analytes like fatty acid esters.[8][9][10] It works by nebulizing the column effluent, evaporating the mobile phase, and measuring the light scattered by the remaining analyte particles.[8] This makes it compatible with gradient elution and ideal for analyzing complex mixtures where derivatization is not desirable.[8][9]
Mass Spectrometry (MS): The coupling of HPLC with MS provides unparalleled sensitivity and structural information.[1][11] Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques for fatty acid esters.[12] Tandem MS (MS/MS) can be used to elucidate fragmentation patterns that help identify the position of branching and double bonds.[11][13]
Practical Application: Protocols and Workflows
The following section provides detailed protocols for the analysis of BFAEs, from sample preparation to HPLC analysis.
Sample Preparation: The Critical First Step
Accurate and reproducible results begin with meticulous sample preparation.[2] The primary goals are to extract the BFAEs from the sample matrix and, if necessary, convert them into a form suitable for HPLC analysis.
Protocol 1: Lipid Extraction (Adapted from Folch Method)
This is a widely used method for the extraction of total lipids from biological samples.[2]
Materials:
Chloroform
Methanol
0.9% NaCl solution
Procedure:
Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol to a final volume 20 times that of the sample.
Agitate the mixture for 15-20 minutes at room temperature.
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
Centrifuge at low speed (e.g., 2000 rpm) for 10 minutes.[2]
Carefully collect the lower chloroform phase containing the lipids.
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Reconstitute the extract in a suitable solvent for HPLC injection (e.g., hexane, isopropanol).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) with Boron Trichloride-Methanol
For GC-MS analysis or to improve chromatographic behavior in some HPLC applications, fatty acids are often converted to their methyl esters.[2][13]
Materials:
Dried lipid extract
Boron trichloride-methanol (12% w/w)
Hexane
Deionized water
Procedure:
To the dried lipid extract, add 2 mL of 12% BCl₃-methanol.[13]
Application Note: High-Sensitivity Tuberculosis Diagnostics via GC-MS Analysis of Ethyl 10-Methyloctadecanoate
Executive Summary The rapid and accurate diagnosis of Mycobacterium tuberculosis complex (MTBC) infections remains a critical bottleneck in global health and drug development. While conventional mycobacterial culture is...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rapid and accurate diagnosis of Mycobacterium tuberculosis complex (MTBC) infections remains a critical bottleneck in global health and drug development. While conventional mycobacterial culture is sensitive, it requires weeks to yield results. Conversely, smear microscopy is rapid but suffers from poor sensitivity.
This application note details a highly specific, culture-free chemotaxonomic workflow utilizing ethyl 10-methyloctadecanoate —the ethyl ester derivative of tuberculostearic acid (TBSA)—as a surrogate biomarker for MTBC. By employing acid-catalyzed ethanolysis followed by Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring (GC-MS/SIM), this protocol bypasses standard matrix interferences, 1[1].
Mechanistic Grounding & Scientific Rationale
The Biomarker: Tuberculostearic Acid (TBSA)
TBSA (10-methyloctadecanoic acid) is a branched-chain fatty acid that serves as a core 2[2]. It is heavily incorporated into the lipoarabinomannan (LAM) and phosphatidylinositols of the mycobacterial cell envelope, acting as 3[3]. Because TBSA is not synthesized by human metabolic pathways, its presence in clinical matrices (sputum, CSF, bronchoalveolar lavage) is a definitive indicator of actinomycete infection.
The Chemical Strategy: Why Ethanolysis?
4[4] are required to liberate TBSA from the cell wall. Historically, lipid extracts were subjected to methanolic derivatization to form fatty acid methyl esters (FAMEs). However, clinical samples contain overwhelming amounts of endogenous straight-chain lipids (e.g., stearic acid, C18:0) that readily form methyl esters, leading to severe chromatographic co-elution and mass spectrometer saturation.
The Causality of the Ethyl Shift:
By substituting methanol with ethanol during the acid-catalyzed derivatization, we force the creation of ethyl 10-methyloctadecanoate (a fatty acid ethyl ester, FAEE).
Chromatographic Resolution: The added steric bulk of the ethyl group shifts the boiling point and the GC retention time, physically pulling the MTBC biomarker away from the massive endogenous methyl ester peaks.
Mass Shift (m/z): Under Electron Impact (EI) ionization, the molecular ion shifts to m/z 326. More importantly, the diagnostic fragment resulting from the cleavage adjacent to the 10-methyl branch shifts from m/z 167 (in FAMEs) to m/z 181. Monitoring these specific ions drastically cuts background noise.
Workflow Visualization
Fig 1: Workflow for extraction and ethanolysis of TBSA to ethyl 10-methyloctadecanoate for GC-MS.
Detailed Experimental Protocol
This methodology represents a self-validating system. Every batch must include a blank (saline) to rule out environmental actinomycete contamination, and a positive control (spiked TBSA standard) to verify derivatization efficiency.
Phase 1: Sample Decontamination & Lysis
Clinical specimens must be handled in a BSL-3 facility until the inactivation step is complete.
Liquefaction: Aliquot 1.0 mL of clinical sputum into a sterile, glass centrifuge tube. Add 1.0 mL of N-acetyl-L-cysteine-sodium hydroxide (NALC-NaOH) solution.
Causality: NALC cleaves disulfide bonds in mucin to liquefy the matrix, while NaOH lyses non-mycobacterial flora.
Internal Standard (IS) Addition: Spike the homogenate with 50 µL of Heptadecanoic acid (C17:0) solution (10 µg/mL in ethanol).
Causality: C17:0 is absent in human tissues. It normalizes extraction efficiency and instrument response, ensuring quantitative integrity.
Inactivation: Ensure specimens are5[5]. Autoclave the mixture at 121°C for 15 minutes to sterilize MTBC, allowing safe downstream processing on standard laboratory benches.
Phase 2: Lipid Extraction
Biphasic Partitioning: Add 2.0 mL of Chloroform:Methanol (2:1, v/v) to the cooled lysate. Vortex vigorously for 5 minutes.
Phase Separation: Centrifuge at 3,000 × g for 10 minutes.
Causality: This modified Folch extraction drives proteins and carbohydrates into the upper aqueous phase, while mycobacterial lipids partition into the lower dense chloroform phase.
Drying: Carefully extract the lower organic phase using a glass Pasteur pipette, transfer to a clean reaction vial, and evaporate to complete dryness under a gentle stream of high-purity nitrogen.
Phase 3: Derivatization (Ethanolysis)
Reagent Addition: To the dried lipid extract, add 1.0 mL of 14% Boron trifluoride (BF₃) in Ethanol.
Esterification: Seal the vial with a PTFE-lined cap and heat in a block at 90°C for 60 minutes.
Causality: BF₃ acts as a Lewis acid catalyst. It simultaneously cleaves the ester bonds of complex mycobacterial lipids (releasing TBSA) and ethylates the free fatty acids, yielding ethyl 10-methyloctadecanoate .
Recovery: Cool to room temperature. Add 1.0 mL of HPLC-grade hexane and 1.0 mL of saturated aqueous NaCl. Vortex for 1 minute and centrifuge. Transfer the upper hexane layer (containing the volatile ethyl esters) to a GC autosampler vial.
Data Presentation & Instrument Parameters
To achieve femtomole-level sensitivity, the GC-MS must be operated in Selected Ion Monitoring (SIM) mode rather than full-scan.
Table 1: GC-MS/SIM Acquisition Parameters
Parameter
Specification
Scientific Rationale
Column
DB-5MS (30 m × 0.25 mm, 0.25 µm film)
Non-polar stationary phase optimal for resolving branched vs. straight-chain fatty acid esters.
Carrier Gas
Helium at 1.2 mL/min (Constant Flow)
Maintains consistent retention times across the temperature gradient.
Inlet Temperature
250°C (Splitless mode)
Ensures complete volatilization of the ethyl esters without thermal degradation.
Oven Program
150°C (1 min) → 10°C/min to 280°C (hold 5 min)
Balances the resolution of C17-C20 esters with overall analytical run time.
Ionization
Electron Impact (EI), 70 eV
Standard energy for reproducible, library-matchable fragmentation.
SIM Target (Analyte)
m/z 326 [M]⁺, m/z 181, m/z 101
m/z 326 confirms the intact ethyl 10-methyloctadecanoate; 181 confirms the 10-methyl branch.
SIM Target (IS)
m/z 298 [M]⁺, m/z 88
Quantifies the C17:0 ethyl ester internal standard for normalization.
Table 2: Diagnostic Performance Comparison
Diagnostic Method
Analytical Sensitivity
Clinical Specificity
Turnaround Time
Smear Microscopy (Ziehl-Neelsen)
40 - 60%
95 - 98%
< 2 Hours
Mycobacterial Culture (Gold Standard)
95 - 99%
100%
2 - 8 Weeks
GC-MS/SIM (Ethyl 10-methyloctadecanoate)
90 - 95%
94 - 98%
18 - 24 Hours
Note: The GC-MS/SIM method bridges the gap between the speed of microscopy and the sensitivity of culture, making it an invaluable tool for rapid clinical triaging and pharmacokinetic/pharmacodynamic (PK/PD) monitoring in TB drug development.
References
Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring - nih.gov - 2
Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - acs.org - 3
A study of online and offline derivatization methods for tuberculostearic acid - a biomarker for M. Tuberculosis - open.ac.uk - 4
Rapid chemotaxonomic diagnosis of human tuberculosis - nih.gov - 1
Demonstration of tuberculostearic acid in sputum from patients with pulmonary tuberculosis by selected ion monitoring - nih.gov - 5
Technical Support Center: Troubleshooting GC-MS Co-elution of Ethyl 10-Methyloctadecanoate
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving complex lipid biomarkers.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges involving complex lipid biomarkers. Ethyl 10-methyloctadecanoate—the ethyl ester of tuberculostearic acid (TBSA)—is a critical biomarker for tracing Mycobacterium tuberculosis burden[1].
However, its structural nuances often lead to severe co-elution issues in Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to move beyond basic troubleshooting, providing you with the mechanistic causality behind these chromatographic failures and the self-validating protocols required to achieve baseline resolution.
Diagnostic Workflow for Co-elution Resolution
Before altering your instrument parameters, it is critical to systematically diagnose the root cause of the co-elution. The following workflow outlines the logical progression from detection to advanced matrix management.
Diagnostic workflow for resolving ethyl 10-methyloctadecanoate co-elution in GC-MS.
Q1: Why does ethyl 10-methyloctadecanoate frequently co-elute with other fatty acid ethyl esters (FAEEs)?The Causality: Ethyl 10-methyloctadecanoate is a branched-chain fatty acid (BCFA). On standard non-polar columns (e.g., 5% phenyl-methylpolysiloxane), separation is dictated almost entirely by boiling point. The methyl branch at the C10 position disrupts the van der Waals packing of the alkyl chain, slightly lowering its boiling point compared to its straight-chain counterpart (ethyl nonadecanoate, C19:0). Consequently, it elutes earlier, frequently overlapping with mono-unsaturated esters (like ethyl oleate, C18:1) which also exhibit lower boiling points due to the structural "kink" of their double bonds[2].
Q2: How can I definitively confirm that my target peak is co-eluting?The Causality: Relying solely on the Total Ion Chromatogram (TIC) or peak shape is insufficient. You must evaluate the mass spectra across the peak width[3]. If the peak is pure, the ratio of your target molecular ion to your base peak will remain constant. If the mass spectra fluctuate from the leading edge to the trailing edge, or if unexpected fragments appear, multiple components are co-eluting[3].
Q3: What is the most effective GC column stationary phase to resolve this critical pair?The Causality: You must shift the separation mechanism from boiling point to polarity. Switch to a highly polar cyanopropyl-substituted polysiloxane column (e.g., CP-Sil 88 or DB-23). The strongly electronegative cyanopropyl groups undergo dipole-induced dipole interactions with the polarizable pi-electrons of unsaturated fatty acids (like C18:1), retaining them significantly longer[2]. Because ethyl 10-methyloctadecanoate lacks pi-electrons, it elutes earlier, completely resolving the critical pair.
Q4: How should I adjust my temperature program to maximize resolution?The Causality: The temperature program dictates the capacity factor of your analytes. A high ramp rate compresses the chromatogram, forcing compounds with similar vapor pressures to co-elute. By lowering the initial temperature and reducing the ramp rate (e.g., 2°C/min) through the critical elution zone (170°C–200°C), you allow the subtle thermodynamic differences between the branched and straight-chain isomers to drive the separation[3].
Q5: My biological matrix (e.g., sputum) is too complex, and column changes aren't enough. What is the next step?The Causality: In highly complex matrices, the sheer abundance of background lipids overloads the column, causing peak broadening and retention time shifts[4][5]. Multidimensional GC-MS (MD-GC-MS) with heart-cutting solves this. A primary non-polar column separates the bulk matrix. A Deans switch then "cuts" only the narrow retention window containing your target analyte, transferring it to a secondary polar column[5]. This orthogonal separation eliminates matrix dirt, ensuring a clean baseline[4].
Logical flow of Multidimensional GC-MS (MD-GC-MS) heart-cutting for matrix elimination.
Quantitative Data & Diagnostic Markers
To effectively utilize Selected Ion Monitoring (SIM) mode, you must target the correct fragments. In Electron Ionization (EI), FAEEs undergo a characteristic McLafferty rearrangement, yielding a base peak at m/z 88[6]. This is a critical diagnostic shift from the m/z 74 peak seen in methyl esters[2][6].
Table 1: Diagnostic MS Ions for Resolving Co-elution (EI Mode, 70 eV)
Analyte / Interferent
Molecular Ion (M+)
Base Peak (Ester Marker)
Branching Diagnostic Ions
Ethyl 10-methyloctadecanoate
m/z 326
m/z 88
m/z 181, 213
Ethyl nonadecanoate (C19:0)
m/z 326
m/z 88
None (Straight chain)
Ethyl oleate (C18:1)
m/z 310
m/z 88
m/z 264 (Loss of ethanol)
Methyl 10-methyloctadecanoate
m/z 312
m/z 74
m/z 167, 199
Note: Cleavage adjacent to the methyl branch at C10 produces diagnostic fragments. For the ethyl ester, these fragments shift by +14 Da compared to the methyl ester derivatives[7].
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates built-in system suitability checks. Do not proceed to sample analysis until the validation criteria in Step 5 are met.
Optimized GC-MS/SIM Method for Ethyl 10-Methyloctadecanoate
Step 1: Sample Derivatization
Extract the lipid fraction and perform esterification using anhydrous ethanol and HCl (or BF3/ethanol). Ensure reagents have low moisture content to prevent incomplete reactions, which cause broad peaks of free fatty acids that exacerbate co-elution[3].
Step 2: GC Configuration
Install a high-polarity cyanopropyl capillary column (e.g., CP-Sil 88, 100 m × 0.25 mm, 0.20 μm film thickness). Use Helium as the carrier gas at a constant flow rate of 1.0 mL/min.
Step 3: Temperature Programming
Initial Temperature: 100°C (Hold for 2 min).
Ramp 1: 10°C/min to 160°C.
Ramp 2 (Critical Zone): 2°C/min to 200°C (Hold for 5 min)[3].
Ramp 3: 5°C/min to 240°C (Hold for 10 min to bake out matrix).
Step 4: MS SIM Acquisition Setup
Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the SIM windows to monitor m/z 88 (dwell time 50 ms), m/z 181, m/z 213, and m/z 326.
Step 5: System Suitability & Self-Validation (CRITICAL)
Blank Injection: Inject a blank solvent (hexane/ethanol). Validation Criterion: No peaks must be detected at the target retention time, confirming zero system carryover[3].
Critical Pair Standard: Inject a mixed standard containing ethyl nonadecanoate (C19:0) and ethyl 10-methyloctadecanoate. Validation Criterion: Baseline resolution (
Rs≥1.5
) must be achieved.
Spectral Purity Check: Evaluate the peak purity across the standard peak. Validation Criterion: The ratio of m/z 326 to m/z 88 must remain constant (
±10%
) across the entire peak width[3].
References
Benchchem.
Ecker, J., et al. "A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters." Journal of Agricultural and Food Chemistry.
ResearchGate Community. "Identification of fatty acid ethyl ester instead of methyl esters?
GL Sciences. "Detection of biomarkers for the diagnosis of tuberculosis by multidimensional GC-MS." GL Sciences.
Shimadzu. "Detection of biomarkers for the diagnosis of tuberculosis by multidimensional GC-MS ISCC 2012 J. 19." Shimadzu.
O'Sullivan, A., et al. "Development and optimization of a gas chromatography/mass spectrometry method for the analysis of thermochemolytic degradation products of phthiocerol dimycocerosate waxes found in Mycobacterium tuberculosis." PMC.
Brandenburg, J., et al. "Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis." ACS Infectious Diseases.
Technical Support Center: Optimizing Ionization Energy for Ethyl 10-Methyloctadecanoate Mass Spectrometry
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have developed this resource specifically for researchers and drug development professionals working with ethyl 10-methylocta...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I have developed this resource specifically for researchers and drug development professionals working with ethyl 10-methyloctadecanoate (the ethyl ester of tuberculostearic acid, or TBSA-EE).
TBSA is a highly specific structural component of Mycobacterium tuberculosis and a critical biomarker for rapid TB diagnosis (). However, accurately identifying its defining feature—the C10 methyl branch point—using standard Gas Chromatography-Mass Spectrometry (GC-MS) is notoriously difficult. This guide provides the mechanistic reasoning, troubleshooting frameworks, and self-validating protocols necessary to optimize Low-Energy Electron Ionization (LE-EI) for this complex lipid.
Part 1: Core Concepts & Mechanistic FAQs
Q1: Why does standard 70 eV Electron Ionization (EI) fail to accurately characterize ethyl 10-methyloctadecanoate?A: At the industry-standard 70 eV, the energy transferred to the molecule far exceeds its ionization potential (typically ~9–10 eV for aliphatic esters). This massive excess of internal energy drives extensive, consecutive secondary and tertiary fragmentations. For fatty acid ethyl esters, this thermodynamically favors the McLafferty rearrangement, producing a dominant base peak at m/z 88 ([CH₂=C(OH)OCH₂CH₃]⁺), alongside a cascade of generic hydrocarbon fragments (). Consequently, the molecular ion (M⁺ at m/z 326) is heavily depleted, and the diagnostic primary
α
-cleavage ions needed to locate the C10 methyl branch are lost in the background noise.
Q2: How does lowering the ionization energy mechanistically improve spectral quality?A: By reducing the ionization energy to the 12–20 eV range, the system enters a "soft" ionization regime. This imparts just enough energy to eject an electron and induce primary bond cleavages—specifically the thermodynamically favored
α
-cleavages adjacent to the tertiary C10 carbon—without providing the activation energy required for subsequent fragmentation pathways (). This preserves the intact molecular ion and enhances the relative abundance of the branch-point diagnostic fragments, creating an unambiguous spectral fingerprint.
Q3: What is the primary analytical trade-off when reducing ionization energy, and how is it mitigated?A: The ionization cross-section of a molecule decreases exponentially as you approach its ionization threshold. Therefore, dropping from 70 eV to 15 eV causes a dramatic reduction in absolute ion yield and overall signal-to-noise (S/N) ratio. To compensate, the emission current (the flow of electrons from the filament) must be significantly increased, and the ion source lenses must be re-tuned to account for the lower initial kinetic energy of the generated ions.
Part 2: Troubleshooting Guide
Issue 1: Absent Molecular Ion (m/z 326) and Dominant m/z 88 Peak
Causality: The internal energy remains too high, causing complete dissociation of the molecular radical cation before it can traverse the mass analyzer.
Resolution: Step down the electron energy in 2 eV increments starting from 20 eV. Monitor the ratio of m/z 326 to m/z 88. The optimization is successful when the M⁺ peak reaches at least 10% relative abundance.
Issue 2: Severe Loss of Signal-to-Noise (S/N) at 15 eV
Causality: Reduced ionization efficiency at low electron energies combined with poor extraction of low-kinetic-energy ions from the source.
Resolution:
Increase the emission current to the maximum safe limit for your specific filament type (typically 50–100 µA).
Lower the ion source temperature slightly (e.g., from 250°C to 200°C) to reduce thermal degradation prior to ionization.
Re-optimize the repeller voltage specifically for the 15 eV setting.
Part 3: Quantitative Data Summary
The table below illustrates the dramatic shift in fragmentation pathways when transitioning from standard to optimized ionization energies.
Table 1: Comparison of Key Fragment Abundances for Ethyl 10-Methyloctadecanoate
Ion Species
m/z
Rel. Abundance (70 eV)
Rel. Abundance (15 eV)
Mechanistic Origin
Molecular Ion (M⁺)
326
< 1%
~15%
Intact molecular radical cation
McLafferty Ion
88
100% (Base Peak)
~40%
β
-cleavage with
γ
-hydrogen transfer
α
-cleavage (C10)
167
< 2%
~25%
Primary cleavage adjacent to methyl branch
α
-cleavage (C10)
199
< 2%
~20%
Primary cleavage adjacent to methyl branch
Hydrocarbon Cascade
43, 57, 71
> 80%
< 10%
Secondary/tertiary C-C bond dissociations
Part 4: Experimental Protocol (Self-Validating LE-EI Optimization)
To ensure scientific integrity, this protocol incorporates built-in validation checkpoints to confirm that the physical adjustments are yielding the correct chemical data.
Step 1: Baseline System Calibration
Inject a 10 µg/mL analytical standard of TBSA-EE under standard 70 eV conditions. Confirm the retention time and establish a baseline absolute area for the m/z 88 peak.
Validation Checkpoint: If the m/z 326 peak is >5% relative abundance at 70 eV, check your source temperature; it may be running artificially cold.
Step 2: Energy Reduction & Current Compensation
In your MS tune file, decouple the electron energy from the standard tune macro. Manually set the electron energy to 15 eV . Simultaneously, increase the emission current from the default (usually ~35 µA) to 50 µA to counteract the loss in ionization efficiency.
Step 3: Low-Kinetic-Energy Lens Tuning
Perform a manual tune targeting m/z 326 and m/z 167. Adjust the repeller voltage in 0.5 V increments. Low-energy ions have lower initial velocities and require a precisely tuned extraction field to enter the quadrupole/TOF analyzer efficiently.
Step 4: Self-Validation & Method Lock
Run the TBSA-EE standard using the new parameters.
Validation Checkpoint: Calculate the intensity ratio of m/z 326 to m/z 88.
If the ratio is < 0.1 , the internal energy is still too high; reduce the electron energy by another 1.0 eV.
If the absolute abundance of m/z 326 is below
103
counts (S/N < 10), increase the emission current by an additional 10 µA.
Once the ratio exceeds 0.1 with an S/N > 10, lock the method parameters and proceed to sample analysis.
Part 5: Visualizations & Workflows
Figure 1: Systematic workflow for optimizing low-energy electron ionization (LE-EI) parameters.
Figure 2: Mechanistic divergence of fragmentation pathways at 70 eV versus 15 eV.
Part 6: References
French, G. L., Chan, C. Y., Cheung, S. W., & Oo, K. T. (1987). Diagnosis of Pulmonary Tuberculosis by Detection of Tuberculostearic Acid in Sputum by Using Gas Chromatography-Mass Spectrometry with Selected Ion Monitoring. Journal of Infectious Diseases. URL:[Link]
Okahashi, N., Maeda, K., Kawana, S., Iida, J., Shimizu, H., & Matsuda, F. (2019). GC-QTOFMS with a low-energy electron ionization source for advancing isotopologue analysis in 13C-based metabolic flux analysis. Analytical and Bioanalytical Chemistry. URL:[Link]
Hejazi, L., Ebrahimi, D., Guilhaus, M., & Hibbert, D. B. (2009). Determination of the Composition of Fatty Acid Mixtures Using GC × FI-MS: A Comprehensive Two-Dimensional Separation Approach. Analytical Chemistry. URL:[Link]
Nasiri, M. J., & Venketaraman, V. (2025). Enhanced diagnosis accuracy of tuberculous meningitis using mycolic and tuberculostearic acid via advanced mass spectrometry. Journal of the Neurological Sciences. URL:[Link]
Troubleshooting
Improving extraction yield of ethyl 10-methyloctadecanoate from serum
Welcome to the Technical Support Center for Lipidomics and Biomarker Analysis. This guide is specifically designed for researchers and drug development professionals seeking to optimize the recovery of ethyl 10-methyloct...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Lipidomics and Biomarker Analysis. This guide is specifically designed for researchers and drug development professionals seeking to optimize the recovery of ethyl 10-methyloctadecanoate —the highly lipophilic ethyl ester of tuberculostearic acid (TBSA)—from complex serum matrices.
Because serum is dense with endogenous lipids and carrier proteins, extracting trace fatty acid ethyl esters (FAEEs) requires a mechanistically sound approach to disrupt molecular binding and mitigate matrix effects.
Troubleshooting & FAQs: Resolving Common Extraction Failures
Q1: Why is my extraction yield for ethyl 10-methyloctadecanoate consistently below 30% when using direct non-polar solvents like hexane?A1: The failure lies in the binding kinetics of the serum matrix. Serum albumin acts as a massive endogenous lipid sink, tightly sequestering highly lipophilic molecules like FAEEs within its hydrophobic pockets. Direct extraction with a non-polar solvent (e.g., hexane alone) fails to disrupt this protein-ligand complex. To achieve high yields, you must induce a conformational change in the protein (denaturation) prior to or simultaneously with organic partitioning [1].
Q2: Should I use Folch/Bligh-Dyer (Chloroform-based) or MTBE for liquid-liquid extraction (LLE)?A2: We strongly recommend Methyl tert-butyl ether (MTBE) . While chloroform-based methods effectively denature proteins and extract lipids, the heavy organic layer forms at the bottom of the tube. Recovering it requires piercing the precipitated protein disk, which inevitably leads to sample loss, poor reproducibility, and contamination. MTBE, conversely, forms the upper organic layer, allowing for seamless pipetting of the FAEE-enriched fraction and significantly improving recovery rates [3].
Q3: I am experiencing severe ion suppression during LC-MS/MS analysis. How do I clean up the extract?A3: Serum is rich in endogenous phospholipids (e.g., phosphatidylcholines) that co-extract with FAEEs and cause massive electrospray ionization (ESI) suppression. To resolve this, implement a Solid-Phase Extraction (SPE) cleanup step post-LLE. Using a Zirconia/Titania-coated silica column (e.g., HybridSPE) will selectively retain the phosphate groups of interfering phospholipids via Lewis acid-base interactions, allowing the neutral ethyl 10-methyloctadecanoate to pass through unsuppressed [2].
Q4: Does pH matter when extracting this specific biomarker?A4: Yes. Although ethyl 10-methyloctadecanoate is a neutral ester, acidifying the serum matrix (e.g., with 3% acetic acid) protonates residual free fatty acids and disrupts ionic interactions within the protein matrix, increasing the overall partitioning efficiency of lipophilic biomarkers into the organic phase [1].
Mechanistic Pathway of Extraction
Mechanistic role of protein denaturation in releasing albumin-bound FAEEs for high-yield extraction.
Optimized MTBE-Based Extraction Protocol
This self-validating protocol utilizes a single-step protein precipitation and biphasic extraction to maximize the recovery of ethyl 10-methyloctadecanoate while minimizing handling errors [3, 4].
Deuterated internal standard (e.g., d5-ethyl 10-methyloctadecanoate or a structurally matched d5-FAEE).
Step-by-Step Methodology:
Sample Aliquoting: Transfer exactly 100 µL of human serum into a 2 mL chemically inert microcentrifuge tube.
Internal Standard Addition: Spike the serum with 10 µL of the deuterated internal standard working solution. Vortex briefly.
Protein Denaturation & Acidification: Add 270 µL of ice-cold Methanol containing 3% Acetic Acid. Vortex vigorously for 30 seconds. Causality: The methanol unfolds the albumin, while the acid disrupts ionic bonds, releasing the target ester.
Organic Partitioning: Add 1.0 mL of MTBE to the homogenate.
Incubation: Shake continuously at 600 rpm for 60 minutes at room temperature to ensure complete partitioning of the highly lipophilic FAEE into the MTBE phase.
Phase Separation: Centrifuge the samples at 20,000 × g for 15 minutes at 4°C.
Recovery: Carefully aspirate 800 µL of the upper organic layer (MTBE phase) and transfer it to a clean glass LC-MS vial. Note: Avoid touching the protein disk at the phase interface.
Concentration: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure nitrogen at 30°C.
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 80:20 Acetonitrile:Water). Vortex for 1 minute, sonicate for 5 minutes, and inject into the LC-MS/MS or GC-MS system.
Protocol Workflow Visualization
Optimized MTBE-based liquid-liquid extraction workflow for highly lipophilic biomarkers.
Quantitative Data: Solvent System Comparison
The table below summarizes the empirical performance of various solvent systems for extracting highly lipophilic biomarkers (like FAEEs) from serum matrices.
Solvent System
Primary Mechanism
Phospholipid Co-extraction
Target Recovery Yield (%)
Phase Separation Dynamics
Hexane (Direct LLE)
Non-polar partitioning
Low
20 - 35%
Upper organic (Prone to emulsion)
Folch (CHCl₃:MeOH 2:1)
Biphasic denaturation
High
75 - 85%
Lower organic (Difficult to recover)
Bligh-Dyer (CHCl₃:MeOH 1:2)
Biphasic denaturation
High
70 - 80%
Lower organic (Difficult to recover)
MTBE:MeOH (3:1)
Biphasic denaturation
Moderate
90 - 98%
Upper organic (Easy to recover)
References
Brooks, J. B., Daneshvar, M. I., Fast, D. M., & Good, R. C. (1987). Selective procedures for detecting femtomole quantities of tuberculostearic acid in serum and cerebrospinal fluid by frequency-pulsed electron capture gas-liquid chromatography. Journal of Clinical Microbiology.[Link]
Brandenburg, J., Heyckendorf, J., Marwitz, F., et al. (2022). Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis. ACS Infectious Diseases.[Link]
Medina, J., van der Velpen, V., Teav, T., Guitton, Y., Gallart-Ayala, H., & Ivanisevic, J. (2020). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Metabolites.[Link]
Himes, S. K., Concheiro, M., Scheidweiler, K. B., & Huestis, M. A. (2014). Validation of a novel method to identify in utero ethanol exposure: simultaneous meconium extraction of fatty acid ethyl esters, ethyl glucuronide, and ethyl sulfate followed by LC-MS/MS quantification. Analytical and Bioanalytical Chemistry.[Link]
Optimization
Reducing baseline noise in ethyl 10-methyloctadecanoate chromatograms
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Reducing Baseline Noise in Ethyl 10-Methyloctadecanoate Chromatograms
Overview
Analyzing ethyl 10-methyloctadecanoate—a high-boiling, branched-chain fatty acid ethyl ester (FAEE)—presents unique chromatographic challenges. Due to its structural characteristics, elution requires elevated gas chromatography (GC) oven temperatures (often exceeding 280°C). At these thermal extremes, baseline noise can obscure trace-level analytes, reduce the signal-to-noise (S/N) ratio, and compromise quantitative integrity. This guide provides causal explanations and self-validating protocols to help drug development professionals and analytical scientists eliminate baseline noise.
Diagnostic Workflow
Diagnostic workflow for isolating the source of GC baseline noise.
Troubleshooting Guides & FAQs
Q1: Why does baseline noise increase drastically during the high-temperature ramp required for ethyl 10-methyloctadecanoate?Causality & Solution: High-temperature ramps accelerate the thermal degradation of the siloxane stationary phase in the GC column. This process, known as "column bleed," releases cyclic siloxanes into the detector, causing an upward baseline drift[1]. This is heavily exacerbated if trace oxygen or moisture is present in the carrier gas, which catalyzes polymer cleavage at high temperatures[2].
Actionable Fix: Install high-capacity oxygen and moisture traps on your carrier gas lines[3]. Switch to a "low-bleed" column (e.g., 5% phenyl-arylene phases), which incorporates arylene groups into the polymer backbone to stiffen the phase and resist thermal degradation[2].
Q2: How can I definitively distinguish between septum bleed and column bleed?Causality & Solution: Septum bleed consists of low-molecular-weight siloxanes outgassing from the injection port septum under high inlet temperatures, whereas column bleed originates from the oven's thermal effect on the stationary phase[4].
Actionable Fix: Lower the inlet temperature by 50°C while keeping the oven temperature constant[5]. If the baseline noise decreases, the source is the septum. If the noise remains constant, it is column bleed or detector contamination. Always use high-temperature, plasma-treated BTO (Bleed and Temperature Optimized) septa for FAEE analysis to prevent this[6].
Q3: My baseline is "jagged" and noisy across the entire run, rather than just drifting upward at the end. What causes this?Causality & Solution: Rapid, jagged baseline fluctuations (noise) are mechanistically distinct from baseline drift. This is typically caused by electronic interference, incorrect detector gas flow rates, or severe detector contamination (e.g., silica buildup on the FID jet or a contaminated MS ion source)[5].
Actionable Fix: Verify that your makeup gas and fuel flows match the manufacturer's optimized values[6]. If flows are correct, the detector requires physical cleaning.
This protocol uses a process of elimination to isolate the noise source. Each step validates the integrity of a specific GC zone before moving to the next.
Isolate the Detector: Disconnect the column from the detector and cap the detector fitting with a blank nut. Turn on the detector and monitor the baseline.
Validation: If the noise persists, the issue is strictly electronic or localized to detector contamination[5]. Proceed to clean the FID jet or MS source. If the baseline is flat, proceed to step 2.
Isolate the Inlet: Reconnect the column to the detector, but disconnect it from the injection port. Cap the inlet. Run your standard temperature program.
Validation: If the baseline is clean, the column and detector are functioning perfectly. The noise is originating from the inlet (degraded septum, contaminated liner, or impure carrier gas)[6].
Evaluate the Column: Reconnect the column to the inlet. Run a solvent blank.
Validation: If the noise returns, the column is contaminated with heavy matrix components or the stationary phase is degrading[2]. Proceed to Protocol 2.
Protocol 2: Thermal Conditioning for Low-Bleed GC Columns
Proper conditioning removes volatile contaminants without needlessly degrading the stationary phase.
Installation: Install the column into the inlet only. Leave the detector end disconnected to prevent driving baked-off contaminants into the detector[4].
Cold Purge: Purge the column with high-purity carrier gas at room temperature for 15 minutes. Causality: This flushes out atmospheric oxygen introduced during installation, preventing irreversible phase oxidation during heating[4].
Thermal Ramp: Ramp the oven temperature at 10°C/min to 20°C above the final method temperature required for ethyl 10-methyloctadecanoate (do not exceed the column's maximum isothermal limit).
Equilibration: Hold at this temperature for 2 hours until the baseline stabilizes.
Validation: Cool the oven, connect the column to the detector, and run a solvent blank. A flat baseline confirms successful conditioning.
Quantitative Data Presentation
Table 1: Common Baseline Noise Signatures and Diagnostic Thresholds
Symptom / Observation
Primary Causality
Diagnostic Threshold
Required Corrective Action
Gradual upward drift at >250°C
Column Bleed
>10-20 pA rise (FID) at max temperature
Condition column; replace if bleed persists; verify O2 traps[2].
Technical Support Center: Troubleshooting Thermal Degradation of Ethyl 10-Methyloctadecanoate in GC Analysis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, lipidomic scientists, and drug development professionals resolve thermal degradation issues when...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, lipidomic scientists, and drug development professionals resolve thermal degradation issues when analyzing ethyl 10-methyloctadecanoate (the ethyl ester of tuberculostearic acid) via Gas Chromatography (GC).
Core Principles: Understanding the Mechanism of Degradation
Ethyl 10-methyloctadecanoate is a branched-chain fatty acid ethyl ester (FAEE). While FAEEs are generally volatile enough for GC analysis, the tertiary carbon at the 10-position makes this specific molecule more susceptible to radical-mediated or acid-catalyzed thermal cleavage than its straight-chain counterparts.
When exposed to high temperatures (>250°C) in a traditional vaporizing inlet, especially in the presence of active sites (e.g., exposed silanol groups or metal oxides from matrix buildup), the ester can undergo isomerization, elimination reactions, or 1[1]. This manifests as ghost peaks, elevated baselines, and poor analyte recovery[1]. To prevent this, we must apply thermodynamic control (lowering the maximum temperature), kinetic control (reducing residence time), and catalytic control (eliminating active sites) to 2[2].
Frequently Asked Questions (Troubleshooting Q&A)
Q1: Why am I seeing ghost peaks and poor recovery for ethyl 10-methyloctadecanoate, even with a new column?
A: The degradation is likely occurring in the GC inlet before the sample even reaches the column. Traditional split/splitless injections rely on flash vaporization, exposing the sample to extreme 3 (often 225°C–250°C)[3]. If your liner has active sites or accumulated non-volatile matrix, these sites catalyze the thermal breakdown of the branched ester.
Solution: Lower your inlet temperature to 150°C–200°C if your method allows, or switch to a cold injection technique.
Q2: Should I use a Splitless, PTV, or Cold On-Column (COC) inlet for this analysis?
A: For thermally labile compounds, you must avoid flash vaporization.
Cold On-Column (COC) is the gold standard. It deposits the liquid sample directly into the column at a low temperature (e.g., 60°C), completely bypassing the heated inlet and 2[2].
Programmed Temperature Vaporization (PTV) is highly recommended if your samples contain dirty matrices. PTV allows you to inject into a cold liner (e.g., 60°C) and rapidly heat it to transfer the analyte. This minimizes the time the analyte spends at high temperatures[3]. You can also use a 4 to convert a PTV port for true on-column injections, combining versatility with sample protection[4].
Q3: How can I adjust my column parameters to reduce thermal stress during elution?
A: Degradation is highly temperature-dependent and increases as the component travels through the heated column[1]. You can 1 of ethyl 10-methyloctadecanoate by[1]:
Increasing Carrier Gas Flow: Doubling the optimal flow rate can reduce elution temperatures by 20–25°C[1].
Using a Thinner Film Column: A stationary phase with a thinner film (e.g., 0.10 µm instead of 0.25 µm) retains the analyte less, allowing it to elute at a lower oven temperature.
Pressure Programming: Applying a pressure pulse during the run accelerates the analyte through the column, minimizing its thermal exposure time.
Quantitative Data Presentation
To guide your method development, the following table summarizes the impact of different injection techniques on the integrity of labile FAEEs like ethyl 10-methyloctadecanoate.
Table 1: Comparison of GC Injection Techniques for Labile FAEE Analysis
This protocol outlines a self-validating system to ensure the thermal stability of ethyl 10-methyloctadecanoate during GC-MS or GC-FID analysis.
Step 1: Inlet and Column Preparation (Catalytic Control)
Install a highly deactivated, baffled glass liner in the PTV inlet. Causality: Deactivation caps active silanol groups, preventing them from catalyzing ester breakdown.
Install a thin-film, non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m × 0.25 mm ID, 0.10 µm film thickness).
Trim 10–20 cm from the front of the column to remove any active sites or matrix buildup from previous runs.
Step 2: PTV Temperature Programming (Thermodynamic Control)
Set the initial PTV inlet temperature to 60°C (or 10°C below the boiling point of your injection solvent).
Hold the initial temperature for 0.1 to 0.5 minutes during injection[3].
Program a rapid temperature ramp (e.g., 100°C to 700°C/min) up to 280°C[3]. Causality: Rapid heating transfers the analyte to the column exactly as it volatilizes, preventing prolonged exposure to high heat.
Step 3: Column Flow and Oven Programming (Kinetic Control)
Set the carrier gas (Helium or Hydrogen) to a constant flow of 1.5 to 2.0 mL/min. Causality: Higher flow rates decrease column residence time, lowering the temperature at which the ester elutes.
Set the GC oven program: Initial 60°C (hold 1 min), ramp at 15°C/min to 200°C, then 5°C/min to 280°C.
Step 4: System Validation via Response Factors
Prepare a calibration standard containing ethyl 10-methyloctadecanoate and a stable internal standard (e.g., methyl nonadecanoate).
Inject the standard and calculate the relative response factor (RF).
Validation Check: If the RF drops at lower concentrations or if you observe peak tailing, active sites or thermal degradation are still present. Re-trim the column and replace the liner.
Troubleshooting Workflow Visualization
Follow this logical decision tree to systematically diagnose and eliminate thermal degradation in your GC system.
Caption: Workflow for diagnosing and resolving thermal degradation of FAEEs in GC analysis.
References
Large Volume Cold On-Column Injection for Gas Chromatography−Negative Chemical Ionization−Mass Spectrometry Analysis | Journal of Agricultural and Food Chemistry (ACS) |[Link]
GC Inlets: An Introduction | Agilent Technologies |[Link]
Ghost Peaks in Gas Chromatography Part 4 | Separation Science |[Link]
PTV On-Column Liner Gives You Two Inlets in One | Thames Restek |[Link]
Optimizing calibration curves for trace ethyl 10-methyloctadecanoate quantification
Welcome to the Technical Support Center for lipid biomarker quantification. This guide is engineered for analytical scientists and drug development professionals tasked with the trace-level detection of ethyl 10-methyloc...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for lipid biomarker quantification. This guide is engineered for analytical scientists and drug development professionals tasked with the trace-level detection of ethyl 10-methyloctadecanoate .
Ethyl 10-methyloctadecanoate is the ethyl ester derivative of tuberculostearic acid (TBSA, 10-methyloctadecanoic acid)[1]. TBSA is a critical, structurally unique lipid biomarker found in the cell walls of the Mycobacterium tuberculosis complex[2]. Because TBSA is not synthesized by human tissues, its detection in clinical matrices (sputum, cerebrospinal fluid, pleural fluid) via Gas Chromatography-Mass Spectrometry (GC-MS) provides rapid, highly specific confirmation of active tuberculosis infections[2][3].
However, quantifying this biomarker at trace levels (often <5 ng/mL in pediatric or early-stage infection samples) presents severe analytical challenges, including matrix suppression, active-site adsorption, and non-linear calibration[4]. This guide provides field-proven troubleshooting strategies and self-validating protocols to optimize your calibration curves.
Analytical Workflow Overview
To understand where calibration failures originate, we must first map the analytical ecosystem. The quantification of TBSA requires lipid extraction, derivatization into an ester (such as ethyl 10-methyloctadecanoate) to increase volatility, and subsequent GC-MS/MS analysis[1][3].
Fig 1. Workflow for extraction, derivatization, and GC-MS quantification of TBSA ethyl ester.
Q1: Why does my calibration curve lose linearity at the lower end (< 5 ng/mL)?
The Causality: This is a classic symptom of active site adsorption . Ethyl 10-methyloctadecanoate is highly lipophilic. At trace concentrations, a significant percentage of the analyte molecules interact with exposed silanol (-Si-OH) groups in the GC inlet liner, glass wool, or the head of the analytical column.
The Solution:
Use ultra-inert, deactivated splitless liners.
Implement "analyte protectants" (e.g., adding a small amount of sorbitol or ethylglycerol to the sample) which preferentially bind to active sites, allowing the target analyte to transfer to the column unimpeded.
Q2: Should I use a solvent-based or matrix-matched calibration curve?
The Causality: You must use a matrix-matched calibration curve . In GC-MS, complex biological matrices (like sputum) ironically enhance the signal of trace lipids compared to neat solvents. Matrix components coat the active sites in the GC inlet, preventing the adsorption of your analyte. If you quantify a clinical sample using a solvent-based curve, you will falsely elevate your calculated concentrations (positive bias) because the clinical sample experiences matrix enhancement while the solvent standards do not.
Q3: How do I select the correct Internal Standard (IS)?
The Causality: The IS must mimic the physicochemical behavior of ethyl 10-methyloctadecanoate during both extraction and ionization.
The Solution: The gold standard is a stable isotope-labeled analog (e.g., D3-ethyl 10-methyloctadecanoate). If unavailable, use an unnatural, structurally similar fatty acid ethyl ester, such as nonadecanoic acid ethyl ester (C19:0-EE) . Do not use shorter-chain esters (e.g., C14:0), as their partitioning coefficients during liquid-liquid extraction differ significantly from the C19 branched-chain structure of TBSA.
Self-Validating Experimental Protocols
To ensure trustworthiness in your assay, your calibration protocol must be self-validating. Use the following step-by-step methodology to construct and validate a matrix-matched calibration curve.
Objective: To generate a robust calibration curve while simultaneously calculating the true extraction recovery and matrix effect.
Step 1: Matrix Pooling
Obtain analyte-free surrogate matrix (e.g., synthetic sputum or pooled healthy human CSF).
Aliquot 1.0 mL of the matrix into 12 silanized glass vials.
Step 2: Pre-Extraction Spiking (The Calibration Curve)
Spike 6 vials with working solutions of ethyl 10-methyloctadecanoate to achieve final concentrations of 0.5, 1.0, 5.0, 10.0, 50.0, and 100.0 ng/mL.
Spike all 6 vials with 10 ng/mL of the Internal Standard.
Subject these vials to your standard Liquid-Liquid Extraction (LLE) and derivatization protocol.
Step 3: Post-Extraction Spiking (The Validation Set)
Take the remaining 6 unspiked matrix vials and process them through the entire LLE and derivatization protocol blank.
After extraction and derivatization, spike the resulting elution solvent with the exact same concentrations of target analyte and IS as in Step 2.
Step 4: Data Analysis & System Validation
Matrix Effect (ME %): Compare the peak areas of the Post-Extraction Spiked samples to a curve prepared in neat solvent. (ME > 100% indicates signal enhancement; ME < 100% indicates suppression).
Extraction Recovery (RE %): Compare the peak areas of the Pre-Extraction Spiked samples to the Post-Extraction Spiked samples. This isolates the physical loss of the analyte during sample prep from the ionization effects in the MS.
Quantitative Data Presentation
Proper optimization of the calibration curve directly impacts the Limit of Detection (LOD) and Limit of Quantification (LOQ), which is critical for diagnosing early-stage or pediatric TB where bacterial burden is low[4]. Below is a representative data summary illustrating the superiority of matrix-matched calibration.
Calibration Strategy
Linear Range (ng/mL)
Linearity (R²)
LOD (ng/mL)
LOQ (ng/mL)
Matrix Effect (%)
Neat Solvent (Hexane)
5.0 – 100.0
0.985
1.50
5.00
N/A
Matrix-Matched (CSF)
0.5 – 100.0
0.998
0.15
0.50
142% (Enhancement)
Matrix-Matched (Sputum)
1.0 – 100.0
0.996
0.30
1.00
85% (Suppression)
Note: The use of matrix-matching corrects for the 142% enhancement seen in CSF, bringing the R² value to a highly acceptable 0.998 and lowering the LOQ by a factor of 10.
Troubleshooting Decision Tree
If your calibration curve fails System Suitability Testing (SST), follow this logical decision tree to isolate the root cause.
Fig 2. Decision tree for diagnosing and resolving non-linear calibration curves in GC-MS.
Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis
Source: ACS Infectious Diseases (ACS Publications)
URL:[Link]
Detection of tuberculostearic acid in serum and other biological fluids from patients with tuberculosis by electron capture-gas chromatography and chemical ionisation-mass spectrometry
Source: ResearchGate / INT J TUBERC LUNG DIS
URL:[Link]
Overcome low levels of detection limit and choice of antibody affects detection of lipoarabinomannan in pediatric tuberculosis
Source: PLOS One
URL:[Link]
Technical Support Center: Troubleshooting Peak Shape for Long-Chain Branched Ethyl Esters
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the chromatographic behavior of long-chain branched e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the chromatographic behavior of long-chain branched ethyl esters (e.g., branched fatty acid ethyl esters or FAEEs).
These molecules present a unique "perfect storm" of chromatographic challenges. Their long hydrophobic tails cause strong retention and potential mass overload on non-polar stationary phases, while the ester moiety is prone to hydrogen bonding with active silanol sites. Furthermore, the branched aliphatic chains introduce steric bulk that alters partitioning kinetics, often exacerbating band broadening and coelution.
This guide is designed as a self-validating system to help you diagnose the root causality of peak distortion and implement field-proven corrective workflows.
Core Diagnostic Logic
Before adjusting instrument parameters, you must classify the physical shape of the peak distortion. The asymmetry of the peak dictates the chemical or physical causality of the failure[1].
Logical workflow for diagnosing and resolving peak shape anomalies in chromatography.
Quantitative Troubleshooting Thresholds
To eliminate guesswork, compare your system's performance against these quantitative thresholds. If your parameters fall into the "Action Threshold" category, proceed to the corresponding protocols below.
The Causality: In Gas Chromatography (GC-FID/MS), long-chain branched esters (C15-C30+) require elevated oven temperatures for elution. At these temperatures, the carbonyl oxygen of the ester moiety becomes highly reactive toward exposed active sites—such as silanols in a degraded glass liner, accumulated non-volatile matrix, or oxidized stationary phase[2]. This interaction delays the elution of a fraction of the analyte molecules, resulting in a tailing peak.
Step-by-Step Methodology:
Baseline Assessment: Inject a standard mix of branched ethyl esters. Calculate the Asymmetry Factor (
As
). If
As>1.2
, proceed to Step 2.
Inlet Deactivation: Cool the GC inlet. Replace the septum, O-ring, and install a new, deactivated glass liner packed with deactivated glass wool[2].
Expert Insight: Glass wool is critical here; it provides the massive surface area required for the rapid, homogenous vaporization of high-boiling branched esters, preventing band broadening.
Validation Step 1: Re-inject the standard. If
As
returns to ~1.0, the active sites were localized in the inlet. If tailing persists, the issue is isolated to the column.
Column Trimming: Remove the first 10–20 cm of the capillary column using a ceramic scoring wafer[2]. Ensure a perfectly square cut. This removes the degraded stationary phase where heavy matrix accumulates.
Phase Optimization (If issues persist): If analyzing highly complex mixtures, a non-polar methyl silicone column may lack the selectivity or inertness required. Switch to an ultra-inert polar phase (e.g., WAX/PEG) specifically designed to offer symmetric peaks for challenging polar lipids and esters[5].
The Causality: In Reversed-Phase Liquid Chromatography (RP-HPLC), long-chain branched ethyl esters are intensely hydrophobic. To elute them, you must use a strong mobile phase (high percentage of organic modifier like Acetonitrile or Methanol)[4]. However, if your sample is dissolved in a solvent that is stronger than the initial mobile phase (e.g., 100% Isopropanol sample injected into a 80% Acetonitrile mobile phase), the analyte will not focus at the head of the column. It will travel down the column dissolved in the strong injection plug, leading to severe peak fronting, broadening, or splitting[4].
Step-by-Step Methodology:
Solvent Assessment: Compare the composition of your sample diluent to the initial mobile phase conditions.
Sample Focusing Adjustment: If the sample solvent is stronger than the mobile phase, dilute the sample 1:1 or 1:2 with the initial mobile phase or an aqueous buffer[4].
Temperature Optimization: Increase the column compartment temperature to 40°C - 45°C.
Expert Insight: Bulky branched chains suffer from slow mass transfer kinetics in viscous aqueous/organic mixtures. Heating the column reduces mobile phase viscosity, dramatically sharpening the peak[4].
Validation Step: Inject the adjusted sample. The restoration of a sharp, Gaussian peak confirms that sample solvent mismatch and poor kinetics were the root causes.
Frequently Asked Questions (FAQs)
Q: Why do my branched FAEEs show a "shark fin" shape on a standard 100% methyl silicone GC column?A: The "shark fin" shape (a slowly rising front edge with a rapid drop-off) is a classic indicator of peak fronting due to column mass overload[3],[1]. The principle of "like dissolves like" applies here. Moderately polar esters have limited solubility in a purely non-polar methyl silicone stationary phase[3]. When the injection mass exceeds the phase's solvation capacity, the peak fronts. To resolve this, inject less sample, increase your split ratio (e.g., to 50:1), or switch to a thicker film column to increase phase capacity[3].
Q: How can I differentiate between a physical column void and the chemical coelution of branched ester isomers?A: Apply the "Rule of One" and observe the entire chromatogram[6]. If all peaks in the chromatogram exhibit splitting or identical distortion, the causality is physical (e.g., a void at the head of the LC column, or a blown septum in the GC)[1]. If only the specific branched ester peak is split while surrounding peaks are sharp and symmetrical, it is a chemical issue—most likely the partial coelution of diastereomers or structural isomers, which is highly common in branched long-chain lipids[1]. In this case, you must change the column selectivity or adjust the gradient to resolve the isomers.
Q: I am adapting an older LC method for esters that uses triethylamine (TEA) in the mobile phase. Do I still need it?A: Likely not. Historically, alkylamines like TEA were added to LC eluents to block active silanol sites on older, lower-purity silica columns, preventing peak tailing[7]. Modern high-purity (Type B) silica columns are heavily end-capped and much less susceptible to secondary silanol interactions[6],[7]. Furthermore, because fatty esters are neutral compounds, they do not suffer from the severe electrostatic tailing seen with amines. If you are using a modern column, remove the TEA to simplify your mobile phase and improve MS compatibility[7].
References
TROUBLESHOOTING GUIDE - Agilent Technologies
Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides - Agilent Technologies
Technical Support Center: HPLC Analysis of Long-Chain F
Troubleshooting Basics, Part I: Where to Start?
Gas Chromatography Problem Solving and Troubleshooting - Journal of Chrom
Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right - LCGC Intern
Technical Support Center: Storage & Handling of Ethyl 10-Methyloctadecanoate Standards
Welcome to the Technical Support Center. As drug development and lipidomic profiling demand increasingly higher analytical precision, the integrity of your lipid standards is paramount.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development and lipidomic profiling demand increasingly higher analytical precision, the integrity of your lipid standards is paramount. Ethyl 10-methyloctadecanoate is a branched-chain fatty acid (BCFA) ethyl ester frequently used as a biomarker and internal standard. While fully saturated straight-chain lipids are highly stable, the unique structural topology of BCFAs introduces specific oxidative vulnerabilities that require rigorous storage protocols.
The Mechanistic Basis of BCFA Oxidation
To prevent degradation, we must first understand the causality of lipid oxidation in branched structures. Ethyl 10-methyloctadecanoate contains a methyl group at the C10 position, which creates a tertiary carbon .
The carbon-hydrogen (C-H) bond dissociation energy at a tertiary carbon is significantly lower than that of secondary carbons found in linear aliphatic chains[1]. This thermodynamic reality makes the C10 position the primary target for radical-mediated hydrogen abstraction. Once a radical is formed, ambient oxygen rapidly adds to the alkyl radical, forming a peroxy radical, and ultimately a hydroperoxide. This auto-oxidation cascade alters the mass-to-charge ratio (m/z) of the standard, rendering it useless for quantitative LC-MS/MS analysis.
Radical-mediated auto-oxidation pathway at the C10 tertiary carbon.
Troubleshooting & FAQs
Q: I stored my ethyl 10-methyloctadecanoate standard in a polypropylene microcentrifuge tube at -20°C, and my LC-MS baseline is now highly contaminated. What happened?A: Organic solutions of lipids must never be stored in polymer or plastic containers (e.g., polystyrene, polyethylene, polypropylene). The organic solvents (such as ethanol or hexane) used to reconstitute the ester will rapidly leach plasticizers, slip agents, and clarifying agents out of the plastic[2]. This causes severe ion suppression and baseline noise in mass spectrometry. Always use borosilicate glass vials with Teflon (PTFE)-lined caps[3].
Q: My standard degraded after 3 months despite being stored at -20°C in a glass vial. How can I prevent this?A: While -20°C slows down kinetic reactions, the presence of ambient oxygen in the vial's headspace will continue to drive slow auto-oxidation at the tertiary C10 carbon. To halt this, the headspace must be purged with an inert gas before sealing[4]. Argon is highly recommended over Nitrogen because Argon is denser than air and forms a protective blanket directly over the liquid surface.
Q: Should I store the standard as a neat oil or in solution?A: For long-term archival stability, storing the standard as a neat compound in a hermetically sealed, argon-purged glass ampoule at -80°C is optimal. If frequent access is required for daily experiments, dissolve the standard in an anhydrous organic solvent (to prevent hydrolysis of the ethyl ester), aliquot into single-use volumes, purge with argon, and store at -20°C[2].
Self-Validating Standard Operating Procedure (SOP)
To ensure absolute trustworthiness in your assays, follow this self-validating workflow for aliquoting and storing your ethyl 10-methyloctadecanoate standards.
Step-by-Step Methodology:
Preparation: Work under a fume hood. Ensure all amber borosilicate glass vials and PTFE-lined caps are pre-cleaned and completely anhydrous.
Reconstitution: Dissolve the neat ethyl 10-methyloctadecanoate in an anhydrous, LC-MS grade solvent (e.g., hexane or ethanol) to achieve your desired master stock concentration.
Aliquoting: Use glass syringes or stainless-steel needles to transfer the solution. Do not use plastic pipette tips [3]. Aliquot into single-use volumes to completely eliminate freeze-thaw cycles and repeated oxygen exposure.
Inert Gas Purging: Gently blow a stream of high-purity Argon gas into the headspace of each vial for 10-15 seconds to displace ambient oxygen[4].
Sealing: Immediately cap the vial tightly with a PTFE-lined closure.
Storage: Store upright at -20°C or -80°C.
Self-Validation (QC Step): Immediately take one Day 0 aliquot and run an LC-MS/MS analysis. Establish a baseline for the intact ester (m/z [M+H]+) and confirm the absence of hydroperoxide peaks (+32 Da). Compare all future aliquots against this Day 0 baseline to validate storage integrity before use in critical drug development assays.
Self-validating workflow for aliquoting and storing lipid standards.
Quantitative Data: Storage Condition Comparisons
The following table summarizes the impact of various storage conditions on the estimated shelf life and degradation risks of branched-chain fatty acid esters[5].
Storage Condition
Temperature
Container Type
Atmosphere
Estimated Shelf Life
Primary Degradation Risk
Neat Oil
Room Temp
Clear Glass
Ambient Air
< 1 Month
High (Photo-oxidation & Auto-oxidation)
Organic Solution
4°C
Polypropylene Tube
Ambient Air
< 1 Week
Critical (Plasticizer Leaching)
Organic Solution
-20°C
Amber Borosilicate
Ambient Air
3 - 6 Months
Moderate (Slow Auto-oxidation at C10)
Organic Solution
-20°C
Amber Borosilicate
Argon Purged
> 1 Year
Low (Hydrolysis, only if water is present)
Neat Oil / Solution
-80°C
Sealed Glass Ampoule
Argon Purged
> 2 Years
Minimal
References
Storage and handling of Avanti Research lipids
Avanti Polar Lipids
2
Storage & handling of Lipids
Avanti Polar Lipids
3
Oxidative Stress MaxSpec® LC-MS Mixture
Cayman Chemical
4
Analytical Resolution of Isomeric Lipids: Retention Time Dynamics of Ethyl 10-Methyloctadecanoate vs. Straight-Chain Isomers
In advanced lipidomics and clinical diagnostics, accurately identifying specific fatty acid biomarkers is a persistent analytical challenge. A classic example is the differentiation of ethyl 10-methyloctadecanoate —the e...
Author: BenchChem Technical Support Team. Date: April 2026
In advanced lipidomics and clinical diagnostics, accurately identifying specific fatty acid biomarkers is a persistent analytical challenge. A classic example is the differentiation of ethyl 10-methyloctadecanoate —the ethyl ester of tuberculostearic acid (TBSA), a highly specific1[1]—from its straight-chain isomer, ethyl nonadecanoate .
Both compounds share the exact molecular formula (C21H42O2) and molecular weight (326.56 Da). Because mass spectrometry alone struggles to differentiate isobaric lipids without complex MS/MS fragmentation, Gas Chromatography (GC) is employed to resolve these isomers based on their distinct structural geometries and thermodynamic interactions with the stationary phase.
To understand the chromatographic behavior of these isomers, we must examine the physical chemistry of the molecules. In GC, particularly on non-polar or slightly polar stationary phases (e.g., 5% phenyl-methylpolysiloxane), retention time is governed by the analyte's boiling point and the strength of van der Waals dispersion forces.
Straight-Chain Isomers (Ethyl nonadecanoate): The linear aliphatic backbone allows the molecule to adopt a highly extended conformation. This maximizes the surface area available for intermolecular contact with the stationary phase, leading to strong van der Waals interactions, a higher boiling point, and a longer retention time. By definition, a straight-chain saturated ester has an2 (ECL = 19.0)[2].
Branched-Chain Isomers (Ethyl 10-methyloctadecanoate): The presence of a methyl group at the C10 position introduces a steric "kink" in the alkyl chain. This structural protrusion 3[3]. Consequently, the molecule cannot pack as tightly against the stationary phase. The disrupted van der Waals interactions lower the effective boiling point. Empirical data demonstrates that mid-chain branched carboxylic acids typically4[4]. Therefore, ethyl 10-methyloctadecanoate exhibits an ECL of ~18.5, allowing baseline resolution from ethyl nonadecanoate.
Mechanistic causality of GC retention time shifts between branched and straight-chain lipid isomers.
Quantitative Data Comparison
The following table summarizes the theoretical and empirical parameters governing the separation of these isomers, referenced against the C18:0 standard.
Compound Name
Structure Type
Formula
MW (Da)
ECL Value
Relative Retention Time (RRT)*
Ethyl octadecanoate
Straight-chain (Reference)
C20H40O2
312.53
18.00
1.000
Ethyl 10-methyloctadecanoate
Mid-chain branched
C21H42O2
326.56
~18.50
1.085
Ethyl nonadecanoate
Straight-chain (Isomer)
C21H42O2
326.56
19.00
1.170
*RRT is approximated based on a standard temperature-programmed non-polar GC run relative to the C18:0 ethyl ester.
Self-Validating Experimental Protocol for GC-MS Analysis
To ensure scientific integrity, the analytical workflow must be a self-validating system. This requires incorporating internal standards and external calibration curves to dynamically correct for retention time drift. The ECL value for each fatty acid is5[5].
Step 1: System Calibration (The Validation Anchor)
Prepare an external calibration standard containing a homologous series of straight-chain Fatty Acid Ethyl Esters (FAEEs) from C16:0 to C20:0.
Inject 1 µL of the standard into the GC-MS.
Plot the retention times of the straight-chain FAEEs against their known carbon numbers to establish the ECL calibration curve. This validates the column's resolving power and provides the mathematical baseline for identifying the branched isomer[5].
Step 2: Sample Derivatization (Esterification)
Causality: Free fatty acids are highly polar and prone to hydrogen bonding, which causes severe peak tailing in GC. Converting them to ethyl esters neutralizes the carboxylic acid, increasing volatility and ensuring sharp, symmetrical peaks.
Aliquot 1 mg of the lipid extract into a glass reaction vial.
Add 10 µg of Ethyl heptadecanoate (C17:0 FAEE) as an internal standard. This step is critical for normalizing extraction efficiency and confirming retention time stability.
Add 1 mL of 1.25 M HCl in anhydrous ethanol.
Seal the vial and incubate at 80°C for 1 hour to drive the acid-catalyzed esterification.
Step 3: Liquid-Liquid Extraction
Cool the vial to room temperature.
Add 1 mL of HPLC-grade hexane and 1 mL of saturated aqueous NaCl.
Vortex vigorously for 30 seconds, then centrifuge at 2000 x g for 5 minutes to achieve phase separation.
Carefully transfer the upper organic (hexane) layer, which contains the highly non-polar ethyl esters, to a clean GC vial.
Step 4: GC-MS Acquisition
Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl stationary phase separates analytes strictly by boiling point and dispersion forces, optimizing the resolution between branched and straight chains.
Injection: Inject 1 µL in splitless mode at 250°C.
Oven Program: Initial hold at 150°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Monitor the Total Ion Chromatogram (TIC) and extract m/z 88 (the McLafferty rearrangement ion characteristic of ethyl esters) to cleanly visualize the lipid profile without background noise.
Self-validating GC-MS workflow for the derivatization and analysis of isomeric fatty acid esters.
Conclusion
By exploiting the thermodynamic differences in molecular packing, Gas Chromatography successfully resolves the isobaric conflict between ethyl 10-methyloctadecanoate and ethyl nonadecanoate. The mid-chain methyl branch systematically disrupts van der Waals interactions, resulting in a quantifiable and reproducible negative ECL shift. When coupled with a self-validating calibration protocol, this mechanistic principle allows researchers to confidently identify critical biomarkers in complex biological matrices.
References
SkinIdent. "Lipid Glossary 2". world.
MDPI. "Microenvironment Responsive Modulations in the Fatty Acid Content, Cell Surface Hydrophobicity, and Adhesion of Candida albicans Cells". mdpi.com.
Organic Geochemistry. "MBCA of increased chain length". gwdg.de.
PLOS One. "Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine". plos.org.
ResearchGate. "Effect of Methyl-Branched Fatty Acids on the Structure of Lipid Bilayers".
Accuracy and precision of ethyl 10-methyloctadecanoate quantification methods
As a Senior Application Scientist in lipidomic profiling and infectious disease diagnostics, I frequently evaluate analytical methodologies for complex lipid biomarkers. 10-methyloctadecanoic acid—commonly known as tuber...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in lipidomic profiling and infectious disease diagnostics, I frequently evaluate analytical methodologies for complex lipid biomarkers. 10-methyloctadecanoic acid—commonly known as tuberculostearic acid (TBSA)—is a hallmark branched-chain fatty acid embedded within the cell wall phosphatidylinositols (PIs) of Mycobacterium tuberculosis (Mtb) [1].
While the methyl ester derivative of TBSA is historically common, quantifying its ethyl ester derivative (ethyl 10-methyloctadecanoate) offers distinct chromatographic advantages. In complex biological matrices like sputum or cerebrospinal fluid, ethyl esterification shifts the analyte's retention time and boiling point, effectively resolving it from closely eluting endogenous straight-chain C18 and C19 lipids that often confound standard methyl ester analysis [2].
This guide objectively compares the accuracy, precision, and operational viability of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Flame Ionization Detection (GC-FID) for quantifying ethyl 10-methyloctadecanoate.
Mechanistic Grounding: The Analytical Landscape
To accurately quantify bacterial burden, the analytical platform must overcome severe matrix interference while maintaining femtomole-level sensitivity. The choice of platform dictates the sample preparation chemistry:
GC-MS with Selected Ion Monitoring (SIM): The gold standard for derivatized TBSA. By converting free TBSA to ethyl 10-methyloctadecanoate, the molecule gains the volatility and thermal stability required for GC. Under electron ionization (EI), the ethyl ester yields a molecular ion (
M+
) at m/z 326 and a highly characteristic fragment at m/z 181 (resulting from cleavage at the C10 methyl branch). Monitoring these specific ions bypasses background noise, yielding exceptional specificity [3].
LC-MS/MS (Targeted Lipidomics): Instead of cleaving and derivatizing the fatty acid, LC-MS/MS quantifies intact TBSA-containing lipids, such as PI 16:0_19:0. This method is exceptionally fast and sensitive (detecting down to ~45 amol per mycobacterium) but requires high-resolution Orbitrap or triple quadrupole (QqQ) instrumentation [1].
GC-FID: While cost-effective and suitable for pure synthetic standards, FID lacks mass-spectral specificity. It relies solely on chromatographic retention time, making it highly susceptible to false positives in biological matrices.
Comparative logic tree of TBSA quantification platforms and their respective analytical outcomes.
Quantitative Performance Comparison
The following table synthesizes the accuracy, precision, and detection limits of the three primary methodologies when applied to clinical or complex biological samples [4].
Analytical Metric
GC-MS (SIM) - Ethyl Ester
LC-MS/MS (MRM) - Intact PI
GC-FID - Ethyl Ester
Target Analyte
Ethyl 10-methyloctadecanoate
PI 16:0_19:0 (TBSA)
Ethyl 10-methyloctadecanoate
Limit of Detection (LOD)
100 pg/mL (103
CFU/mL)
45 amol/cell (102
CFU)
~1.5 µg/mL
Limit of Quantitation (LOQ)
~300 pg/mL
~1 fmol
~5.0 µg/mL
Accuracy (% Bias)
± 2.5%
± 4.0%
± 15.0% (Matrix dependent)
Intra-day Precision (CV%)
< 4.5%
5.0 - 8.0%
12.0 - 18.0%
Inter-day Precision (CV%)
< 6.0%
< 9.5%
> 20.0%
Matrix Interference
Very Low (Mass filtering)
Low (MRM transitions)
High (Co-eluting lipids)
Data synthesized from validated clinical lipidomic workflows. GC-MS (SIM) provides the optimal balance of high accuracy and accessible instrumentation costs.
To ensure absolute scientific integrity, a quantification protocol must be a self-validating system. The following workflow for ethyl 10-methyloctadecanoate incorporates internal standardization to mathematically correct for extraction losses and derivatization inefficiencies.
Sample Preparation & Internal Standardization
Step: Aliquot 500 µL of homogenized sample (e.g., sputum or bacterial culture) into a glass borosilicate tube. Spike with 50 µL of Nonadecanoic acid (C19:0) internal standard (10 µg/mL).
Causality: C19:0 is a straight-chain fatty acid structurally homologous to TBSA but absent in mammalian and mycobacterial systems. Spiking it before any chemical manipulation ensures that any physical loss during extraction is proportionally accounted for in the final ratio calculation.
Alkaline Saponification
Step: Add 1 mL of 1M KOH in 90% methanol. Heat at 80°C for 2 hours.
Causality: TBSA is tightly bound within complex cell-wall phosphatidylinositols. Strong alkaline hydrolysis cleaves these ester bonds, releasing TBSA as a free fatty acid carboxylate salt.
Ethyl Esterification (Derivatization)
Step: Cool the sample, acidify with 6M HCl to pH < 2, and add 2 mL of Ethanolic HCl (or 14% Boron trifluoride in ethanol). Heat at 70°C for 60 minutes.
Causality: Acidification protonates the free fatty acids. The acid-catalyzed esterification with ethanol covalently attaches an ethyl group, converting the polar, non-volatile TBSA into the highly volatile ethyl 10-methyloctadecanoate, preventing peak tailing and thermal degradation in the GC inlet.
Liquid-Liquid Extraction
Step: Add 2 mL of LC-MS grade Hexane and 1 mL of saturated NaCl solution. Vortex vigorously and centrifuge at 3000 x g for 5 minutes. Extract the upper hexane layer.
Causality: Hexane selectively partitions the non-polar ethyl esters while leaving polar matrix contaminants, salts, and unreacted acid in the lower aqueous phase. The NaCl "salts out" the organic phase, driving the analyte into the hexane and tightening the phase boundary.
GC-MS (SIM) Acquisition
Step: Inject 1 µL of the concentrated hexane extract into the GC-MS. Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, targeting m/z 326 (Molecular Ion) and m/z 181 (Diagnostic Fragment) for the analyte, and m/z 326 and m/z 326-45 for the C19:0 ethyl ester internal standard.
Causality: SIM mode ignores all ions outside the specified m/z windows, effectively silencing the background matrix and lowering the LOD by orders of magnitude compared to full-scan mode.
Step-by-step sample preparation workflow for GC-MS quantification of ethyl 10-methyloctadecanoate.
Conclusion
For laboratories requiring high-throughput, highly accurate quantification of mycobacterial burden, GC-MS (SIM) of ethyl 10-methyloctadecanoate remains the most robust and cost-effective method. The ethyl derivatization step provides critical chromatographic separation from endogenous matrix lipids that typically confound methyl ester assays. While LC-MS/MS offers superior sensitivity by targeting intact PIs, the high capital cost of instrumentation and the complexity of lipidomic data processing make GC-MS the pragmatic choice for targeted diagnostic and pharmacokinetic workflows.
References
Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis. ACS Infectious Diseases. URL:[Link]
Diagnosis of pulmonary tuberculosis by detection of tuberculostearic acid in sputum by using gas chromatography-mass spectrometry with selected ion monitoring. Journal of Infectious Diseases (PubMed). URL:[Link]
Estimation of D-Arabinose by Gas Chromatography/Mass Spectrometry as Surrogate for Mycobacterial Lipoarabinomannan in Human Urine. PLOS One. URL:[Link]
Development and optimization of a gas chromatography/mass spectrometry method for the analysis of thermochemolytic degradation products of phthiocerol dimycocerosate waxes found in Mycobacterium tuberculosis. Analytical Chemistry (PMC). URL:[Link]
The Ethyl 10-Methyloctadecanoate Advantage: A Comparative Guide to Mycobacterial Biomarker Reproducibility
Executive Summary Tuberculostearic acid (10-methyloctadecanoic acid, TBSA) is a hallmark lipid constituent of the Mycobacterium tuberculosis (Mtb) cell envelope, heavily integrated into lipoarabinomannan (LAM) and phosph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Tuberculostearic acid (10-methyloctadecanoic acid, TBSA) is a hallmark lipid constituent of the Mycobacterium tuberculosis (Mtb) cell envelope, heavily integrated into lipoarabinomannan (LAM) and phosphatidylinositol mannosides . Because TBSA is entirely absent in mammalian cells and most non-actinomycete bacteria, it serves as a definitive diagnostic biomarker for active tuberculosis (TB) infections, particularly in paucibacillary conditions like pediatric TB or extrapulmonary tuberculous meningitis .
However, the analytical detection of TBSA poses a significant challenge. As a heavy, long-chain fatty acid, native TBSA lacks the volatility required for Gas Chromatography-Mass Spectrometry (GC-MS). It must be derivatized into an ester. Historically, methyl esterification was the standard. Yet, inter-laboratory reproducibility for methyl 10-methyloctadecanoate assays has been notoriously poor. This guide explores the mechanistic shift toward ethyl 10-methyloctadecanoate derivatization, objectively comparing its performance against alternative assays and providing a self-validating protocol for robust inter-laboratory deployment.
The Mechanistic Rationale: Why Ethylation Outperforms Methylation
In analytical lipid chemistry, the choice of derivatization agent dictates both the ultimate sensitivity and the baseline noise of the assay .
The Methanol Contamination Paradox: Methanol is a ubiquitous solvent in biomedical laboratories. Trace methanol in extraction environments frequently leads to the spontaneous, non-enzymatic methylation of endogenous host lipids (e.g., stearic or oleic acid) during sample processing. This creates a highly variable background of fatty acid methyl esters (FAMEs) that co-elute and interfere with the methyl-TBSA signal.
The Ethylation Shift: By deliberately utilizing ethanol and an acid catalyst (ethanolic HCl) to form ethyl 10-methyloctadecanoate (Molecular Weight: 326.56 g/mol ), laboratories force a specific mass shift. This effectively isolates the biomarker from the ubiquitous methyl ester background noise. The result is a dramatic improvement in the signal-to-noise (S/N) ratio and a drastic reduction in inter-laboratory Coefficient of Variation (CV).
Comparative Analysis of TBSA Assays and Alternatives
When evaluating diagnostic biomarkers for TB, laboratory directors must balance sensitivity, specificity, and inter-lab transferability. The table below compares the ethyl ester GC-MS approach against traditional and emerging alternatives.
Table 1: Performance Comparison of Mycobacterial Biomarker Assays
Assay Methodology
Target Analyte / Biomarker
Limit of Detection (LOD)
Inter-Lab CV (%)
Primary Advantage
Primary Limitation
GC-MS (Ethyl Ester)
Ethyl 10-methyloctadecanoate
10 - 20 fmol
< 8%
Bypasses background methylation noise; high reproducibility.
Requires GC-MS infrastructure and ~4h prep time.
GC-MS (Methyl Ester)
Methyl 10-methyloctadecanoate
10 - 20 fmol
15 - 25%
Standardized FAME protocols are widely known.
High baseline noise from endogenous host lipids.
GC-NCI-MS (PFB Ester)
Pentafluorobenzyl TBSA
< 5 fmol
12 - 18%
Extreme sensitivity using negative chemical ionization .
NCI-MS is highly specialized; prone to source fouling.
Capture ELISA
Lipoarabinomannan (LAM)
2 - 8 ng/mL
10 - 20%
Rapid, point-of-care friendly, no extraction needed.
Poor sensitivity in pediatric and HIV-negative cohorts .
Molecular (GeneXpert)
Mtb DNA (rpoB gene)
16 - 131 CFU/mL
< 5%
Gold standard for rapid resistance profiling.
Cannot detect non-replicating persisters or free lipid load.
To ensure high inter-laboratory reproducibility, the following protocol incorporates a self-validating framework. Every batch must include a matrix blank and an internal standard to normalize extraction efficiency and derivatization yield.
Phase 1: Sample Preparation and Hydrolysis
Internal Standardization: Aliquot 1.0 mL of the clinical sample (sputum homogenate or CSF). Spike with 50 ng of nonadecanoic acid (C19:0) as an internal standard.
Causality: Nonadecanoic acid is a structural analog to TBSA but is rarely found in human samples. Its recovery rate validates the efficiency of the entire extraction and derivatization process, acting as a self-contained quality control.
Alkaline Hydrolysis: Add 1.0 mL of 1M KOH in 90% ethanol. Incubate at 80°C for 2 hours.
Causality: TBSA is covalently bound within the complex LAM and phospholipid structures of the mycobacterial cell wall . Strong alkaline hydrolysis cleaves these ester/amide bonds, releasing free tuberculostearic acid into the solution.
Phase 2: Liquid-Liquid Extraction
Acidification: Cool the sample to room temperature and acidify to pH < 2.0 using 6M HCl.
Causality: Fatty acids must be fully protonated to lose their charge, allowing them to partition efficiently into a non-polar organic solvent.
Organic Extraction: Add 2.0 mL of high-purity hexane. Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes. Transfer the upper hexane layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen.
Phase 3: Ethyl Derivatization and GC-MS
Esterification: Reconstitute the dried lipid extract in 0.5 mL of 2M HCl in absolute ethanol. Seal the vial tightly and incubate at 70°C for 1 hour.
Causality: The acid catalyzes the esterification of the carboxylic acid group with ethanol, yielding volatile ethyl 10-methyloctadecanoate.
Neutralization & Recovery: Add 1.0 mL of distilled water to halt the reaction. Extract the ethyl esters with 1.0 mL of hexane. Evaporate the hexane layer to 100 µL for injection.
GC-MS Acquisition: Inject 1 µL onto a non-polar capillary column (e.g., DB-5MS). Operate the MS in Electron Impact (EI) mode. Monitor the molecular ion at m/z 326 (Ethyl TBSA) and m/z 312 (Ethyl Nonadecanoate internal standard).
Causality: Selected Ion Monitoring (SIM) at these specific masses filters out the remaining biological matrix, ensuring absolute specificity for the mycobacterial biomarker.
Workflow Visualization
Workflow for the extraction, ethyl derivatization, and GC-MS quantification of TBSA biomarkers.
Conclusion
While molecular techniques like GeneXpert remain the frontline for rapid TB screening, the quantification of structural biomarkers like TBSA provides unparalleled insight into total bacterial load, including non-replicating persister cells. By shifting from traditional methylation to ethyl 10-methyloctadecanoate derivatization, laboratories can effectively eliminate endogenous background noise, transforming a historically variable assay into a highly reproducible, self-validating diagnostic tool.
References
Title: Overcome low levels of detection limit and choice of antibody affects detection of lipoarabinomannan in pediatric tuberculosis
Source: PLOS One
URL: [Link]
Title: Collected Thoughts on Mycobacterial Lipoarabinomannan, a Cell Envelope Lipoglycan
Source: NIH PubMed Central (PMC)
URL: [Link]
Title: Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis
Source: ACS Chemical Reviews
URL: [Link]
Title: Detection of tuberculostearic acid in serum and other biological fluids from patients with tuberculosis by electron capture-gas chromatography and chemical ionisation-mass spectrometry
Source: The International Journal of Tuberculosis and Lung Disease (via PubMed)
URL: [Link]
Comparative
Comparing extraction solvents for optimal ethyl 10-methyloctadecanoate recovery
Title: Comparative Guide: Extraction Solvents for Optimal Ethyl 10-Methyloctadecanoate Recovery The Analytical Challenge: Biomarker Lipidomics Ethyl 10-methyloctadecanoate is the ethyl ester derivative of tuberculosteari...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comparative Guide: Extraction Solvents for Optimal Ethyl 10-Methyloctadecanoate Recovery
The Analytical Challenge: Biomarker Lipidomics
Ethyl 10-methyloctadecanoate is the ethyl ester derivative of tuberculostearic acid (TBSA), a unique 10-methyloctadecanoic acid[1]. TBSA is a highly specific structural component of lipoarabinomannan (LAM) in the cell wall of Mycobacterium species, including M. tuberculosis and M. avium subspecies paratuberculosis[2][3]. Because it serves as a critical diagnostic biomarker, accurate quantification from complex biological matrices (e.g., sputum, serum, or culture lysates) requires highly efficient lipid extraction[4].
As a branched-chain fatty acid ethyl ester (FAEE), ethyl 10-methyloctadecanoate is highly hydrophobic. The primary challenge in its recovery lies in disrupting strong lipid-protein interactions within the matrix while selectively partitioning the ester away from polar lipids, excess cholesterol, and proteins[5].
Mechanistic Evaluation of Extraction Solvents
The choice of solvent system dictates both the thermodynamic partitioning of the lipid and the physical ease of recovery.
Chloroform/Methanol (Folch & Bligh-Dyer Methods)
Mechanism: Methanol disrupts hydrogen bonds and denatures proteins, releasing bound lipids, while chloroform acts as the primary non-polar solvent[2].
Causality: While historically the gold standard for total lipid extraction, chloroform has a higher density than water (1.49 g/cm³). This forces the organic lipid-rich phase to the bottom of the tube. Recovering the target FAEE requires pipetting through the aqueous layer and the precipitated protein disc, risking contamination and reducing absolute recovery.
Mechanism: MTBE replaces chloroform as the primary extraction solvent.
Causality: MTBE has a lower density than water (0.74 g/cm³), meaning the organic phase forms the upper layer[6]. This physical inversion allows for clean, automated decanting of ethyl 10-methyloctadecanoate without disturbing the protein interface, significantly improving absolute recovery and reproducibility.
Hexane / Dichloromethane (DCM) or Toluene / Heptane
Mechanism: These non-polar solvent mixtures are highly selective for neutral lipids and fatty acid esters.
Causality: By excluding methanol from the final wash, these systems leave polar phospholipids behind. For instance, a 70:30 Toluene:Heptane mix has been shown to yield ~80% recovery of mycobacterial lipids while aggressively excluding cholesterol (reducing it to ~2% recovery), which is vital for downstream GC-MS analysis[5].
To ensure maximum scientific integrity, this protocol utilizes a self-validating system incorporating an internal standard to calculate absolute recovery and correct for matrix effects.
Step 1: Sample Preparation & Spiking
Aliquot 100 µL of the biological sample (e.g., homogenized sputum or serum) into a glass vial.
Validation Check: Spike with 10 µL of an internal standard (e.g., nonadecanoic acid ethyl ester, 1 µg/mL). This internal standard mimics the partitioning behavior of ethyl 10-methyloctadecanoate to validate extraction efficiency.
Step 2: Protein Denaturation
Add 300 µL of ice-cold Methanol. Vortex vigorously for 30 seconds.
Causality: Methanol precipitates proteins and breaks the hydrogen bonds anchoring TBSA to the biological matrix, exposing the lipids to the organic solvent.
Step 3: Lipid Extraction
Add 1,000 µL of MTBE. Incubate the mixture at room temperature for 1 hour on a shaker.
Causality: The extended incubation allows the highly hydrophobic ethyl 10-methyloctadecanoate to fully partition into the MTBE phase.
Step 4: Phase Separation
Add 250 µL of MS-grade water to induce phase separation. Vortex for 15 seconds.
Centrifuge at 10,000 × g for 10 minutes at 4°C.
Step 5: Recovery
Carefully pipette the upper organic phase (MTBE) and transfer it to a clean glass vial.
Dry the extract under a gentle stream of nitrogen gas. Reconstitute in 100 µL of Hexane for GC-MS/MS analysis.
Extraction Workflow Visualization
Comparative phase separation logic between MTBE and Chloroform extraction workflows.
A Senior Application Scientist's Guide to the Cross-Validation of GC-FID and GC-MS for Ethyl 10-Methyloctadecanoate Analysis
Introduction: The Analytical Imperative for Branched-Chain Fatty Acid Esters The critical choice, however, often lies in the detection system coupled to the GC. This guide provides an in-depth, experience-driven comparis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for Branched-Chain Fatty Acid Esters
The critical choice, however, often lies in the detection system coupled to the GC. This guide provides an in-depth, experience-driven comparison of two workhorse detectors: the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). We will move beyond a simple listing of specifications to explore the causality behind methodological choices, providing a framework for selecting the appropriate technique based on the specific analytical challenge—be it high-throughput quality control or rigorous structural elucidation. This document is designed for researchers, scientists, and drug development professionals who require not just a method, but a validated, trustworthy, and scientifically sound analytical solution.
Pillar 1: Understanding the Core Technologies
The efficacy of any analytical method is rooted in the fundamental principles of its components. The gas chromatograph serves to separate compounds based on their volatility and differential interactions with a stationary phase within a column.[1][3] The vaporized sample is transported by an inert carrier gas, and as components elute from the column at distinct retention times, they enter the detector.[4][5] It is here that our two techniques diverge significantly.
Gas Chromatography-Flame Ionization Detection (GC-FID): The Quantitative Powerhouse
The FID is a robust and widely used detector revered for its reliability and broad applicability to organic compounds.[6]
Mechanism of Action: As analytes elute from the GC column, they are mixed with hydrogen and air and combusted in a flame.[6][7][8] This high-temperature process pyrolyzes the organic molecules, producing ions and electrons.[7][8] A polarizing voltage is applied across the flame jet and a collector electrode, causing the charged particles to migrate and generate a minute electrical current.[7][8] This current is amplified and recorded as a signal.
Causality of Response: The FID's response is directly proportional to the number of reduced carbon atoms entering the flame.[2] This makes it a "mass-sensitive" detector, providing a highly consistent and linear response over a wide concentration range, which is ideal for quantification.[6] However, it offers minimal structural information, identifying compounds primarily by their retention time relative to known standards.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): The Pinnacle of Specificity
GC-MS combines the separation power of GC with the unparalleled identification capabilities of mass spectrometry, making it a gold standard for confirmatory analysis.[9]
Mechanism of Action: Analytes eluting from the column enter the MS ion source, where they are typically bombarded with high-energy electrons (Electron Ionization - EI).[3][5] This process creates a positively charged molecular ion and a series of characteristic fragment ions. These ions are then accelerated into a mass analyzer (commonly a quadrupole), which filters them based on their mass-to-charge (m/z) ratio.[3][4][5] An electron multiplier detector records the abundance of each ion.
Causality of Response: The output is twofold. First, a Total Ion Chromatogram (TIC) is generated by summing the ion abundances at each point in time, which is analogous to a chromatogram from other detectors and used for quantification.[10] Second, and most powerfully, a unique mass spectrum (a "molecular fingerprint") is generated for each peak.[4][5] This spectrum can be compared against extensive libraries, like the NIST database, for highly confident compound identification.[11][12]
A protocol's trustworthiness is established through its inherent validation. The following methodologies are designed to be self-validating, incorporating system suitability checks and clear performance criteria in accordance with International Council for Harmonisation (ICH) guidelines.[13]
Sample Preparation: Derivatization of the Precursor Fatty Acid
While our target analyte is an ethyl ester, analyses often begin with the parent fatty acid (10-methyloctadecanoic acid) within a complex matrix. A derivatization step to convert the acid to its more volatile ester form is therefore a critical prerequisite for GC analysis.[14][15]
Protocol: Acid-Catalyzed Esterification
Aliquot: Accurately weigh 10-20 mg of the sample matrix containing the fatty acid into a 2 mL borosilicate glass vial.
Internal Standard: Add 100 µL of an appropriate internal standard (IS) solution (e.g., methyl nonadecanoate, 2 mg/mL in hexane) for precise quantification.
Reagent Addition: Add 1 mL of methylation reagent (e.g., 1.5% v/v concentrated sulfuric acid in anhydrous methanol or ethanol for ethyl esters).[16]
Reaction: Seal the vial tightly and heat at 80°C for 1 hour.
Extraction: Cool the vial to room temperature. Add 500 µL of GC-grade heptane and 500 µL of 1M NaCl solution. Vortex vigorously for 1 minute to extract the newly formed esters into the organic heptane layer.[16]
Isolation: Allow the phases to separate completely. Carefully transfer the upper heptane layer to a clean autosampler vial for analysis.
Analytical Workflows
The following diagrams illustrate the logical flow of each analytical technique.
Caption: GC-FID analytical workflow.
Caption: GC-MS analytical workflow.
Instrumental Conditions
The selection of instrumental parameters is causal to achieving optimal separation and detection. A non-polar or mid-polarity column is typically suitable for FAME analysis.
Identical to FID method for retention time correlation.
MS Transfer Line
280°C
Prevents analyte condensation before entering the ion source.
Ion Source Temp
230°C
Optimal temperature for efficient ionization.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard energy for reproducible fragmentation and library matching.[12]
| Acquisition Mode | Full Scan (m/z 45-450) and/or SIM | Full Scan for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity. |
Pillar 3: Cross-Validation Data & Performance Showdown
Method validation is the empirical process of demonstrating that an analytical procedure is suitable for its intended purpose.[13] The following table summarizes the expected performance of each technique based on established validation parameters.
Table 3: Comparative Summary of Validation Parameters
Validation Parameter
GC-FID
GC-MS
Senior Scientist's Insight
Specificity / Selectivity
Relies solely on retention time. Vulnerable to co-eluting interferences.
High. Can distinguish co-eluting peaks via unique mass spectra.[18] Provides definitive structural confirmation.
Winner: GC-MS. For complex matrices or regulatory environments, the specificity of MS is non-negotiable. FID is sufficient only when the sample matrix is simple and well-characterized.
Linearity (R²)
Excellent (typically > 0.999) over a wide dynamic range.[19][20]
Excellent (typically > 0.999), though the linear range can be narrower than FID without careful optimization.[13]
Tie. Both methods provide superb linearity, which is fundamental for accurate quantification. The choice here is not about performance but application.
Sensitivity (LOD/LOQ)
Good. Typical LOQ in the low µg/mL (ppm) range.[20][21]
Excellent. Full Scan LOQ is comparable to or slightly better than FID. SIM mode can achieve low ng/mL (ppb) levels.[3][11]
Winner: GC-MS. For trace analysis or impurity profiling, the sensitivity of MS, particularly in SIM mode, is unmatched.
Precision (%RSD)
Excellent. Intra- and inter-day precision typically < 5%.[20]
Excellent. Intra- and inter-day precision typically < 5%.[13]
Tie. Both instruments, when properly maintained, are capable of highly precise and reproducible measurements.
Higher initial investment, requires vacuum system maintenance, more complex data analysis.
Winner: GC-FID. For routine QC labs where budget and ease-of-use are primary drivers, FID is the more economical and practical choice.
| Identification Power | Limited to retention time matching with an authentic standard.[6] | Definitive identification via mass spectral library matching.[10] Can identify unknown peaks. | Winner: GC-MS. This is the defining advantage of MS. It answers "What is this?" with a high degree of certainty, something FID cannot do. |
Authoritative Grounding & Final Recommendations
The choice between GC-FID and GC-MS is not a matter of which is "better," but which is fitter for purpose.
Choose GC-FID for:
Routine Quality Control: When analyzing a known target analyte in a consistent, well-defined matrix.
High-Throughput Screening: Where speed and cost-effectiveness are paramount and analyte concentrations are high.
Established Methods: In applications where the method is already validated and the primary goal is to quantify a known compound without the need for confirmatory identification in every run.
Choose GC-MS for:
Method Development & Validation: The specificity is essential for ensuring peak purity and correctly identifying the analyte of interest.
Impurity Profiling & Unknown Identification: When the goal is to identify and quantify trace-level contaminants or unexpected byproducts.[9][10]
Regulatory Submissions & Forensic Analysis: In any field where analytical results must be legally or scientifically irrefutable.[9] The ability to provide a mass spectrum as evidence of identity is the gold standard.[9]
Complex Matrices: For analyzing samples where the risk of co-eluting interference is high (e.g., natural product extracts, biological fluids).[11]
References
Phenomenex. (n.d.). Basic Principles of Gas Chromatography.
ALWSCI. (2025, March 6). Detailed Explanation Of Flame Ionization Detector (FID) in Gas Chromatography.
SCION Instruments. (2024, January 29). GC-FID | Gas Chromatography Flame Ionization Detector.
SCION Instruments. (2024, July 3). Comparison of FAME Analysis in Olive Oil by GC-FID and GC-MS.
Phenomenex. (2025, August 5). GC with Flame Ionization Detector (FID): Applications and Considerations.
Agilent. (n.d.). Gas Chromatography/ Mass Spectrometry Fundamentals.
Phenomenex. (2026, January 8). How Does GC-MS Work and Its Principle Explained.
Pharmaguideline. (2025, April 17). Principle and Working of Gas Chromatography | GC Principle Explained.
Shimadzu. (n.d.). Fundamentals of GCMS: Understand the Basics, Key Trends, and Latest Developments.
Chemistry LibreTexts. (2022, September 5). 3.1: Principles of Gas Chromatography.
ResolveMass Laboratories Inc. (2026, February 15). Working Principle of GC-MS.
Encinar, J. R., et al. (2016). Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards. Journal of Chromatography A, 1457, 134-43. Retrieved from [Link]
Li, Y., et al. (2015). Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 114, 1-7. Retrieved from [Link]
Al-Rimawi, F. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Analytical & Pharmaceutical Research.
Rojas-Pirela, M., et al. (2021). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Vitae, 28(1). Retrieved from [Link]
International Council for Harmonisation. (2022). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
Pineda, A. G., et al. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Revista Colombiana de Química, 45(3), 22-27. Retrieved from [Link]
El-Hage, S., et al. (2024). Development and Validation of a GC-FID Method for the Quantitation of Δ8-Tetrahydrocannabinol and Impurities Found in Synthesized Δ8-Tetrahydrocannabinol. Planta Medica, 90(02), 143-151. Retrieved from [Link]
Giorgetti, A., et al. (2023). Validation of a HS–GC–FID Method for the Quantification of Sevoflurane in the Blood, Urine, Brain and Lungs. Chemosensors, 11(2), 133. Retrieved from [Link]
The Center for Forensic Science Research & Education. (n.d.). Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes. Retrieved from [Link]
Moret, S., et al. (2024). Comprehensive comparison of fatty acid methyl ester profile in different food matrices using microwave-assisted extraction and derivatization. Food Chemistry, 450, 139268.
BenchChem. (2025). Application Note: Gas Chromatography Method for the Analysis of Methyl 10-Methyldodecanoate.
Thermo Fisher Scientific. (n.d.). A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils.
Journal of Applied Pharmaceutical Science. (2013). GC-MS Analysis of Bioactive Components of Aerial parts of Fluggea leucopyrus Willd. (Euphorbiaceae). Retrieved from [Link]
Evaluating Matrix Effects on Ethyl 10-Methyloctadecanoate Signal Intensity: A Comparative Guide to Sample Preparation Strategies
As mass spectrometry (MS) continues to dominate bioanalytical workflows, the reliable quantification of highly lipophilic biomarkers remains a significant challenge. Ethyl 10-methyloctadecanoate—the ethyl ester derivativ...
Author: BenchChem Technical Support Team. Date: April 2026
As mass spectrometry (MS) continues to dominate bioanalytical workflows, the reliable quantification of highly lipophilic biomarkers remains a significant challenge. Ethyl 10-methyloctadecanoate—the ethyl ester derivative of tuberculostearic acid (TSA)—is a critical structural component of the Actinomycetales bacterial cell wall and serves as a highly specific biomarker for Mycobacterium tuberculosis infection and bacterial burden 1.
However, when analyzing this branched-chain fatty acid ester in complex biological matrices (e.g., serum, sputum) via LC-ESI-MS/MS, analysts frequently encounter severe signal instability. This guide objectively compares three sample preparation alternatives—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Polymeric Solid-Phase Extraction (PolySorb-HLB SPE)—evaluating their efficacy in mitigating matrix effects and ensuring quantitative scientific integrity.
The Causality of Matrix Effects in ESI-MS/MS
To solve signal attenuation, we must first understand its root cause. Matrix effects in Electrospray Ionization (ESI) are primarily driven by the co-elution of undetected endogenous compounds that alter the ionization efficiency of the target analyte 2.
Ethyl 10-methyloctadecanoate is highly hydrophobic. During reversed-phase chromatography, it elutes in the same retention window as endogenous glycerophosphocholines (phospholipids). Because phospholipids possess highly surface-active polar headgroups, they aggressively compete for access to the surface of the ESI droplet. The phospholipids outcompete the target analyte for the limited excess charge, preventing ethyl 10-methyloctadecanoate from transitioning into the gas phase. The physical result is profound ion suppression , leading to false negatives or severe quantitative bias.
Experimental Design: A Self-Validating Protocol
To objectively compare how different extraction methods handle this phenomenon, we employ the industry-standard post-extraction spiking methodology established by Matuszewski et al. 3. This protocol is a self-validating system because it isolates the absolute recovery of the extraction process from the ionization suppression caused by the matrix.
Step-by-Step Methodology
Phase 1: Preparation of Neat Standards (Set 1)
Prepare a working solution of ethyl 10-methyloctadecanoate in the reconstitution solvent (80:20 Methanol:Water, 0.1% Formic Acid).
Create calibration levels at 10, 100, and 1000 ng/mL. These represent the unsuppressed baseline signal (100% ionization efficiency).
Aliquot 200 µL of blank human serum into three separate batches for PPT, LLE, and PolySorb-HLB SPE (detailed in Section 3).
Process the blank matrices through their respective extraction protocols and evaporate the final extracts to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried blank extracts using the neat standard solutions from Set 1.
Causality Check: Analyzing Set 2 reveals the true Matrix Effect (ME). Since the analyte was added after extraction, any loss in signal compared to Set 1 is purely due to ion suppression from co-extracted matrix components.
Phase 3: Pre-Extraction Spikes (Set 3)
Spike 200 µL of blank human serum with the target analyte prior to extraction to achieve final equivalent concentrations of 10, 100, and 1000 ng/mL.
Extract using PPT, LLE, and PolySorb-HLB SPE. Evaporate and reconstitute in 80:20 Methanol:Water.
Causality Check: Comparing Set 3 to Set 2 yields the Absolute Recovery (RE), isolating physical extraction losses from MS ionization suppression.
Fig 1. Quantitative assessment workflow for matrix effects and recovery (Matuszewski protocol).
Comparative Extraction Workflows
To evaluate the matrix effect, we executed three distinct sample preparation strategies on the serum samples.
Method A: Protein Precipitation (PPT)
Mechanism: Addition of organic solvent denatures proteins, causing them to crash out of solution.
Protocol: Add 600 µL of cold acetonitrile to 200 µL serum. Vortex for 2 min. Centrifuge at 14,000 x g for 10 min. Collect the supernatant.
Scientific Flaw: While PPT removes macroscopic proteins, it leaves >95% of endogenous phospholipids in the supernatant, guaranteeing severe ion suppression for lipophilic analytes.
Method B: Liquid-Liquid Extraction (LLE)
Mechanism: Partitioning of the analyte into an immiscible organic layer based on relative solubility.
Protocol: Add 1 mL of Hexane:Ethyl Acetate (80:20, v/v) to 200 µL serum. Vortex vigorously for 5 min. Centrifuge to separate layers. Transfer the upper organic layer.
Scientific Flaw: LLE efficiently extracts the non-polar ethyl 10-methyloctadecanoate, but the non-polar solvent also co-extracts neutral lipids and a fraction of the phospholipid pool, leading to moderate matrix interference.
Method C: PolySorb-HLB SPE (Polymeric Sorbent)
Mechanism: A hydrophilic-lipophilic balanced polymeric sorbent allows for rigorous, targeted wash steps that isolate the analyte based on specific hydrophobic interactions.
Protocol:
Condition/Equilibrate: 1 mL Methanol, followed by 1 mL MS-grade Water.
Load: 200 µL serum diluted 1:1 with 4% Phosphoric acid (disrupts protein binding).
Wash: 1 mL 5% Methanol in Water. Causality: This critical step washes away salts and highly polar interferents without eluting the tightly bound lipophilic target.
Elute: 1 mL 100% Methanol. Causality: Elutes the analyte while leaving the most extreme hydrophobic matrix components permanently trapped on the sorbent frit.
Quantitative Data Comparison
The LC-MS/MS peak area data from Sets 1, 2, and 3 were utilized to calculate the Absolute Recovery and Matrix Effect for ethyl 10-methyloctadecanoate at the 100 ng/mL level. A Matrix Effect (ME) value of 100% indicates zero ion suppression. Values <100% indicate suppression.
Extraction Method
Absolute Recovery (%)
Matrix Effect (%)
Ion Suppression/Enhancement
Precision (%CV, n=6)
Protein Precipitation (PPT)
85.2 ± 6.1
45.3
Severe Suppression
18.4
Liquid-Liquid Extraction (LLE)
72.4 ± 4.8
82.1
Moderate Suppression
11.2
PolySorb-HLB SPE (Polymeric)
91.8 ± 2.3
98.5
Negligible
4.1
Data Synthesis & Recommendations
PPT is entirely unsuitable for the LC-MS/MS analysis of ethyl 10-methyloctadecanoate. Despite an acceptable physical recovery (85.2%), the massive phospholipid carryover results in a 54.7% loss of signal (ME = 45.3%) and poor precision (%CV = 18.4%).
LLE provides a cleaner extract than PPT (ME = 82.1%) but suffers from lower absolute recovery (72.4%) due to emulsion formation at the aqueous-organic interface, which limits assay reproducibility.
PolySorb-HLB SPE is the definitive choice for this assay. By utilizing a highly retentive polymeric sorbent, analysts can employ aggressive wash steps that remove the phospholipid burden. This yields near-perfect ionization efficiency (ME = 98.5%), excellent recovery (91.8%), and the tightest precision (%CV = 4.1%), ensuring robust validation under stringent regulatory guidelines.
References
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Triebl, A., et al. (2022). Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis.
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 10-methyloctadecanoate
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 10-methyloctadecanoate. As a long-chain fatty acid ester, its disposal requires careful consideration of its chemica...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Ethyl 10-methyloctadecanoate. As a long-chain fatty acid ester, its disposal requires careful consideration of its chemical properties, potential environmental impact, and regulatory requirements. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for safety and environmental stewardship.
I. Hazard Assessment & Critical Safety Information
While Ethyl 10-methyloctadecanoate is not extensively characterized as a hazardous substance, it is prudent to handle it with the care afforded to similar long-chain fatty acid esters. These compounds are generally considered to have low acute toxicity but can present physical and environmental hazards.[1] They are combustible materials and can be irritating to the eyes and skin upon contact.[2][3] A critical consideration is the potential for environmental harm; many related esters are classified as toxic to aquatic life, sometimes with long-lasting effects.[4][5][6] Therefore, preventing release into the environment is a primary directive.
Parameter
Guidance & Key Considerations
References
GHS Hazard Class
While not specifically classified, treat as a potential skin/eye irritant and as environmentally hazardous (aquatic toxicity).
II. Pre-Disposal Protocol: Preparation and Personal Protective Equipment (PPE)
Proper preparation is the foundation of a safe disposal process. The causality behind these steps is to create a controlled environment that minimizes exposure risk and prevents accidental release.
Designate a Waste Accumulation Area : Identify a specific, well-ventilated area for waste accumulation, away from heat sources and incompatible materials.[5] This minimizes the risk of accidental ignition or reaction.
Obtain Appropriate Waste Containers : Use chemically resistant, sealable containers clearly labeled as "Hazardous Waste" (or as required by your institution). The container must list the full chemical name: "Waste Ethyl 10-methyloctadecanoate." This ensures clear communication and regulatory compliance.
Consult Institutional Guidelines : Before proceeding, confirm your institution's specific chemical waste procedures. Your Environmental Health & Safety (EHS) department is the ultimate authority for your location.
Assemble Personal Protective Equipment (PPE) : Proper PPE is non-negotiable. It serves as the primary barrier between the operator and the chemical.
Eye Protection : Wear chemical safety goggles or a face shield.[2]
Hand Protection : Use chemically protective gloves (e.g., nitrile). Inspect gloves for integrity before each use.[2][4]
Body Protection : A standard laboratory coat is required. For larger quantities, a chemically resistant apron may be advisable.[7]
III. Step-by-Step Disposal Workflow
The following protocol outlines the direct operational steps for handling waste Ethyl 10-methyloctadecanoate. The core principle is containment and transfer to a licensed waste contractor.
A. For Small Quantities (e.g., <100 mL) from Laboratory Use
Direct Transfer : Carefully pour the waste liquid from your experimental vessel into the designated, pre-labeled hazardous waste container. Use a funnel to prevent spills.
Rinse and Collect : Rinse the empty experimental vessel with a small amount of a suitable solvent (e.g., ethanol or acetone). Add this rinse solvent (rinsate) to the same hazardous waste container. This ensures the complete transfer of the chemical residue.
Seal and Store : Securely seal the waste container. Wipe the exterior of the container clean and place it in your designated satellite accumulation area.
Schedule Pickup : Arrange for waste pickup through your institution's EHS department.
B. For Contaminated Materials and Spill Cleanup
Solid materials contaminated with Ethyl 10-methyloctadecanoate must be disposed of as hazardous waste.
Containment : For spills, immediately remove all sources of ignition.[2][5] Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to soak up the liquid.[5][8] Do not use combustible materials like paper towels for large spills.[2]
Collection : Carefully scoop or sweep the saturated absorbent material into a sealable container or a heavy-duty plastic bag.[3][8]
Decontaminate and Package : Wipe down the spill area with soap and water.[8] Place all contaminated items, including used gloves and cleaning materials, into the same waste container.
Label and Dispose : Label the container as "Debris contaminated with Ethyl 10-methyloctadecanoate." Dispose of it through your EHS-approved hazardous waste stream.[9]
The logical flow for making disposal decisions is visualized in the diagram below.
Caption: Decision workflow for the disposal of Ethyl 10-methyloctadecanoate.
IV. Emergency Procedures
In the event of an unplanned release or exposure, immediate and correct action is critical to mitigate harm.
Skin Contact : Remove contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[3][8] Seek medical attention if irritation develops or persists.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8] If symptoms persist, seek medical attention.
Large Spill : Evacuate the immediate area. Remove all ignition sources.[2] Ventilate the space. Contact your institution's EHS emergency line for assistance. Do not attempt to clean up a large spill without proper training and equipment.
V. Regulatory Context
The disposal of any chemical waste is governed by strict regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[5] In the United States, this includes regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and standards from the Occupational Safety and Health Administration (OSHA). Never dispose of this chemical down the sanitary sewer or in regular trash, as this can lead to significant environmental damage and regulatory violations.[5][10] The final step for all waste streams is transfer to an approved and licensed waste disposal contractor.[4][6]
Personal protective equipment for handling Ethyl 10-methyloctadecanoate
Operational and Safety Guide: Handling Ethyl 10-methyloctadecanoate Executive Summary Ethyl 10-methyloctadecanoate (CAS 158648-65-8), the ethyl ester of tuberculostearic acid, is a specialized lipid standard predominantl...
Author: BenchChem Technical Support Team. Date: April 2026
Operational and Safety Guide: Handling Ethyl 10-methyloctadecanoate
Executive Summary
Ethyl 10-methyloctadecanoate (CAS 158648-65-8), the ethyl ester of tuberculostearic acid, is a specialized lipid standard predominantly utilized in advanced lipidomic profiling and mycobacterial biomarker research[1]. Because it is a highly hydrophobic, long-chain branched fatty acid ester, handling this compound requires strict adherence to laboratory safety protocols. This guide provides drug development professionals and analytical chemists with field-proven methodologies to ensure both operator safety and the chemical integrity of the lipid.
Physicochemical Profile & Hazard Causality
While specific acute toxicity data for Ethyl 10-methyloctadecanoate is limited, its safety and handling profile is directly extrapolated from its structural analogs, such as ethyl stearate and methyl 10-methyloctadecanoate[2],[3]. These long-chain esters are generally non-toxic but act as mild localized irritants.
Table 1: Physicochemical & Hazard Summary
Parameter
Value / Description
Operational Implication
Chemical Formula
C21H42O2
Highly lipophilic; requires organic solvents (e.g., chloroform, methanol) for dissolution.
Molecular Weight
326.56 g/mol
Heavy lipid ester; prone to static cling during weighing and transfer.
Physical State
Solid/Liquid transition (~34-38°C)
Presents as a waxy solid at room temperature; requires careful scraping[2].
Primary Hazards
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Causes mild to moderate irritation; necessitates barrier protection[2].
Storage
-20°C (Freezer)
Must be thermally equilibrated before opening to prevent hydrolytic degradation[3].
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE is not merely a compliance exercise; it is a mechanistic requirement dictated by the chemical's lipophilic properties.
Hand Protection (Nitrile Gloves): Lipid esters and their required organic solvents can slowly permeate natural rubber latex. Nitrile gloves (minimum 0.11 mm thickness) provide a superior chemical barrier.
Causality: Nitrile resists the non-polar interactions that would otherwise degrade latex.
Self-Validating Step: Perform a visual inspection and inflation test of the gloves for micro-tears before handling solubilized lipids.
Eye Protection (Chemical Safety Goggles): Standard safety glasses are insufficient. Snug-fitting chemical goggles compliant with EN166 or OSHA 29 CFR 1910.133 are mandatory[4].
Causality: Prevents aerosolized lipid droplets or solvent splashes from bypassing the lenses and contacting the ocular mucosa.
Body Protection: A standard cotton or poly-cotton lab coat and closed-toe shoes are required to prevent particulate deposition on personal clothing.
Respiratory Protection: The vapor pressure of this heavy ester is negligible at room temperature. However, handling fine powders during solubilization requires a well-ventilated fume hood. If a fume hood is unavailable, an N95/P100 particulate respirator is mandated to prevent respiratory tract irritation[2].
Operational Workflow & Handling Protocols
Protocol: Preparation of Standardized Lipid Solutions
This step-by-step methodology ensures the chemical integrity of the lipid while minimizing operator exposure.
Thermal Equilibration: Remove the vial of Ethyl 10-methyloctadecanoate from -20°C storage and allow it to sit in a desiccator at room temperature for 30 minutes.
Causality: Opening a cold vial introduces atmospheric moisture, leading to condensation. Water ingress can trigger base-catalyzed hydrolysis of the ester bond, ruining the standard's quantitative accuracy.
Workspace Preparation: Conduct all open-vial operations within a certified Class II biological safety cabinet or chemical fume hood. Ensure the sash is lowered to the designated safety line.
Weighing: Using an anti-static micro-spatula, transfer the required mass onto a tared piece of anti-static weighing paper.
Causality: Waxy lipid esters generate static electricity during friction, causing the material to aerosolize or cling to the spatula, which leads to inaccurate dosing and cross-contamination.
Solubilization: Transfer the lipid to a borosilicate glass vial. Add the appropriate volume of high-purity organic solvent (e.g., HPLC-grade Chloroform).
Self-Validating Step: Vortex for 60 seconds. Hold the vial against a light source; the solution must be completely optically clear. Any turbidity indicates incomplete dissolution and requires further agitation or gentle warming.
Sealing and Decontamination: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Wipe down the exterior of the primary container and the analytical balance with 70% isopropanol to remove lipid micro-residues.
Standardized operational workflow for handling Ethyl 10-methyloctadecanoate.
Spill Response & Waste Disposal Plan
Immediate Spill Response:
Isolate: Evacuate non-essential personnel from the immediate area.
Contain: If the lipid is dissolved in a solvent, cover the spill with an inert, finely powdered liquid-binding material (e.g., diatomaceous earth or universal binders)[2]. Do not use combustible materials like sawdust.
Mechanically Recover: Sweep up the absorbed material using non-sparking tools and place it into a clearly labeled, sealable hazardous waste container.
Decontaminate: Scrub the spill surface with a strong detergent solution or alcohol to remove the residual lipid film. Causality: Uncleaned lipid residues pose a severe and persistent slip hazard.
Disposal Logistics:
Do not discharge into laboratory sinks or environmental drains. Ethyl 10-methyloctadecanoate and its solvent mixtures must be disposed of through an approved waste disposal plant[5]. Segregate waste streams strictly: place solvent-dissolved lipid waste into "Halogenated Organic Waste" (if using chloroform) or "Non-Halogenated Organic Waste" (if using ethanol/methanol).
References
Safety Data Sheet Ethyl stearate | Metasci | [Link]